molecular formula C9H14N4O2S B11787290 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Cat. No.: B11787290
M. Wt: 242.30 g/mol
InChI Key: CHJWMPOIZIUWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H14N4O2S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

5-piperazin-1-ylsulfonylpyridin-2-amine

InChI

InChI=1S/C9H14N4O2S/c10-9-2-1-8(7-12-9)16(14,15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12)

InChI Key

CHJWMPOIZIUWDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CN=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(piperazin-1-ylsulfonyl)pyridin-2-amine moiety is a highly versatile pharmacophore and critical intermediate in modern medicinal chemistry. It is prominently featured in the synthesis of advanced therapeutics, including glucokinase (GK) disruptors (e.g., AMG-3969) and hepatitis B viral (HBV) assembly effectors[1],[2]. Structurally, it combines a 2-aminopyridine core with a piperazine-linked sulfonamide, providing an optimal balance of hydrogen bond donor/acceptor capabilities, tunable basicity, and favorable pharmacokinetic properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural steps. This guide deconstructs the chemical logic, thermodynamic requirements, and self-validating analytical checkpoints required to successfully synthesize this molecule at high purity and yield.

(Note on Nomenclature: The intermediate is formally named 6-aminopyridine-3-sulfonyl chloride according to IUPAC priority rules, which is structurally identical to 2-amino-5-(chlorosulfonyl)pyridine. Both naming conventions refer to the same regiosiomer).

Retrosynthetic Strategy & Chemical Logic (E-E-A-T)

The synthesis of 5-(piperazin-1-ylsulfonyl)pyridin-2-amine relies on a robust three-step linear sequence: Chlorosulfonation , Sulfonamide Coupling , and Deprotection . Each step is governed by specific mechanistic challenges that dictate the choice of reagents and conditions.

Pillar 1: Electrophilic Aromatic Substitution (SEAr)

The Challenge: Pyridine rings are intrinsically electron-deficient. While the amino group at the C2 position provides strong resonance donation (activating the ortho/para positions), the reaction must be performed in chlorosulfonic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), a superacidic medium. In this environment, both the exocyclic amine and the pyridine nitrogen become heavily protonated, forming a deactivated cationic species that strongly resists electrophilic attack.
The Solution:  To overcome this severe thermodynamic barrier, the chlorosulfonation must be driven by harsh conditions—specifically, a massive excess of 

(10 equivalents) and elevated temperatures (150 °C).
Pillar 2: Nucleophilic Sulfonamide Coupling

The Challenge: Piperazine is a symmetrical diamine. Reacting unprotected piperazine directly with a highly reactive sulfonyl chloride yields a statistical, inseparable mixture of mono-sulfonylated and bis-sulfonylated products. Furthermore, the coupling reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate unreacted piperazine and stall the reaction. The Solution: Symmetry is broken by utilizing tert-butyl piperazine-1-carboxylate (mono-Boc piperazine), ensuring a strict 1:1 coupling stoichiometry[2]. Additionally, a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is introduced as a proton scavenger to neutralize the HCl byproduct without competing for the electrophile[1].

Pillar 3: Acid-Mediated Deprotection

The Challenge: The Boc protecting group must be cleanly removed without hydrolyzing the newly formed sulfonamide bond. The Solution: The tert-butyl carbamate is highly sensitive to acidic cleavage. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) rapidly liberates the secondary amine as a TFA salt, which is subsequently neutralized to yield the free base[2].

ChemicalLogic cluster_0 Electrophilic Aromatic Substitution cluster_1 Nucleophilic Substitution C1 Challenge: Pyridine protonation deactivates ring to SEAr S1 Solution: Harsh conditions (150 °C, excess ClSO3H) C1->S1 C2 Challenge: Symmetrical diamine leads to bis-sulfonylation S2 Solution: Symmetry breaking via mono-Boc protection C2->S2 C3 Challenge: HCl byproduct protonates nucleophile S3 Solution: Non-nucleophilic base (DIPEA) as scavenger C3->S3

Figure 1: Causality and chemical logic governing the experimental reagent choices.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reaction parameters and expected yields for the three-step synthesis.

StepReactant / ReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield
1 2-Aminopyridine1.0None (Neat)1502.065–75%
1 Chlorosulfonic Acid10.0-0

150
--
2 6-Aminopyridine-3-sulfonyl chloride1.0DCM0

RT
2.0–4.075–85%
2 Boc-Piperazine1.1----
2 DIPEA2.0----
3 Boc-Protected Intermediate1.0DCM0

RT
2.0>90%
3 Trifluoroacetic Acid (TFA)10.0----

Experimental Workflows (Protocols)

Every protocol described below is designed as a self-validating system , meaning physical or analytical checkpoints are embedded within the steps to confirm success before proceeding.

Step 1: Synthesis of 6-Aminopyridine-3-sulfonyl chloride[1]

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform strictly under a fume hood using dry glassware.

  • Preparation: Cool chlorosulfonic acid (12.0 mL, ~10.0 equiv) to 0 °C in a round-bottom flask under an argon atmosphere.

  • Addition: Cautiously add 2-aminopyridine (2.0 g, 1.0 equiv) portion-wise over 15–30 minutes. Self-Validation: The reaction will be highly exothermic; controlled addition prevents thermal runaway.

  • Heating: Gradually heat the reaction mixture to 150 °C and maintain vigorous stirring for 2 hours.

  • Quenching: Cool the mixture to room temperature. Carefully pour the thick syrup dropwise over vigorously stirred crushed ice (approx. 200 g).

  • Isolation: Self-Validation: A distinct, off-white precipitate must form immediately upon contact with ice. Collect the precipitate by vacuum filtration, wash with ice-cold water (50 mL), and dry under high vacuum to afford the sulfonyl chloride. Use immediately in Step 2 to prevent hydrolysis.

Step 2: Synthesis of tert-Butyl 4-((6-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate[1],[2]
  • Preparation: Dissolve tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.1 equiv) and DIPEA (2.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Coupling: Add the freshly prepared 6-aminopyridine-3-sulfonyl chloride (1.0 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation: Monitor via TLC (50% EtOAc/Hexanes). The highly reactive sulfonyl chloride (high

    
    ) should disappear, replaced by a new, more polar UV-active spot (lower 
    
    
    
    ).
  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with saturated aqueous

    
     and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (20–50% EtOAc/Hexanes) to yield the pure Boc-protected sulfonamide.
    
Step 3: Deprotection to 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine[2]
  • Preparation: Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cleavage: Cool to 0 °C and add trifluoroacetic acid (TFA, 10.0 equiv) dropwise. Stir the mixture at room temperature for 2 hours.

  • Neutralization: Concentrate the reaction mixture in vacuo to remove excess TFA. Carefully add saturated aqueous

    
     to the residue until the pH reaches ~8. Self-Validation: The solution must be basic to ensure the piperazine is in its free-base form for extraction.
    
  • Extraction: Extract the aqueous phase with a mixture of DCM/Isopropanol (4:1) or EtOAc (3x).

  • Isolation: Wash the combined organic layers with brine, dry over

    
    , filter, and concentrate to afford the final target, 5-(piperazin-1-ylsulfonyl)pyridin-2-amine. Self-Validation: ESI-MS must show the [M+H]+ peak corresponding to the exact mass of the target, with the complete absence of the [M+H+100]+ Boc-protected mass.
    

SyntheticWorkflow SM 2-Aminopyridine (Starting Material) Step1 Step 1: Chlorosulfonation Reagent: ClSO3H Temp: 150 °C, 2h SM->Step1 Int1 6-Aminopyridine-3-sulfonyl chloride (Intermediate 1) Step1->Int1 Step2 Step 2: Sulfonamide Coupling Reagents: Boc-Piperazine, DIPEA Solvent: DCM, 0 °C to RT Int1->Step2 Int2 Boc-Protected Sulfonamide (Intermediate 2) Step2->Int2 Step3 Step 3: Boc Deprotection Reagents: TFA, DCM Temp: 0 °C to RT, 2h Int2->Step3 Target 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (Final Target) Step3->Target

Figure 2: Step-by-step synthetic workflow for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

References

1.[1] Title: WO2016168619A1 - Hepatitis B Viral Assembly Effectors Source: Google Patents / World Intellectual Property Organization URL:

2.[2] Title: WO2009140309A1 - Glucokinase Activators (Cited via AMG-3969 New Drug Approvals) Source: Google Patents / World Intellectual Property Organization URL:

Sources

In-Depth Technical Guide: Chemical Properties and Applications of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the architectural precision of building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a highly specialized, bifunctional intermediate utilized extensively in the synthesis of targeted therapeutics, most notably cyclin-dependent kinase (CDK) inhibitors and chemokine receptor (CXCR1/2) antagonists[1].

This technical whitepaper provides an authoritative analysis of its physicochemical properties, its mechanistic role as a hinge-binding pharmacophore, and the rigorous synthetic and biological workflows required to integrate it into advanced drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The structural elegance of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine lies in its tripartite design, which allows medicinal chemists to simultaneously address target affinity and aqueous solubility:

  • 2-Aminopyridine Core: Acts as the primary pharmacophore for ATP-competitive kinase inhibition.

  • Sulfonyl Linker (-SO₂-): Provides a rigid, tetrahedral vector that directs the solubilizing group out of the target protein's binding pocket.

  • Piperazine Ring: A basic, solvent-exposed tail that enhances aqueous solubility and allows for the formation of stable pharmaceutical salts.

Table 1: Physicochemical Properties & Rationales
PropertyValueRationale / Impact in Drug Design
Molecular Weight 242.30 g/mol Low molecular weight preserves ligand efficiency and allows for downstream coupling without violating Lipinski's Rule of 5.
Molecular Formula C₉H₁₄N₄O₂SHigh heteroatom count (N, O, S) contributes significantly to target-specific hydrogen bonding networks.
Topological Polar Surface Area (TPSA) ~90 ŲOptimal for maintaining cellular permeability while preventing excessive, unwanted blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 3The pyridine -NH₂ (2) and piperazine -NH (1) are essential for interacting with kinase hinge regions and solvent molecules.
Hydrogen Bond Acceptors 6Facilitates critical interactions with target protein backbones and improves overall thermodynamic solubility.

Mechanistic Role in Drug Design (The "Why")

Kinase Hinge Binding (CDK4/6/9 Inhibition)

In the development of CDK inhibitors (such as those targeting CDK4, CDK6, and CDK9), the 2-aminopyridine moiety is a privileged scaffold. X-ray crystallographic analyses of analogous compounds reveal that the 2-aminopyridine acts as a hinge-binding motif. It forms a critical bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone carbonyl and amine of Val101 in CDK6 or Val135 in CDK4)[2].

Replacing standard aniline moieties with a 2-aminopyridine side chain has been shown to drastically improve the selectivity profile of inhibitors toward specific CDKs over off-target kinases[2].

The Role of the Sulfonyl-Piperazine Vector

While the 2-aminopyridine anchors the molecule in the ATP-binding cleft, the sulfonyl-piperazine tail extends outward into the solvent channel. The electron-withdrawing nature of the sulfonyl group reduces the electron density of the pyridine ring, which mitigates oxidative metabolism by Cytochrome P450 enzymes. Furthermore, the tetrahedral geometry of the sulfonyl group forces the basic piperazine ring into a specific spatial orientation that prevents steric clashes with the narrow ATP pocket, while simultaneously improving the compound's aqueous solubility and oral bioavailability.

Synthetic Methodologies & Experimental Protocols

The integration of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine into complex heterocyclic cores (e.g., pyrrolo[2,3-d]pyrimidines) is typically achieved via a Buchwald-Hartwig Cross-Coupling amination[1]. 2-Aminopyridines are notoriously challenging coupling partners because they can chelate palladium, forming inactive bis(amine)palladium complexes that poison the catalyst. To overcome this, specific bulky biaryl phosphine ligands like RuPhos are deployed[3].

Protocol: Buchwald-Hartwig Cross-Coupling

Objective: Conjugate 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine to a halogenated heterocyclic core.

  • Causality of Reagents:

    • Catalyst (RuPhos Pd G3): The steric bulk of the RuPhos ligand prevents catalyst poisoning by the 2-aminopyridine and accelerates the reductive elimination step[3].

    • Base (tBuONa): A strong, non-nucleophilic base is required to deprotonate the coordinated amine without reacting with the aryl halide[3].

    • Solvent (1,4-Dioxane): Chosen for its optimal boiling point (101°C) for thermal activation and its ability to solubilize the organic substrates.

  • Step-by-Step Procedure:

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide core (1.0 eq), 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (1.2 eq), RuPhos Pd G3 (0.05 eq), and tBuONa (2.0 eq). (Rationale: The glovebox ensures a strictly anhydrous/anaerobic environment, preventing oxidative degradation of the Pd(0) active species).

    • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane to achieve a 0.2 M concentration. Seal the flask and transfer to a fume hood.

    • Thermal Activation: Heat the reaction mixture to 90°C in an oil bath with vigorous stirring for 4 to 6 hours.

    • In-Process Control (IPC): Sample 10 µL of the mixture, dilute in LC-MS grade Acetonitrile, and analyze via UPLC-MS. (Validation: The reaction is self-validating and deemed complete when the aryl halide peak area is <5% relative to the product mass).

    • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to isolate the final coupled inhibitor.

SynthWorkflow A Reactants: Core Halide + 2-Aminopyridine C Oxidative Addition (Pd inserts into C-X bond) A->C B Catalyst Activation: RuPhos Pd G3 + Base (tBuONa) B->C Active Pd(0) D Amine Coordination & Deprotonation C->D E Reductive Elimination (C-N Bond Formation) D->E F In-Process Control: LC-MS Validation E->F F->B Fail (Incomplete) G Final Product: Coupled Kinase Inhibitor F->G Pass (>95% purity)

Buchwald-Hartwig amination workflow with RuPhos Pd G3 and LC-MS validation steps.

Biological Assays & Screening Workflows

Once synthesized, the biological efficacy of the resulting 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine derivative must be validated. For kinase targets like CDK9, the LANCE Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is the industry standard[4].

Protocol: LANCE Ultra TR-FRET Kinase Assay (CDK9/Cyclin T1)

Objective: Quantify the IC₅₀ of the synthesized inhibitor against the CDK9/Cyclin T1 complex.

  • Causality of Assay Design: TR-FRET utilizes a Europium (Eu) chelate donor and a ULight acceptor. The exceptionally long fluorescence lifetime of Europium allows for a time-delayed measurement (e.g., 50 µs delay). This completely eliminates short-lived background autofluorescence from the test compounds, providing a high signal-to-background ratio in a homogeneous, no-wash format[4].

  • Step-by-Step Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 50 nL of each concentration to a 384-well white OptiPlate using an acoustic liquid handler. (Rationale: White plates maximize signal reflection and minimize well-to-well crosstalk).

    • Enzyme Addition: Add 5 µL of CDK9/Cyclin T1 enzyme (diluted in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature. (Rationale: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase hinge region before substrate competition begins).

    • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing ULight-labeled MBP (Myelin Basic Protein) peptide substrate and ATP (at its apparent Kₘ). Incubate for 60 minutes at 22°C.

    • Termination & Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Eu-labeled anti-phospho-MBP antibody[4].

    • Incubation: Incubate for 60 minutes to allow the Eu-antibody to bind the phosphorylated ULight-substrate.

    • Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm; measure emission at 615 nm (Europium) and 665 nm (ULight FRET signal)[4].

    • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

CDK9Pathway A CDK9/Cyclin T1 Complex (Active P-TEFb) B RNA Polymerase II (Ser2 Phosphorylation) A->B Kinase Activity C Transcriptional Elongation (Oncogene Expression) B->C Promotes D 5-(Piperazin-1-ylsulfonyl) pyridin-2-amine Derivative E Kinase Hinge Region Hydrogen Bonding D->E Binds ATP Pocket F Kinase Inhibition (TR-FRET Validated) E->F Blocks Activity F->A Inhibits

CDK9/Cyclin T1 pathway and mechanism of transcriptional inhibition by 2-aminopyridines.

References

  • Source: Google Patents (CN112375081A)
  • Current progress in targeting mitotic kinases in PDAC Source: PMC - NIH URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(piperazin-1-ylsulfonyl)pyridin-2-amine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this core, synthesizing data from public literature and offering insights into the rational design of potent and selective therapeutic agents. We will delve into the nuanced effects of structural modifications on the pyridinamine core, the sulfonamide linker, and the piperazine moiety, providing a framework for optimizing pharmacological activity. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this important scaffold.

Introduction: The Significance of the Aminopyridine Sulfonamide Scaffold

The aminopyridine moiety is a cornerstone in the development of drug candidates for a multitude of therapeutic areas, including neglected tropical diseases and oncology.[1] Its intrinsic physicochemical properties can positively influence pharmacokinetic and pharmacodynamic profiles.[1] When coupled with a sulfonamide group, a well-established pharmacophore for inhibiting metalloenzymes like carbonic anhydrases, the resulting scaffold becomes a powerful tool for targeting a range of physiological processes.[2] The addition of a piperazine ring further enhances the drug-like properties of the molecule, providing a versatile point for modification to fine-tune potency, selectivity, and pharmacokinetic parameters.[3][4]

The core structure, 5-(piperazin-1-ylsulfonyl)pyridin-2-amine, has been identified as a key reagent in the synthesis of anticancer agents.[5] This underscores its importance as a foundational building block in the development of novel therapeutics. Understanding the intricate structure-activity relationships of this scaffold is paramount for the rational design of next-generation inhibitors targeting a variety of enzymes and receptors.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-(piperazin-1-ylsulfonyl)pyridin-2-amine analogs can be systematically modulated by strategic modifications at three key positions: the pyridinamine core, the sulfonamide linker, and the piperazine ring.

Modifications of the Pyridinamine Core

The 2-aminopyridine group is crucial for the biological activity of this class of compounds. The amino group often acts as a key hydrogen bond donor, interacting with the target protein.

  • Substitution on the Pyridine Ring: The introduction of substituents on the pyridine ring can significantly impact binding affinity and selectivity. For instance, in related pyridine derivatives, the introduction of bulky phenyl or heteroaryl groups at the C5 position has been shown to modulate binding affinity for neuronal nicotinic acetylcholine receptors.[6] The electronic nature of these substituents can also play a critical role; electron-withdrawing groups may enhance activity in some contexts, while electron-donating groups may be favored in others.[7]

The Sulfonamide Linker: More Than Just a Connection

The sulfonamide group is a critical pharmacophore, often directly involved in binding to the active site of target enzymes, particularly metalloenzymes where it can coordinate with the metal ion.[2]

  • Isosteric Replacements: While the sulfonamide is often key, isosteric replacements can be explored to modulate properties like cell permeability and metabolic stability. However, any replacement must preserve the key interactions of the sulfonyl group.

The Versatile Piperazine Moiety

The piperazine ring offers a rich playground for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3]

  • N-Substitution: The unsubstituted nitrogen of the piperazine ring is a primary site for modification.

    • Alkyl and Aryl Substitutions: The addition of various alkyl and aryl groups can explore hydrophobic pockets in the target's binding site. Structure-activity relationship studies on sulfonylpiperazine analogs as negative allosteric modulators of neuronal nicotinic receptors have demonstrated that modifications at this position significantly influence activity.[8]

    • Introduction of Functional Groups: Incorporating polar functional groups, such as hydroxyl or carboxyl groups, can improve solubility and introduce new hydrogen bonding interactions.

  • Ring Modifications: While less common, modifications to the piperazine ring itself, such as the introduction of substituents or conformational constraints, can also be explored to optimize binding.

Data-Driven Insights: SAR Summarized

To provide a clearer understanding of the SAR, the following table summarizes the general effects of substitutions at different positions of the 5-(piperazin-1-ylsulfonyl)pyridin-2-amine scaffold, based on findings from related compound series.

Modification Site Substitution Type General Effect on Activity Rationale
Pyridinamine Core Bulky aromatic/heteroaromatic groups at C5Can modulate binding affinity.[6]Explores steric pockets in the binding site.
Electron-withdrawing/donating groupsActivity is target-dependent.[7]Alters the electronic properties of the pyridine ring.
Sulfonamide Linker Isosteric replacementsGenerally reduces activity if the sulfonyl interaction is critical.The sulfonamide is often a key pharmacophore for metalloenzymes.[2]
Piperazine Ring N-substitution with alkyl/aryl groupsCan significantly increase or decrease potency depending on the target.[8]Interacts with hydrophobic pockets and can influence selectivity.
N-substitution with polar groupsCan improve solubility and introduce new hydrogen bonds.Enhances pharmacokinetic properties and can provide additional binding interactions.

Experimental Protocols: A Blueprint for Discovery

The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of novel 5-(piperazin-1-ylsulfonyl)pyridin-2-amine analogs.

General Synthetic Protocol

The synthesis of novel analogs typically follows a convergent approach, as illustrated in the workflow diagram below.

Synthetic Workflow A 2-Amino-5-halopyridine C 2-Amino-5-halopyridine-3-sulfonyl chloride A->C Sulfonylation B Chlorosulfonic Acid B->C E Target Analog C->E Coupling D Substituted Piperazine D->E

Caption: General synthetic workflow for 5-(piperazin-1-ylsulfonyl)pyridin-2-amine analogs.

Step-by-Step Synthesis:

  • Sulfonylation of 2-Aminopyridine: 2-Amino-5-halopyridine is reacted with chlorosulfonic acid to yield the corresponding 2-amino-5-halopyridine-3-sulfonyl chloride.[9] This reaction is typically performed at low temperatures to control reactivity.

  • Coupling with Substituted Piperazine: The resulting sulfonyl chloride is then coupled with a desired N-substituted piperazine in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane or DMF.[10] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the synthesized compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Biological Evaluation: Kinase Inhibition Assay

Given that many aminopyridine-based compounds target kinases, a common biological assay is a kinase inhibition assay.[2]

Kinase Inhibition Assay Workflow A Prepare Assay Plate B Add Kinase and Substrate A->B C Add Test Compound B->C D Add ATP to Initiate Reaction C->D E Incubate D->E F Stop Reaction E->F G Detect Signal F->G H Data Analysis (IC50) G->H

Caption: A typical workflow for a kinase inhibition assay.

Detailed Protocol:

  • Plate Preparation: Dispense the test compounds at various concentrations into a 96- or 384-well plate. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reagent Addition: Add the target kinase and its specific substrate to the wells.

  • Initiation: Initiate the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound by fitting the dose-response data to a sigmoidal curve.

Future Directions and Conclusion

The 5-(piperazin-1-ylsulfonyl)pyridin-2-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design analogs with improved potency and selectivity.

  • Exploring New Therapeutic Areas: Expanding the application of this scaffold to novel biological targets.

  • Optimizing ADME Properties: Fine-tuning the physicochemical properties of lead compounds to enhance their absorption, distribution, metabolism, and excretion profiles.

References

[2] Benchchem. (n.d.). Application of 2-Amino-5-chloropyridine-3-sulfonamide in Medicinal Chemistry: Application Notes and Protocols. Retrieved from

[1] National Center for Biotechnology Information. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. Retrieved from

[8] National Center for Biotechnology Information. (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC. Retrieved from

[11] ResearchGate. (n.d.). QSAR on aryl-piperazine derivatives with activity on malaria | Request PDF. Retrieved from

Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Retrieved from

[12] Journal of the American Chemical Society. (n.d.). Substituted 2-Sulfonamido-5-aminopyridines. Retrieved from

[13] MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Retrieved from

[9] ResearchGate. (2026). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites | Request PDF. Retrieved from

[3] Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from

[14] National Center for Biotechnology Information. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC. Retrieved from

[15] Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from

[5] Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved from

[10] National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC. Retrieved from

[16] MDPI. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Retrieved from

[17] MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from

[18] Sigma-Aldrich. (n.d.). 5-(piperazin-1-yl)pyridin-2-amine. Retrieved from

[6] PubMed. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Retrieved from

[19] PubChem. (n.d.). 5-(piperazin-1-yl)pyridin-2-amine. Retrieved from

[20] ResearchGate. (n.d.). Synthesis and SAR of piperazine derivatives as novel FabH inhibitors. Retrieved from

[7] Bentham Science Publishers. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Retrieved from

[21] PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from

[22] Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from

[4] IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from

[23] MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from

[24] National Center for Biotechnology Information. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC. Retrieved from

Sources

in vitro activity of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vitro Activity of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles as Novel Anticancer Agents

Introduction

The quest for novel anticancer therapeutics with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds have emerged as a rich source of biologically active molecules. This technical guide focuses on a promising class of compounds, the 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles, which have demonstrated significant in vitro anticancer activity. While the initial query centered on 5-(piperazin-1-ylsulfonyl)pyridin-2-amine, the available scientific literature points to its oxazole-4-carbonitrile derivatives as being extensively characterized for their cytotoxic properties. This guide will synthesize the current understanding of the in vitro activity of these derivatives, with a particular focus on lead compounds identified in recent studies.

The core structure, featuring a central oxazole ring substituted with a piperazinylsulfonyl group, has been investigated for its potential to inhibit key regulators of cell cycle and proliferation. This document will provide a comprehensive overview of their cytotoxic effects against various cancer cell lines, insights into their potential mechanism of action through in silico modeling, and a detailed protocol for assessing their in vitro efficacy.

Mechanism of Action and In Silico Target Profiling

In silico molecular docking studies have provided valuable insights into the potential molecular targets of 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. These computational analyses predict favorable interactions with several proteins implicated in cancer progression.

Notably, a high predicted affinity has been observed for Aurora A kinase .[1][2] This serine/threonine kinase plays a critical role in mitotic progression, and its overexpression is a common feature in many human cancers, making it an attractive target for cancer therapy. The in silico models suggest that the 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile scaffold can effectively bind to the ATP-binding pocket of Aurora A kinase.[2]

In addition to Aurora A kinase, potential interactions with cyclin-dependent kinases (CDKs) have also been predicted.[1] CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. The ability of these compounds to potentially target both Aurora A kinase and CDKs suggests a multi-faceted mechanism of action that could contribute to their potent anticancer activity.

It is important to note that 5-(piperazin-1-yl)pyridin-2-amine, a related chemical structure, is recognized as a reagent in the synthesis of anticancer agents and is an impurity of Palbociclib, a known selective inhibitor of CDK4 and CDK6.[3][4] This lends further credence to the potential for piperazine-containing compounds to interact with the kinase family.

G cluster_compound 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles cluster_targets Predicted Molecular Targets cluster_effects Cellular Effects Compound Compound Scaffold AuroraA Aurora A Kinase Compound->AuroraA Inhibition (Predicted) CDKs Cyclin-Dependent Kinases (CDKs) Compound->CDKs Inhibition (Predicted) CellCycleArrest Cell Cycle Arrest AuroraA->CellCycleArrest Regulation CDKs->CellCycleArrest Regulation Apoptosis Apoptosis CellCycleArrest->Apoptosis Induction Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Leads to

Predicted Mechanism of Action

In Vitro Cytotoxicity

The 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile derivatives have been evaluated for their in vitro anticancer activity against a diverse panel of human cancer cell lines. These studies have revealed potent cytotoxic effects, with some compounds exhibiting efficacy comparable to the established chemotherapeutic agent, doxorubicin.[1][5]

The cytotoxicity has been assessed in various cancer types, including:

  • Neuroblastoma (Kelly, SH-SY5Y)[1][2]

  • Hepatocellular Carcinoma (HepG2, Huh7)[1][5]

  • Breast Cancer (MCF-7, MDA-MB-231)[1][5]

  • Cervical Cancer (HeLa)[1][5]

  • Melanoma (M21)[1][5]

A key finding from these studies is the identification of lead compounds, such as compound 7b , which demonstrated high activity in Kelly neuroblastoma cells with an IC50 value of 1.3 µM.[1] Importantly, this compound exhibited low cytotoxicity towards non-malignant HEK293 cells (IC50 > 10 µM), indicating a favorable selectivity profile.[1][2] This selectivity is a critical attribute for any potential anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects.

Summary of In Vitro Cytotoxicity Data for Lead Compounds
CompoundCell LineCancer TypeIC50 (µM)
7b KellyNeuroblastoma1.3[1]
7b SH-SY5YNeuroblastoma1.9[2][6]
7b GeneralBroad cytotoxicity across tested cancers1.5 - 4.0[2][6]
7a Kelly, SH-SY5YNeuroblastomaMicromolar activity[6]
8aa Kelly, SH-SY5YNeuroblastomaMicromolar activity[6]
Doxorubicin KellyNeuroblastomaComparable to 7b[2]
Lead Compounds HEK293Non-malignant> 10[1][2][6]

Experimental Protocol: In Vitro Cytotoxicity Assay (WST-1 Assay)

The following is a detailed, step-by-step methodology for assessing the in vitro cytotoxicity of 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles using a WST-1 assay. This colorimetric assay measures cell proliferation and viability.

Materials
  • Cancer cell lines of interest (e.g., Kelly, SH-SY5Y, HepG2)

  • Non-malignant control cell line (e.g., HEK293)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile test compounds

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • WST-1 (Water Soluble Tetrazolium Salt) reagent

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell density.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • After the 24-hour incubation period, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • WST-1 Assay:

    • Following the treatment period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plates for an additional 1-4 hours at 37°C and 5% CO2. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

    • Gently shake the plate for 1 minute on a shaker.

    • Measure the absorbance of each well at 450 nm using a microplate reader. The reference wavelength should be around 620 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

G start Start cell_seeding 1. Seed cells in 96-well plates start->cell_seeding incubation_24h 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment 3. Treat cells with serially diluted compound incubation_24h->compound_treatment incubation_48h 4. Incubate for 48h compound_treatment->incubation_48h wst1_addition 5. Add WST-1 reagent to each well incubation_48h->wst1_addition incubation_wst1 6. Incubate for 1-4h wst1_addition->incubation_wst1 read_absorbance 7. Measure absorbance at 450 nm incubation_wst1->read_absorbance data_analysis 8. Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

WST-1 Cytotoxicity Assay Workflow

Conclusion and Future Directions

The 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles represent a promising class of novel anticancer agents. In vitro studies have demonstrated their potent and selective cytotoxicity against a range of cancer cell lines, particularly neuroblastoma. In silico analyses suggest that their mechanism of action may involve the inhibition of key cell cycle regulators, including Aurora A kinase and CDKs.

Future research should focus on the following areas:

  • In vitro kinase assays: To experimentally validate the predicted inhibitory activity against Aurora A kinase and a panel of CDKs.

  • Mechanism of action studies: To elucidate the downstream cellular effects of compound treatment, such as cell cycle arrest and apoptosis, using techniques like flow cytometry and western blotting.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate additional derivatives to optimize potency and selectivity.

  • In vivo studies: To assess the efficacy and safety of lead compounds in preclinical animal models of cancer.

The data gathered to date provides a strong rationale for the continued development of 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles as potential cancer therapeutics.

References

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Int J Mol Sci. 2026 Feb 18;27(4):1936. ()
  • 5-(Piperazin-1-yl)
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC. ()
  • 5-(piperazin-1-yl)pyridin-2-aMine - ChemicalBook. ()
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org. ()

Sources

A Predictive Pharmacokinetic Profile and Characterization Guide for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the pharmacokinetic (PK) properties of the novel chemical entity, 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to build a scientifically grounded hypothesis of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide is intended for researchers, scientists, and drug development professionals. It details the rationale behind the predicted PK characteristics and furnishes a complete set of validated, step-by-step experimental protocols required to definitively characterize the compound's behavior in vitro and in vivo. The aim is to provide a foundational framework for future preclinical development, bridging the gap between chemical synthesis and pharmacological assessment.

Introduction and Rationale

The compound 5-(Piperazin-1-yl)pyridin-2-amine is recognized as a reagent in the synthesis of anticancer agents and is an impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6.[1] The addition of a sulfonyl group to create 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine introduces a significant structural modification that is likely to alter its physicochemical properties and subsequent pharmacokinetic profile. The piperazine moiety is a common pharmacophore known to enhance solubility and biological activity.[2] Understanding the ADME profile of this new sulfonated derivative is critical for evaluating its potential as a therapeutic candidate.

This document serves as a predictive guide, leveraging data from analogous structures to forecast the PK properties of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. By examining related compounds that share its core pyridine ring, the piperazine group, or the sulfonyl linker, we can infer a likely metabolic fate and disposition. This guide combines these predictions with detailed methodologies for empirical validation.

Predicted Physicochemical Properties and their PK Implications

The structure of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine suggests specific physicochemical characteristics that will govern its pharmacokinetic behavior. The presence of basic nitrogen atoms in the pyridine and piperazine rings suggests it will exhibit basicity, influencing its solubility and absorption in environments of varying pH, such as the gastrointestinal tract.[2] The sulfonyl group, being a strong electron-withdrawing group, will impact the overall electronic distribution, lipophilicity, and metabolic stability of the molecule.

PropertyPredicted CharacteristicRationale and Implication for PK
Solubility Moderate to High Aqueous SolubilityThe basic amine and piperazine groups are expected to be protonated at physiological pH, enhancing solubility. This is favorable for dissolution and absorption.
Lipophilicity (LogP/LogD) Low to ModerateWhile the core structure has lipophilic character, the ionizable groups and the polar sulfonyl group are expected to result in a LogD that favors aqueous solubility at physiological pH, impacting membrane permeability and distribution.
pKa Expected Basic pKaThe pyridine and piperazine nitrogens will likely have distinct basic pKa values, affecting the ionization state and thus absorption across different segments of the GI tract and cellular membranes.
Metabolic Stability ModerateThe pyridine ring and piperazine moiety are known sites of metabolism. However, the sulfonyl group can sometimes shield adjacent positions from enzymatic attack. Studies on related piperazin-1-ylpyridazines show rapid metabolism in liver microsomes, suggesting this compound may also be a substrate for metabolic enzymes.[3]

Predictive ADME Profile

Absorption

We predict that 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine will be orally bioavailable, primarily due to the expected favorable aqueous solubility conferred by the piperazine and aminopyridine moieties. The rate and extent of absorption will be highly dependent on its permeability and the degree of ionization in the gut.

  • Causality of Experimental Choice: To assess this, an in vitro Caco-2 permeability assay is the gold standard. It provides a reliable measure of a compound's potential for intestinal absorption and can identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit bioavailability.

Distribution

The compound's volume of distribution (Vd) is anticipated to be moderate. Its polarity, imparted by the sulfonyl and amine groups, may limit extensive partitioning into fatty tissues. However, the piperazine group can contribute to tissue binding.

  • Causality of Experimental Choice: Plasma protein binding (PPB) is a critical parameter determining the fraction of free, pharmacologically active drug. The equilibrium dialysis method is a robust technique to quantify PPB. High PPB can limit the Vd and reduce the amount of drug available to exert its effect.

Metabolism

The metabolism of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is predicted to be a key determinant of its clearance. Based on data from structurally related piperazin-1-ylpyridazines, we can anticipate several metabolic pathways.[3] The primary routes are likely to be oxidation reactions mediated by cytochrome P450 (CYP) enzymes.

Predicted Metabolic Hotspots:

  • Piperazine Ring: Hydroxylation or N-dealkylation.

  • Pyridine Ring: N-oxidation or hydroxylation.

  • Aromatic Amine: N-acetylation or N-glucosidation.

A study on related piperazin-1-ylpyridazines identified mono-hydroxylation and N-oxidation as major metabolic pathways in both mouse and human liver microsomes.[3] That study also noted that structural modifications were able to improve metabolic stability by over 50-fold, indicating that small changes can have a large impact.[3]

Predicted_Metabolic_Pathway cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism Parent 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine M1 Hydroxylated Piperazine Metabolite Parent->M1 Oxidation M2 Hydroxylated Pyridine Metabolite Parent->M2 Oxidation M3 N-Oxide Metabolite Parent->M3 Oxidation M4 Glucuronide Conjugate M1->M4 UGT M2->M4 UGT

Caption: Predicted Phase I and Phase II metabolic pathways for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

Excretion

The route of excretion will depend on the properties of the parent compound and its metabolites. Given its predicted solubility and the likelihood of forming polar metabolites, renal excretion is expected to be a significant clearance pathway.

Essential Experimental Protocols for Pharmacokinetic Characterization

To move from prediction to definitive characterization, a series of standardized in vitro and in vivo assays are required.

In Vitro ADME Assays

The following workflow outlines the foundational in vitro assays.

In_Vitro_ADME_Workflow Sol Aqueous Solubility (Kinetic Assay) Perm Permeability (Caco-2 Assay) Sol->Perm MetStab Metabolic Stability (Liver Microsomes) Perm->MetStab PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->MetStab CYP_ID CYP Reaction Phenotyping MetStab->CYP_ID

Caption: A standard workflow for in vitro ADME characterization.

Protocol 1: Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance rate of the compound.

  • Materials: Pooled human or rodent liver microsomes, NADPH regenerating system, test compound stock solution (e.g., 10 mM in DMSO), control compounds (e.g., a high-clearance and a low-clearance compound), incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Procedure:

    • Prepare a microsomal suspension in buffer (e.g., 0.5 mg/mL).

    • Add the test compound to the suspension to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess intestinal permeability and identify potential for P-gp efflux.

  • Materials: Caco-2 cells cultured on permeable Transwell® inserts, Hank's Balanced Salt Solution (HBSS), test compound, control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer. Verify monolayer integrity using TEER (Transepithelial Electrical Resistance).

    • Wash the cell monolayers with pre-warmed HBSS.

    • To assess apical-to-basolateral (A-to-B) permeability, add the test compound (e.g., 10 µM) to the apical (donor) chamber.

    • At various time points, take samples from the basolateral (receiver) chamber and replace with fresh buffer.

    • To assess basolateral-to-apical (B-to-A) permeability, add the compound to the basolateral chamber and sample from the apical chamber.

    • Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio >2 suggests the compound is a substrate for an efflux transporter like P-gp.

In Vivo Pharmacokinetic Study
  • Objective: To determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

  • Procedure:

    • Animal Model: Use a relevant species, typically rodents (e.g., Sprague-Dawley rats) for initial studies.

    • Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes to separate groups of animals. The IV dose provides the absolute reference for clearance and distribution.

    • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

    • Plasma Preparation: Centrifuge the blood samples to separate plasma.

    • Sample Analysis: Quantify the drug concentration in plasma using a validated LC-MS/MS bioanalytical method.

  • Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix® WinNonlin® to calculate PK parameters.

    • From IV data: CL, Vd, t½.

    • From PO data: Cmax, Tmax, AUCpo.

    • Bioavailability (%F): (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100.

Conclusion and Future Directions

This guide establishes a predictive pharmacokinetic profile for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine based on a robust analysis of structurally related molecules. The primary predictions are moderate to high aqueous solubility, potential for oral absorption, and metabolism driven by CYP450-mediated oxidation. However, these are hypotheses that require empirical validation. The provided experimental protocols offer a clear and validated path forward for researchers to definitively characterize the ADME properties of this compound. Successful execution of these studies will be paramount in determining the viability of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine as a candidate for further drug development.

References

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
  • CAS 1082876-26-3: 5-(piperazin-1-yl)pyridin-2-aMine. CymitQuimica.
  • 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Pharmaffiliates.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH.

Sources

A Technical Guide to the Characterization of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine: A Methodological Approach to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive methodological framework for the solubility and stability characterization of the novel chemical entity, 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. As a molecule incorporating key pharmacophoric motifs—an aminopyridine, a sulfonamide, and a piperazine ring—its potential as a therapeutic agent warrants a thorough investigation of its physicochemical properties to inform drug development. This document outlines a strategic, phase-appropriate approach for researchers and drug development professionals. It details robust, step-by-step protocols for determining aqueous and organic solubility, establishing a stability-indicating analytical method, and executing forced degradation studies in line with international regulatory guidelines. The causality behind experimental choices is elucidated, and potential degradation pathways are postulated based on the compound's structural features. This guide serves as a practical blueprint for generating the foundational data necessary to assess the developability of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

Introduction and Strategic Overview

The compound 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine integrates three distinct chemical moieties that are prevalent in medicinal chemistry. The aminopyridine core is a key feature in numerous kinase inhibitors, the sulfonamide group is a classic pharmacophore known for a wide range of biological activities, and the piperazine ring is frequently used to improve solubility and pharmacokinetic properties.[1] The successful development of any new active pharmaceutical ingredient (API) is critically dependent on a comprehensive understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation design, storage conditions, and shelf-life.[]

This guide presents a systematic workflow for the characterization of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. The objective is to provide a self-validating system of protocols that not only generate reliable data but also offer insights into the molecule's intrinsic behavior under various stress conditions. The experimental designs are grounded in principles set forth by the International Council for Harmonisation (ICH) to ensure regulatory relevance and scientific rigor.[3][4]

Figure 1. Overall Characterization Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Data Synthesis & Application A Compound Acquisition & Purity Assessment B Solubility Profiling (Aqueous & Organic) A->B C Analytical Method Development (HPLC-UV/MS) A->C H Inform Formulation & Storage Strategy B->H D Forced Degradation Studies (Hydrolysis, Oxidation, Thermal, Photo) C->D E Analytical Method Validation (Stability-Indicating) D->E F Degradant Identification D->F G Postulate Degradation Pathways F->G G->H Figure 2. Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start API Sample (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 80°C, Solid) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Sample Analysis at Timepoints (Using Stability-Indicating HPLC-MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis data Data Evaluation: - % Assay of Parent - % Individual Degradant - % Total Degradants - Mass Balance Calculation analysis->data end Identify Degradation Profile & Pathways data->end Figure 3. Postulated Degradation Pathways parent 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (Parent Compound) hydrolysis_prod Pyridine-2-amino-5-sulfonic Acid + Piperazine (Hydrolysis Products) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod1 Piperazine N-Oxide Derivative (Oxidation Product) parent->oxidation_prod1 Oxidation (H₂O₂) oxidation_prod2 Pyridine N-Oxide Derivative (Oxidation Product) parent->oxidation_prod2 Oxidation (H₂O₂)

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from structurally analogous compounds to present a comprehensive and predictive characterization. By examining the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of 2-aminopyridine, piperazine, and N-arylsulfonylpiperazine derivatives, we can confidently predict the spectral features of the title compound. This guide offers insights into the causality behind experimental choices and provides detailed, self-validating protocols for acquiring and interpreting such data.

Introduction

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a heterocyclic compound featuring a 2-aminopyridine moiety linked to a piperazine ring via a sulfonyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of these individual components in a wide range of biologically active molecules. The 2-aminopyridine scaffold is a key component in numerous pharmaceuticals, and the piperazine ring is a common pharmacophore that can enhance solubility and biological activity.[1][2] The sulfonylpiperazine linkage provides a stable and synthetically accessible connection between these two important fragments.

Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. Spectroscopic techniques, particularly NMR and mass spectrometry, are indispensable tools for this purpose. This guide will provide a detailed breakdown of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, based on established principles and data from closely related structures.

Molecular Structure and Atom Numbering

For clarity in the subsequent discussion of spectroscopic data, the atoms of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine are numbered as shown in the diagram below. This numbering scheme will be used to assign specific signals in the predicted NMR spectra.

Caption: Molecular structure and atom numbering for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] The following sections predict the ¹H and ¹³C NMR spectra of the title compound in a common deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to a range of 0-12 ppm.

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Acquire a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine will exhibit distinct signals for the aromatic protons of the pyridine ring, the amine protons, and the methylene protons of the piperazine ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-6~8.2-8.4d~2.0This proton is ortho to the ring nitrogen and will appear at the lowest field. It will be a doublet due to coupling with H-4.
H-4~7.8-8.0dd~8.5, 2.0This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
H-3~6.6-6.8d~8.5This proton is ortho to the amino group, which is electron-donating, shifting it upfield. It will be a doublet due to coupling with H-4.
NH₂~6.5-7.0s (broad)-The amino protons will appear as a broad singlet and may exchange with residual water in the solvent.
C3'-H₂, C5'-H₂~3.1-3.3t~5.0These protons are on the carbons adjacent to the sulfonyl group.
C2'-H₂, C6'-H₂~2.8-3.0t~5.0These protons are on the carbons adjacent to the secondary amine.
N1'-H~2.5-3.5s (broad)-The piperazine NH proton will likely be a broad singlet and its chemical shift can be concentration and temperature-dependent.

Rationale for Predicted Chemical Shifts:

  • 2-Aminopyridine Moiety: The chemical shifts for the pyridine protons are based on known data for 2-aminopyridine and its derivatives.[4][5][6][7] The electron-withdrawing sulfonyl group at C-5 will deshield H-4 and H-6, while the electron-donating amino group at C-2 will shield H-3.

  • Piperazine Moiety: The chemical shifts for the piperazine protons are based on data for N-sulfonylpiperazine derivatives.[8] The protons on the carbons attached to the sulfonyl group (C3' and C5') are expected to be slightly downfield compared to those attached to the secondary amine (C2' and C6').

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C-2~160-162This carbon is attached to two nitrogen atoms and will be the most downfield of the pyridine carbons.
C-6~148-150This carbon is adjacent to the ring nitrogen.
C-4~138-140
C-5~130-135This carbon is attached to the electron-withdrawing sulfonyl group.
C-3~108-110This carbon is ortho to the electron-donating amino group and will be the most upfield of the pyridine carbons.
C3', C5'~45-48These are the carbons of the piperazine ring bonded to the nitrogen attached to the sulfonyl group.
C2', C6'~43-46These are the carbons of the piperazine ring bonded to the secondary amine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.[3]

Experimental Protocol for Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable method for the analysis of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of formic acid to promote protonation.

  • LC Separation (Optional but Recommended): Use a C18 reversed-phase column to chromatographically separate the analyte from any impurities before it enters the mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive ion mode (ESI+).

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is C₉H₁₄N₄O₂S, with a monoisotopic mass of approximately 242.08 Da.

  • Full Scan MS: In the full scan ESI+ mass spectrum, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 243.09.

  • Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion will likely lead to characteristic fragment ions. The most probable fragmentation pathways involve cleavage of the C-S bond, the S-N bond, and fragmentation within the piperazine ring.[9][10]

G M_H [M+H]⁺ m/z 243.09 frag1 [C₅H₅N₂O₂S]⁺ m/z 157.01 M_H->frag1 Cleavage of S-N bond frag2 [C₄H₉N₂]⁺ m/z 85.08 M_H->frag2 Cleavage of S-N bond frag3 [C₅H₆N₂]⁺ m/z 94.05 M_H->frag3 Cleavage of C-S bond frag4 [C₄H₁₀N₂SO₂]⁺ m/z 150.05 M_H->frag4 Cleavage of C-S bond

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

Predicted Major Fragment Ions:

m/z (approx.) Proposed Structure Notes
157.01[C₅H₅N₂O₂S]⁺Loss of the piperazine moiety.
85.08[C₄H₉N₂]⁺The protonated piperazine fragment.
94.05[C₅H₆N₂]⁺The protonated 2-aminopyridine fragment resulting from C-S bond cleavage.
150.05[C₄H₁₀N₂SO₂]⁺The piperazine-sulfonyl fragment.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. By leveraging established spectroscopic data from structurally related compounds, we have detailed the expected ¹H NMR, ¹³C NMR, and mass spectral data. The provided experimental protocols offer a validated starting point for researchers to acquire high-quality data for this and similar molecules. The logical and data-driven approach outlined herein ensures a high degree of confidence in the structural elucidation of novel compounds in a drug discovery and development setting.

References

  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Journal of Mass Spectrometry.
  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Taylor & Francis Online.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • SPECTROSCOPIC INVESTIG
  • 2-Aminopyridine(504-29-0) 1H NMR spectrum. ChemicalBook.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161. PubChem.
  • Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. Benchchem.
  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Supporting Inform
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed.
  • 1-(3-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine - Optional[1H NMR] - Spectrum. SpectraBase.
  • Mass spectra and major fragmentation patterns of piperazine designer....
  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2.
  • Piperazine(110-85-0) 13C NMR spectrum. ChemicalBook.
  • Synthesis and biological evaluation of sulfonyl piperazine derivatives for LpxH inhibition. American Chemical Society.
  • Synthesis and Characterization of m-Amino Pyridine Derivatives.
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

Sources

computational docking of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Computational Docking of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise spatial and electrostatic interactions between a pharmacophore and its biological target. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a highly specialized chemical fragment that serves as a potent building block for Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.

As a Senior Application Scientist, I approach this molecule not just as a string of atoms, but as a highly engineered molecular key. The 2-aminopyridine core is a privileged, field-proven hinge-binding motif. The addition of the piperazin-1-ylsulfonyl group at the 5-position is a strategic modification: the sulfonyl group acts as a rigid, tetrahedral vector that directs the basic piperazine ring out of the hydrophobic core and into the solvent-exposed channel.

This whitepaper provides a comprehensive, self-validating computational workflow for docking this compound into the ATP-binding pocket of CDK6, detailing the causality behind every parameter choice to ensure scientific integrity and predictive accuracy.

Mechanistic Rationale: Deconstructing the Pharmacophore

To accurately simulate molecular docking, one must first understand the biological environment and the chemical logic of the ligand. CDK4 and CDK6 are critical kinases that, when bound to Cyclin D, phosphorylate the retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, driving the cell cycle from the G1 phase into the S phase [4]. Overactivity of this pathway is a hallmark of hormone-receptor-positive (HR+) breast cancers.

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein (Active) Complex->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Releases SPhase G1 to S Phase Transition E2F->SPhase Activates Inhibitor 5-(Piperazin-1-ylsulfonyl) pyridin-2-amine Inhibitor->Complex Competitive Inhibition

Caption: The CDK4/6-Rb-E2F signaling pathway and the intervention point of ATP-competitive inhibitors.

Our ligand functions as an ATP-competitive inhibitor [3]. Its efficacy is dictated by three distinct structural domains:

  • The 2-Aminopyridine Core (Hinge Binder): This region mimics the adenine ring of ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. Together, they form a critical bidentate interaction with the backbone amide and carbonyl of Val101 in the CDK6 hinge region [1].

  • The Sulfonyl Linker (Vector & Acceptor): Unlike direct alkyl or aryl linkages, the sulfonyl group (

    
    ) imposes a strict tetrahedral geometry. This prevents the piperazine from folding back onto the pyridine ring (reducing the entropic penalty of binding) and provides two oxygen atoms that can act as hydrogen bond acceptors for residues like Thr107 or Lys43.
    
  • The Piperazine Ring (Solvent Channel Anchor): At a physiological pH of 7.4, the distal secondary amine of the piperazine ring is protonated (

    
    ). This localized positive charge is deliberately designed to form a strong electrostatic salt bridge with the negatively charged Asp163  residue located at the entrance of the solvent channel [2].
    

Computational Docking Protocol: A Self-Validating System

A robust docking protocol cannot rely on default software parameters. It must be a carefully parameterized, self-validating system. Below is the step-by-step methodology for executing this simulation.

Docking_Workflow TargetPrep 1. Target Preparation (CDK6: 2EUF) Remove bulk waters, assign protonation GridGen 3. Grid Generation Center on Val101 (Hinge region) TargetPrep->GridGen LigandPrep 2. Ligand Preparation Protonate piperazine at pH 7.4 Docking 4. Molecular Docking Flexible ligand, rigid receptor LigandPrep->Docking GridGen->Docking Scoring 5. Scoring & Analysis Evaluate ΔG and H-bonds Docking->Scoring Validation 6. Protocol Validation Native RMSD < 2.0 Å & MD Simulation Scoring->Validation

Caption: Step-by-step computational docking workflow ensuring high-fidelity predictive modeling.

Phase 1: Macromolecule Preparation (The Target)
  • Structure Retrieval: Download the high-resolution crystal structure of CDK6 from the Protein Data Bank (e.g., PDB ID: 2EUF , which is co-crystallized with a 2-aminopyridine-derived inhibitor).

  • Pre-processing: Strip all non-essential co-factors and bulk solvent molecules. Crucial Exception: Retain structural water molecules deep within the ATP pocket if they mediate hydrogen bonds between the native ligand and the kinase backbone.

  • Protonation & Optimization: Use a tool like Schrödinger's Protein Preparation Wizard or AutoDockTools to assign bond orders and protonation states at pH 7.4. Ensure that the catalytic lysine (Lys43) is protonated and aspartate residues (Asp163, Asp104) are deprotonated to accurately reflect the electrostatic environment.

Phase 2: Ligand Preparation (The Pharmacophore)
  • 3D Conformer Generation: Sketch 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine and generate a low-energy 3D conformation.

  • State Assignment (Critical Step): Utilize Epik or OpenBabel to generate ionization states at pH

    
    . You must ensure the distal nitrogen of the piperazine ring is protonated (
    
    
    
    ). Docking the neutral species will result in a failure to predict the critical salt bridge with Asp163, leading to false-negative scoring.
Phase 3: Grid Generation
  • Centering: Define the receptor grid by centering the bounding box on the alpha-carbon of Val101 (the hinge region anchor).

  • Dimensions: Set the grid box dimensions to

    
     Å. This provides sufficient volume to capture the deep hydrophobic pocket (for the pyridine) and the extended solvent channel (for the piperazin-1-ylsulfonyl tail).
    
Phase 4: Execution & Scoring
  • Execute the docking run using a high-precision algorithm (e.g., Glide XP or AutoDock Vina).

  • Allow full flexibility of the ligand's rotatable bonds (specifically the

    
     and 
    
    
    
    bonds of the sulfonyl linker) while keeping the receptor rigid.

Data Presentation & Expected Interaction Profile

Upon successful docking, the pose with the lowest binding free energy (


) should be analyzed for specific geometric constraints. The table below summarizes the quantitative data and interaction thresholds required to validate a successful docking pose.
Interaction DomainTarget Residue (CDK6)Ligand MoietyInteraction TypeOptimal Distance (Å)
Hinge Region Val101 (Backbone C=O)Pyridine -NH

Hydrogen Bond (Donor)2.8 - 3.2
Hinge Region Val101 (Backbone -NH)Pyridine NitrogenHydrogen Bond (Acceptor)2.8 - 3.2
Gatekeeper Phe98Pyridine RingHydrophobic /

3.5 - 4.5
Solvent Channel Asp163 (Sidechain -COO

)
Piperazine -NH

Salt Bridge / Ionic2.5 - 3.5
Ribose Pocket Thr107 / Lys43Sulfonyl OxygenHydrogen Bond (Acceptor)2.9 - 3.4

Protocol Validation: Ensuring Trustworthiness

A computational protocol is only as reliable as its validation mechanism. To ensure the trustworthiness of this workflow, two self-validating steps must be executed:

  • Retrospective Redocking (Pose Fidelity): Before analyzing the novel ligand, extract the native co-crystallized ligand from the 2EUF PDB file and re-dock it using the exact parameters described above. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. The protocol is only validated if the RMSD is

    
     Å .
    
  • Molecular Dynamics (MD) Simulation (Thermodynamic Stability): Static docking cannot account for the dynamic nature of the solvent channel. Subject the best docking complex to a 100 ns explicit-solvent MD simulation (using GROMACS or Desmond). Monitor the Root Mean Square Fluctuation (RMSF) of the piperazin-1-ylsulfonyl tail. A stable salt bridge with Asp163 throughout

    
     of the simulation trajectory confirms the biological viability of the pose.
    

References

  • Structural details of the CDK6 enzyme binding sites, and ribociclib bound to the ATP binding pocket of the CDK6 enzyme. ResearchGate. Available at:[Link]

  • Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. RSC Publishing. Available at:[Link]

  • Development of CDK4/6 Inhibitors. Encyclopedia MDPI. Available at:[Link]

  • Targeting CDK6 in cancer: State of the art and new insights. Taylor & Francis. Available at:[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(Piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3)

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Structural Grounding

Nomenclature Note: In early-stage drug discovery databases, chemical entities are occasionally misannotated. The user prompt references "5-(Piperazin-1-ylsulfonyl)pyridin-2-amine" alongside CAS 1082876-26-3. However, rigorous chemical registry validation confirms that CAS 1082876-26-3 strictly corresponds to 5-(piperazin-1-yl)pyridin-2-amine (lacking the sulfonyl linker)[1]. As a Senior Application Scientist, it is critical to ground our methodology in the validated structure.

This compound is a highly valuable pharmacophoric building block and a rigorously monitored synthetic intermediate—most notably recognized as an impurity (Impurity A) in the manufacturing of blockbuster cyclin-dependent kinase 4/6 (CDK4/6) inhibitors such as Palbociclib and Ribociclib[2][3].

Physicochemical Profiling & Pharmacophoric Rationale

Understanding the physicochemical nature of CAS 1082876-26-3 is essential for predicting its behavior during synthesis and chromatography. The molecule consists of a 2-aminopyridine core coupled to a piperazine ring.

Causality of the Pharmacophore: The 2-aminopyridine moiety acts as a dual hydrogen bond donor/acceptor, serving as a classic "hinge-binding" motif that anchors downstream drugs into the ATP-binding pocket of kinases. The piperazine ring serves two purposes: it introduces a basic center that drastically improves aqueous solubility, and its secondary amine acts as a highly reactive synthetic vector for downstream functionalization (e.g., acylation or Boc-protection)[1].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
Molecular Formula C9H14N4Defines stoichiometric calculations for coupling.
Molecular Weight 178.23 g/mol Target mass for LC-MS in-process controls (m/z 179.1 [M+H]+)[4].
Topological Polar Surface Area 54.2 ŲIndicates excellent membrane permeability potential[4].
Hydrogen Bond Donors 2Critical for kinase hinge-region binding.
Hydrogen Bond Acceptors 4Dictates interaction with protic solvents and silica stationary phases.

Synthetic Methodology: Cu-Catalyzed C-N Cross-Coupling

The industrial synthesis of CAS 1082876-26-3 relies on an Ullmann-type C-N cross-coupling between 2-amino-5-halopyridine and piperazine[5].

Step-by-Step Protocol & Causality
  • Reagent Preparation: Charge a reactor with 2-amino-5-bromopyridine (1.0 eq) and piperazine (5.0 eq).

    • Causality: Piperazine is a symmetric diamine. Utilizing a 5-fold stoichiometric excess is a critical thermodynamic control to statistically favor mono-arylation and suppress the formation of the inactive bis-aryl dimer byproduct[5].

  • Catalytic Activation: Add CuI (0.05 eq), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.1 eq), and K3PO4 (2.0 eq) in N-butanol solvent.

    • Causality: Cu(I) undergoes oxidative addition into the C-Br bond. The ligand stabilizes the Cu(I) oxidation state, preventing disproportionation into inactive Cu(0) and Cu(II). K3PO4 is chosen as a mild base to neutralize the generated HBr without degrading the sensitive aminopyridine substrate[5].

  • Thermal Coupling: Heat the mixture to 100°C for 12 hours under an inert N2 atmosphere to drive the reductive elimination step.

  • Self-Validating In-Process Control (IPC): Sample the reaction mixture for LC-MS. The protocol is self-validating when the starting material mass (m/z 173/175) is entirely replaced by the product mass (m/z 179.1). If a peak at m/z 255 appears (indicating bis-arylation), the system immediately flags that the piperazine stoichiometric ratio must be recalibrated for subsequent batches.

Synthesis SM 2-Amino-5-halopyridine (Starting Material) Prod 5-(Piperazin-1-yl)pyridin-2-amine CAS: 1082876-26-3 SM->Prod Ullmann C-N Coupling Pip Piperazine (Excess) Pip->Prod Cat CuI / Ligand / Base (Catalyst System) Cat->Prod Down Palbociclib / Ribociclib (Active APIs) Prod->Down Downstream Assembly

Synthetic workflow for CAS 1082876-26-3 via Cu-catalyzed Ullmann C-N coupling.

Biological Pathway & Target Engagement

Once CAS 1082876-26-3 is integrated into the final API structure (e.g., Palbociclib), it plays a direct role in disrupting oncogenic signaling. Palbociclib is a selective inhibitor of CDK4 and CDK6. By binding to the ATP pocket—facilitated by the aminopyridine core—the drug prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, halting the cell cycle at the G1 phase and preventing tumor proliferation[2][6].

Pathway Mitogen Mitogenic Signals CycD Cyclin D Mitogen->CycD Upregulates CDK CDK4 / CDK6 Complex CycD->CDK Activates Rb Rb Protein CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases Prolif Cell Cycle Progression (G1 to S Phase) E2F->Prolif Drives Drug CDK4/6 Inhibitors (Derivatives of 1082876-26-3) Drug->CDK Inhibits

Mechanism of action for CDK4/6 inhibitors derived from CAS 1082876-26-3.

Analytical Characterization & Impurity Profiling

Because CAS 1082876-26-3 is a known process-related impurity in commercial oncology drugs (often designated as Palbociclib Impurity A), regulatory agencies require rigorous analytical monitoring[6].

Self-Validating HPLC-UV Methodology
  • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 254 nm.

Causality of the Mobile Phase: The piperazine moiety in CAS 1082876-26-3 is highly basic (pKa ~9.8). Running the method at a low pH (~2.0) using TFA ensures the secondary amine is fully protonated. Why is this critical? Protonation prevents secondary electrostatic interactions between the basic amine and residual silanol groups on the silica stationary phase. This eliminates peak tailing and ensures a sharp, symmetrical peak, rendering the chromatographic method self-validating through consistent system suitability metrics (tailing factor < 1.5)[6].

References

  • Title: 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine Source: Pharmaffiliates URL:[Link]

  • Title: Palbociclib Impurities and Related Compound Source: Veeprho URL:[Link]

  • Title: CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate Source: Google Patents URL
  • Title: 5-(1-Piperazinyl)-2-pyridinamine | CID 28333457 Source: PubChem URL:[Link]

Sources

Palbociclib Impurity 81: Synthesis, Characterization, and Regulatory Control Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Palbociclib is a first-in-class, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), utilized globally for the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer[1]. During the multi-step synthesis of the active pharmaceutical ingredient (API), rigorous impurity profiling is mandated by ICH Q3A(R2) guidelines to ensure product safety, therapeutic efficacy, and regulatory compliance[1].

Among the critical process-related impurities is Palbociclib Impurity 81 (CAS: 1082876-26-3), chemically identified as 5-(piperazin-1-yl)pyridin-2-amine[2]. This whitepaper provides an in-depth technical analysis of Impurity 81, detailing its mechanistic origin, targeted synthesis for reference standard generation, analytical characterization, and its toxicological significance as a potential nitrosamine precursor.

Chemical Identity and Physicochemical Properties

Impurity 81 is a bi-heterocyclic compound featuring both a primary aminopyridine and a secondary piperazine amine. This dual-amine functionality dictates its high reactivity, pH-dependent solubility, and behavior during chromatographic separation[2].

Table 1: Physicochemical Properties of Palbociclib Impurity 81

PropertyValue / Description
Chemical Name 5-(piperazin-1-yl)pyridin-2-amine
CAS Number 1082876-26-3
Molecular Formula C9H14N4
Molecular Weight 178.24 g/mol
pKa (Predicted) ~8.67 (Secondary piperazine NH)
Physical State Pale brown to light brown solid
Solubility Soluble in DMSO; Slightly soluble in Methanol

Mechanistic Origin in Palbociclib Synthesis

In the commercial manufacturing route of Palbociclib, the API is constructed by coupling a functionalized pyrido[2,3-d]pyrimidine core with a piperazine-substituted pyridine side chain. Impurity 81 serves as the foundational building block for this side chain[3].

The intermediate is synthesized via a copper-catalyzed Ullmann-type C-N coupling between 2-amino-5-halopyridine and piperazine[3]. To prevent competitive cross-coupling in subsequent steps, the secondary amine of the piperazine ring must be protected using di-tert-butyl dicarbonate (Boc₂O)[3].

The Impurity Vector: If this Boc-protection step is incomplete, or if the protected intermediate undergoes premature deprotection under acidic conditions, unreacted Impurity 81 carries over into the final API mixture[4]. Furthermore, the presence of the secondary amine makes Impurity 81 highly susceptible to nitrosation, leading to the formation of mutagenic byproducts[5].

G A 2-Amino-5-bromopyridine C CuI / L-Proline / K2CO3 Ullmann C-N Coupling A->C B Piperazine (Excess) B->C D Impurity 81 5-(piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3) C->D E Boc2O Protection D->E Intended API Pathway G Buchwald-Hartwig Coupling with Pyrimidine Core D->G Unreacted Carryover I Nitrosating Agents (e.g., Nitrites in Excipients) D->I Side Reaction F Boc-Protected Intermediate E->F F->G H Palbociclib API G->H J N-Nitroso Impurity 81 (Mutagenic Risk - ICH M7) I->J

Figure 1: Mechanistic origin of Impurity 81 in Palbociclib synthesis and its nitrosamine pathway.

Experimental Protocol: Targeted Synthesis of Impurity 81

To quantify and control Impurity 81 in the API, analytical laboratories must synthesize it in high purity (>98%) to serve as an external reference standard[6]. The following protocol outlines a self-validating synthetic workflow designed for high yield and purity.

Workflow S1 Reaction Setup Inert N2 Atmosphere S2 Reagent Addition CuI, L-Proline, K2CO3 S1->S2 S3 Thermal Coupling 90-100 °C, 18h S2->S3 S4 Aqueous Quench & EtOAc Extraction S3->S4 S5 Silica Chromatography DCM:MeOH (1% NH4OH) S4->S5 S6 Crystallization & Vacuum Drying S5->S6

Figure 2: Step-by-step experimental workflow for the targeted synthesis of Palbociclib Impurity 81.

Step-by-Step Methodology & Causality
  • Inert Atmosphere Setup: The reactor is purged with N₂. Causality: Copper(I) iodide (CuI) is highly susceptible to oxidation. An inert atmosphere prevents the oxidation of Cu(I) to inactive Cu(II), which would break the catalytic cycle[3].

  • Reagent Loading: Combine 2-amino-5-bromopyridine (1.0 eq), anhydrous piperazine (3.0 eq), K₂CO₃ (2.0 eq), CuI (10 mol%), and L-Proline (20 mol%) in anhydrous DMSO. Causality: A stoichiometric excess of piperazine is critical to statistically suppress the formation of bis-arylated byproducts. L-Proline acts as a bidentate ligand, stabilizing the Cu(I) species and increasing its solubility in DMSO, thereby accelerating the oxidative addition of the halopyridine[3].

  • Thermal Coupling: Heat the mixture to 90–100 °C for 18 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: Because Impurity 81 lacks the extended conjugated chromophore of the final API, UV detection (254 nm) is supplemented with a Ninhydrin stain. The emergence of a distinct purple spot confirms the presence of the secondary amine, validating successful coupling before proceeding to the quench.

  • Workup & Extraction: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc). The aqueous wash effectively removes the highly water-soluble excess piperazine and DMSO solvent.

  • Chromatographic Purification: Purify the concentrated organic layer via silica gel chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) containing 1% NH₄OH. Causality: The addition of 1% NH₄OH neutralizes the acidic silanol groups on the silica gel. Without this modifier, the highly basic secondary and primary amines of Impurity 81 would hydrogen-bond to the stationary phase, causing severe peak tailing and poor resolution.

Analytical Characterization & Validation

Following synthesis, the structural integrity and purity of Impurity 81 must be confirmed using orthogonal spectral analyses, primarily ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS)[4].

Table 2: Orthogonal Analytical Characterization Data

Analytical TechniqueParameter / RegionObserved Value & Structural Assignment
ESI-MS (Positive Ion) Molecular Ion[M+H]⁺m/z 179.1 (Confirms exact mass of C9H14N4)
¹H NMR (DMSO-d6) Pyridine Protons (Aromatic)δ 7.65 (d, 1H), 7.10 (dd, 1H), 6.40 (d, 1H)
¹H NMR (DMSO-d6) Piperazine Protons (Aliphatic)δ 2.85 (m, 4H), 2.75 (m, 4H)
¹H NMR (DMSO-d6) Amine Protons (Exchangeable)δ 5.30 (s, 2H, -NH₂), 2.10 (br s, 1H, -NH)
RP-HPLC (C18 Column) Retention Time (RT)Elutes early (high polarity) under standard 0.1% TFA/MeCN gradients

Note: The highly polar nature of Impurity 81 requires careful HPLC method development. Ion-pairing reagents (like TFA) are necessary to retain the compound on standard C18 reversed-phase columns.

Toxicological Risk: The Nitrosamine Vector

Beyond its role as a standard process impurity, Impurity 81 presents a severe toxicological risk that requires stringent regulatory oversight. The secondary amine on the piperazine moiety is highly nucleophilic and susceptible to nitrosation in the presence of trace nitrites—which are frequently found as micro-contaminants in standard pharmaceutical excipients.

This reaction yields N-Nitroso Palbociclib Impurity 81 [5]. Under , N-nitrosamines are classified as the "cohort of concern" due to their potent mutagenic and carcinogenic potential. Consequently, controlling the parent Impurity 81 to strict parts-per-million (ppm) levels in the Palbociclib API is a Critical Quality Attribute (CQA). Analytical methods must be validated not only to detect Impurity 81 but to ensure it falls below the threshold that could generate nitrosamines during the drug product's shelf life.

References

1.4 - Asian Journal of Chemistry 2. 1 - SynThink Chemicals 3.3 - Google Patents 4.2 - ChemicalBook 5.6 - Klivon 6.5 - Chemicea Pharmaceuticals

Sources

An In-Depth Technical Guide to the Analytical Standards of Ribociclib Impurity 53

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical standards for Ribociclib impurity 53. As a critical aspect of pharmaceutical quality control, understanding the nature, origin, and analytical methodologies for this impurity is paramount for ensuring the safety and efficacy of Ribociclib, a selective cyclin-dependent kinase inhibitor used in the treatment of certain types of breast cancer.[1][2][3][4] This document is structured to provide not just procedural steps, but also the scientific rationale behind the analytical choices, grounded in established regulatory frameworks.

The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental principle of drug safety and efficacy. The International Council for Harmonisation (ICH) has established comprehensive guidelines, notably ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, which provide a harmonized approach to the identification, qualification, and reporting of impurities.[5][6][7][8] These guidelines categorize impurities into organic, inorganic, and residual solvents, with organic impurities, such as by-products, intermediates, and degradation products, being of primary concern due to their potential pharmacological and toxicological effects.[5]

The presence of impurities, even in minute quantities, can have significant implications. They can potentially alter the drug's efficacy, induce adverse reactions, or affect the stability of the drug product.[9] Therefore, a robust analytical program for the detection and quantification of impurities is a cornerstone of Good Manufacturing Practices (GMP). This guide focuses on a specific impurity of Ribociclib, designated as impurity 53, to illustrate the principles and practices of modern impurity analysis.

Unraveling Ribociclib Impurity 53: A Case of Ambiguity

A survey of commercially available reference standards for Ribociclib impurities reveals a degree of ambiguity surrounding the precise chemical identity of "impurity 53." Different suppliers offer compounds under this designation with varying chemical structures and identifiers. This underscores a critical principle in impurity analysis: the absolute necessity of using a well-characterized and authenticated reference standard for method development, validation, and routine quality control.

One reported structure for Ribociclib Impurity 53 is 7-cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid . Another supplier lists a compound with the CAS number 2250106-83-1 and a molecular formula of C27H35N7O4 as Ribociclib Impurity 53.[10] Furthermore, the designation "N-Nitroso Ribociclib Impurity 53" has also been noted.[11]

This discrepancy highlights the dynamic nature of impurity profiling, where new impurities can be identified as manufacturing processes evolve or as analytical techniques become more sensitive. For the purpose of this guide, we will focus on the analytical principles that can be applied to any of these potential structures, emphasizing the need for proper structural elucidation and characterization of the specific impurity being targeted.

The potential origins of such impurities are varied. They can arise from the starting materials, as by-products of the synthetic process, or as degradation products formed during storage.[3][12] For instance, a review of Ribociclib's synthesis indicates several potential reaction steps where impurities could be introduced.

Analytical Strategy: A Multi-faceted Approach

A robust analytical strategy for Ribociclib impurity 53 relies on a combination of chromatographic and spectrometric techniques to ensure specificity, sensitivity, and accuracy. The primary workhorse for this application is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated, stability-indicating HPLC method is essential for the routine quantification of impurities. The goal is to achieve adequate separation of the impurity from the active pharmaceutical ingredient (API), Ribociclib, and any other potential impurities.

ParameterRecommended SpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention and selectivity for the relatively non-polar Ribociclib and its impurities. The specified dimensions and particle size offer a balance of resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency for mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for the analytes of interest.
Gradient Elution 10% B to 90% B over 20 minutesA gradient is necessary to elute both the polar and non-polar components of the sample, ensuring that all impurities are detected.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 276 nmThis wavelength is chosen based on the UV absorbance maximum of Ribociclib, providing good sensitivity for the API and likely for structurally similar impurities.[13]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
  • Accurately weigh and dissolve the Ribociclib drug substance or product in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

  • Prepare a reference standard solution of Ribociclib impurity 53 at a known concentration (e.g., 0.001 mg/mL, corresponding to 0.1% of the API concentration).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Confirmation

For definitive identification and structural confirmation of the impurity, LC-MS/MS is the technique of choice. This method provides molecular weight information and fragmentation patterns that can be used to elucidate the structure of the impurity.

ParameterRecommended SpecificationRationale
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for the analysis of polar and semi-polar molecules like Ribociclib and its impurities. Positive mode is generally preferred for nitrogen-containing compounds.
Mass Analyzer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)A triple quadrupole is excellent for targeted quantification (MRM mode), while a high-resolution instrument provides accurate mass measurements for formula determination.
Scan Mode Full Scan and Product Ion ScanA full scan is used to determine the molecular weight of the impurity. A product ion scan of the parent ion provides fragmentation information for structural elucidation.
Collision Energy Optimized for the specific impurityThe collision energy is varied to obtain an optimal fragmentation pattern.

Method Validation: Ensuring Trustworthiness and Reliability

A cornerstone of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines and should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the impurity from the API and other impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected impurity concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the drug substance with a known amount of the impurity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Impurity Relationship

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the potential origin of impurities during synthesis and the analytical workflow for their characterization.

cluster_synthesis Ribociclib Synthesis Pathway cluster_impurities Potential Impurity Formation Starting Materials Starting Materials Intermediate A Intermediate A Starting Materials->Intermediate A Step 1 Intermediate B Intermediate B Intermediate A->Intermediate B Step 2 Crude Ribociclib Crude Ribociclib Intermediate B->Crude Ribociclib Final Coupling Impurity 53 (By-product) Impurity 53 (By-product) Intermediate B->Impurity 53 (By-product) Side Reaction Purified Ribociclib Purified Ribociclib Crude Ribociclib->Purified Ribociclib Purification Degradation Product Degradation Product Purified Ribociclib->Degradation Product Storage/Stress cluster_identification Identification & Confirmation Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation UV Detection (Quantification) UV Detection (Quantification) HPLC Separation->UV Detection (Quantification) LC-MS/MS Analysis LC-MS/MS Analysis HPLC Separation->LC-MS/MS Analysis Data Analysis & Reporting Data Analysis & Reporting UV Detection (Quantification)->Data Analysis & Reporting Molecular Weight Determination Molecular Weight Determination LC-MS/MS Analysis->Molecular Weight Determination Fragmentation Analysis Fragmentation Analysis Molecular Weight Determination->Fragmentation Analysis Structural Elucidation Structural Elucidation Fragmentation Analysis->Structural Elucidation Structural Elucidation->Data Analysis & Reporting

Caption: Analytical Workflow for the Characterization of Ribociclib Impurity 53.

Conclusion: A Commitment to Quality and Safety

The effective control of impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. This guide has provided a comprehensive framework for understanding and analyzing Ribociclib impurity 53, from its potential origins and ambiguous identity to the detailed analytical methodologies required for its quantification and characterization. By adhering to the principles of scientific integrity, leveraging advanced analytical technologies, and grounding our practices in the authoritative guidelines set forth by regulatory bodies like the ICH, we can ensure the continued safety and efficacy of life-saving medicines such as Ribociclib. The use of well-characterized analytical standards is the linchpin in this endeavor, providing the foundation for reliable and reproducible data.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Ribociclib-impurities | Pharmaffiliates.
  • Ribociclib EP Impurities & USP Related Compounds - SynThink.
  • Ribociclib Succinate and its Impurities - Pharmaffiliates.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1).
  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1).
  • ICH Q3B(R2) Impurities in New Drug Products - ECA Academy.
  • Ribociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
  • Ribociclib Archives - DR JCR BIO.
  • Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - ResearchGate.
  • Ribociclib Impurity 53 | CAS No- NA | Simson Pharma Limited.
  • Ribociclib Impurity 53 - SRIRAMCHEM.
  • Ribociclib Hybrid Lipid–Polymer Nanoparticle Preparation and Characterization for Cancer Treatment - MDPI. (2023, June 28).
  • Development and Validation of Novel HPLC Method for Analytical Evaluation of Ribociclib. (2021, August 15).
  • Estimation of Ribociclib in Human Plasma Samples by LC-ESI-MS/MS - SciSpace.
  • N-Nitroso Ribociclib Impurity 53 | CAS No: NA.
  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib - Longdom Publishing.

Sources

Methodological & Application

using 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this application note to bridge the critical gap between medicinal chemistry and biological validation. The compound 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (hereafter referred to as the 5-PPA scaffold ) is a highly privileged pharmacophore. Its 2-aminopyridine moiety acts as a classic kinase hinge-binder, forming essential hydrogen bonds within the ATP-binding pocket, while the piperazine-sulfonyl group extends into the solvent-exposed region to enhance aqueous solubility and cellular permeability.

When developing kinase inhibitors (such as CDK4/6 or Aurora kinase inhibitors) utilizing the 5-PPA scaffold, researchers must rigorously validate that the compound not only inhibits the isolated enzyme but also successfully permeates the cell membrane, engages the target in the presence of physiological ATP, and drives the desired phenotypic outcome.

This guide outlines a self-validating, two-tiered cell-based assay system: Intracellular Target Engagement (NanoBRET) and Phenotypic Cell Viability (CellTiter-Glo) .

Experimental Rationale & Causality

A common pitfall in drug development is the over-reliance on biochemical (cell-free) assays. Biochemical assays typically utilize sub-physiological ATP concentrations (e.g., 10–100 µM). However, living cells maintain intracellular ATP concentrations between 1 to 5 mM. Because 5-PPA derivatives are typically ATP-competitive, this high intracellular ATP concentration can drastically shift the apparent


, leading to compounds that look potent in vitro but fail in vivo[1].

To establish true causality between drug binding and cell death, our workflow requires two distinct assays:

  • NanoBRET Target Engagement: Proves that the 5-PPA derivative physically crosses the cell membrane and binds the target kinase in the high-ATP environment of a living cell[1].

  • ATP-based Cell Viability: Proves that the physical binding of the kinase translates into a measurable phenotypic outcome (e.g., proliferation arrest or apoptosis). We utilize ATP-dependent luminescence rather than colorimetric MTT assays to avoid metabolic artifacts and compound precipitation issues[2].

Workflow A 5-PPA Scaffold Prep (DMSO Stock) B Cellular Dosing (HEK293 / MCF-7) A->B C NanoBRET Assay (Target Engagement) B->C Measure Binding D CellTiter-Glo Assay (Cell Viability) B->D Measure Phenotype E Data Synthesis (IC50 & EC50 Correlation) C->E D->E

Fig 1. Experimental workflow correlating 5-PPA target engagement with phenotypic viability.

Protocol I: Intracellular Target Engagement (NanoBRET)

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify the equilibrium binding of 5-PPA derivatives to a NanoLuc-tagged kinase inside living cells.

Self-Validating System Design: This protocol includes a "Tracer-Only" control (defining the maximum BRET signal) and a "No-Cell" control (defining background luminescence), ensuring the calculated assay window is biologically accurate.

Step-by-Step Methodology:
  • Cell Preparation & Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Transfect cells with a plasmid encoding the NanoLuc-Kinase fusion protein (e.g., NanoLuc-CDK4) using a lipid-based transfection reagent. Incubate for 24 hours.

  • Cell Seeding:

    • Harvest and resuspend the transfected cells in Opti-MEM (without phenol red).

    • Plate cells into a 384-well white, flat-bottom tissue culture plate at a density of 10,000 cells/well (10 µL volume).

  • Tracer & Compound Addition:

    • Add the appropriate NanoBRET Energy Transfer Probe (tracer) at its predetermined

      
       concentration (typically 0.1–1.0 µM).
      
    • Using an acoustic liquid handler (e.g., Echo 550), dispense the 5-PPA test compounds in a 10-point dose-response curve (10 µM to 0.5 nM).

    • Critical Step: Normalize DMSO concentration across all wells to exactly 0.1% to prevent solvent-induced toxicity.

  • Equilibration:

    • Incubate the plates at 37°C, 5%

      
       for 2 hours. This allows the 5-PPA compound to permeate the membrane and reach binding equilibrium with the tracer.
      
  • Detection:

    • Add 3X NanoBRET Nano-Glo Substrate containing Extracellular NanoLuc Inhibitor (to quench signal from dead/lysed cells).

    • Read luminescence on a microplate reader equipped with dual filters: 460 nm (donor emission) and 618 nm (acceptor emission).

    • Calculate the BRET ratio:

      
      .
      

Mechanistic Context: Translating Binding to Phenotype

Once target engagement is confirmed, it is crucial to understand the downstream signaling consequences. For 5-PPA derivatives targeting cell cycle kinases like CDK4/6, the inhibition of the ATP pocket prevents the phosphorylation of the Retinoblastoma (Rb) protein, sequestering E2F and halting the cell cycle at the G1/S transition.

Mechanism Drug 5-PPA Derivative (Inhibitor) Kinase CDK4/6 Complex (Active Kinase) Drug->Kinase Blocks ATP Pocket Rb Rb Protein (Hypophosphorylated) Kinase->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Bound) Rb->E2F Sequesters Arrest G1 Cell Cycle Arrest (Proliferation Block) E2F->Arrest Induces

Fig 2. Mechanism of action for 5-PPA derivatives inhibiting CDK4/6 to induce G1 cell cycle arrest.

Protocol II: Phenotypic Cell Viability (CellTiter-Glo)

To measure the phenotypic efficacy modeled in Figure 2, we quantify viable cells based on ATP quantitation. ATP is an indicator of metabolically active cells, and its depletion directly correlates with cell cycle arrest or apoptosis[2].

Self-Validating System Design: This assay includes 1 µM Staurosporine as a positive control (defining 100% cell death/zero viability) and 0.1% DMSO as a vehicle control (defining 100% viability). This allows for the calculation of the Z'-factor to ensure assay robustness.

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest target cancer cells (e.g., MCF-7 breast cancer cells for CDK4/6 evaluation).

    • Seed at 2,000 cells/well in 30 µL of complete media into a 384-well opaque white plate. Incubate overnight at 37°C to allow for cell adherence.

  • Compound Dosing:

    • Dispense 5-PPA derivatives directly into the assay plates using an acoustic dispenser (10-point curve, top concentration 10 µM).

    • Include Staurosporine (1 µM) and DMSO (0.1%) controls.

  • Incubation:

    • Incubate the treated cells for 72 hours at 37°C, 5%

      
      . (A 72-hour window is required to observe the anti-proliferative effects of cell cycle arrest).
      
  • Luminescent Detection:

    • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform enzymatic kinetics.

    • Add 30 µL of CellTiter-Glo Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence on a microplate reader (integration time: 0.5 seconds/well).

Quantitative Data Presentation & Quality Control

A successful screening cascade utilizing the 5-PPA scaffold should yield data that correlates intracellular target engagement with phenotypic viability. Below is a summary matrix of expected assay performance metrics.

Assay TypePrimary ReadoutExpected Metric for Potent 5-PPA HitTarget Z'-FactorPurpose in Screening Cascade
NanoBRET BRET Ratio (mBU)Intracellular

< 50 nM

0.60
Confirms cell permeability and target engagement in high-ATP environments.
CellTiter-Glo Luminescence (RLU)Phenotypic

< 100 nM

0.75
Confirms that target engagement translates to anti-proliferative efficacy.

Note: A rightward shift (higher concentration) from NanoBRET


 to CellTiter-Glo 

is common and indicates the fractional target occupancy required to drive the phenotypic response.

References

  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement Cell Chemical Biology URL: [Link]

  • Cell Viability Assays - Assay Guidance Manual NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]

Sources

protocol for dissolving 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine for experiments

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, a key reagent utilized in the synthesis of novel therapeutic agents.[1] Adherence to proper dissolution and handling procedures is paramount for ensuring experimental reproducibility, maximizing compound stability, and generating reliable data in drug discovery and development workflows. This document outlines best practices for preparing high-concentration stock solutions and aqueous working solutions, supported by technical insights, safety protocols, and troubleshooting guidance. The methodologies described herein are grounded in established principles for handling heterocyclic small molecules intended for biological and chemical research.

A Note on Chemical Structure: Initial database searches for "5-(Piperazin-1-ylsulfonyl)pyridin-2-amine" frequently resolve to the related compound 5-(Piperazin-1-yl)pyridin-2-amine (CAS: 1082876-26-3).[1][2][3] The core protocols detailed in this guide are based on the known physicochemical properties of this widely referenced analogue and general best practices for the sulfonylpiperazine and aminopyridine chemical classes.[4][5] Researchers should always consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) specific to their compound lot for precise specifications.

Compound Specifications & Physicochemical Profile

Understanding the fundamental properties of the target compound is the first step in designing a robust solubilization strategy. The piperazine and aminopyridine moieties suggest a degree of polarity and the potential for pH-dependent solubility.[6][7]

PropertyValueSource
Chemical Name 5-(Piperazin-1-yl)pyridin-2-amineSynThink[8]
CAS Number 1082876-26-3PubChem[3]
Molecular Formula C₉H₁₄N₄PubChem[3]
Molecular Weight 178.23 g/mol PubChem[3]
Appearance Pale Brown to Light Brown SolidChemicalBook[2]
Predicted pKa 8.67 ± 0.10ChemicalBook[2]
Known Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook[2]
Storage (Solid) 2–8 °C under inert gas (Nitrogen or Argon)ChemicalBook[2], Pharmaffiliates[1]

Safety & Handling Precautions

Researcher safety is the highest priority. Based on GHS classifications for this chemical class, 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine and its analogues should be handled with care.[3][9]

  • Hazard Profile: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: Wear a lab coat.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Core Protocol: Preparation of High-Concentration Stock Solutions

For compounds with limited aqueous solubility, the standard and recommended practice is to first prepare a high-concentration stock solution in a suitable organic solvent.[4][10] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of kinase inhibitors and related heterocyclic compounds.[4]

Rationale and Principles

The primary objective is to create a concentrated, stable stock that can be easily diluted into aqueous buffers or cell culture media for experiments. Using an organic solvent like DMSO overcomes the low aqueous solubility of the compound, allowing for a high concentration (typically 1-100 mM) to be achieved. This minimizes the volume of organic solvent introduced into the final experimental system, thereby reducing potential solvent-induced artifacts or toxicity.[10]

Materials
  • 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology for a 10 mM Stock Solution
  • Preparation: Before opening, briefly centrifuge the manufacturer's vial to ensure all solid compound is at the bottom, preventing loss of material that may be adhered to the cap.[10]

  • Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock, weigh out 1.782 mg of the compound (assuming MW of 178.23 g/mol ).

    • Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 178.23 g/mol = 0.001782 g = 1.782 mg

  • Solvent Addition: Add the calculated amount of DMSO to the vial containing the weighed compound. For the example above, add 1.0 mL of DMSO.

  • Dissolution:

    • Cap the vial securely and vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[10]

    • If necessary, gentle warming in a water bath up to 37-40°C can be applied, but do not exceed 50°C to prevent potential degradation.[10] Visually inspect for complete dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation.[4][11]

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store aliquots at -80°C for long-term stability.[4][10]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start: Receive Compound centrifuge Centrifuge Vial to Collect Powder start->centrifuge weigh Accurately Weigh Compound centrifuge->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check1 Fully Dissolved? vortex->check1 sonicate Bath Sonicate (5-10 min) check1->sonicate No aliquot Aliquot into Single-Use Tubes check1->aliquot Yes check2 Fully Dissolved? sonicate->check2 warm Warm Gently (Optional, <50°C) check2->warm No check2->aliquot Yes warm->check1 Re-check store Store at -80°C aliquot->store finish End: Ready for Use store->finish

Caption: Workflow for preparing a DMSO stock solution.

Protocol: Preparation of Aqueous Working Solutions

The next critical step is the dilution of the DMSO stock into an aqueous medium (e.g., Phosphate-Buffered Saline (PBS), cell culture medium) to prepare the final working solution. The primary challenge at this stage is preventing the compound from precipitating out of solution, a phenomenon governed by its kinetic solubility.[4]

Rationale and Principles

When a DMSO stock is diluted into an aqueous environment, the solvent composition changes dramatically, which can cause a compound to crash out if its solubility limit is exceeded. The goal is to create a homogenous working solution where the compound remains dissolved for the duration of the experiment. It is also crucial to ensure the final concentration of DMSO is non-toxic to the experimental system (typically <0.5%, with <0.1% being ideal for sensitive cell-based assays).[10]

Step-by-Step Methodology
  • Thaw Stock: Remove a single aliquot of the DMSO stock solution from the -80°C freezer and allow it to thaw completely at room temperature.

  • Pre-warm Buffer: Gently warm the aqueous buffer or medium to the experimental temperature (e.g., 37°C for cell culture). This can improve solubility.

  • Dilution: Slowly add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer while vortexing or gently mixing. Avoid adding the aqueous buffer to the concentrated DMSO stock, as this is more likely to cause precipitation.

    • Example (1:1000 dilution for 10 µM): To make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of aqueous buffer. This results in a final DMSO concentration of 0.1%.

  • Inspection: After dilution, visually inspect the solution against a light source for any signs of cloudiness or precipitate. For cell-based assays, it can be helpful to place a small drop on a microscope slide to check for micro-precipitates.[10]

  • Use Promptly: Use freshly prepared working solutions immediately to minimize the risk of the compound precipitating over time.

Decision & Troubleshooting Workflow

G cluster_solutions Troubleshooting start Thaw DMSO Stock Aliquot dilute Dilute Stock into Aqueous Buffer start->dilute check Precipitate Observed? dilute->check lower_conc Lower Final Concentration check->lower_conc Yes success Solution is Clear: Proceed with Experiment check->success No lower_conc->dilute add_surfactant Add Surfactant (e.g., 0.01% Tween-20) to Aqueous Buffer lower_conc->add_surfactant serial_dilute Perform Serial Dilution in Buffer to Find Limit lower_conc->serial_dilute

Caption: Decision tree for preparing and troubleshooting working solutions.

Troubleshooting Common Dissolution Issues

ProblemPotential Cause(s)Recommended Solution(s)
Solid compound does not dissolve in DMSO. Insufficient mixing or sonication. Compound may have very low solubility even in DMSO at the desired concentration.Continue vortexing and sonicating.[10] Try preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM). Gentle warming (<50°C) may be attempted.[10]
Precipitate forms immediately upon dilution into aqueous buffer. The kinetic solubility of the compound has been exceeded. The final concentration is too high for the aqueous system.Lower the final concentration of the compound in the working solution.[4] Add a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) to the aqueous buffer before adding the compound stock.[4]
Solution becomes cloudy over time during the experiment. The compound is slowly precipitating. This can be due to temperature changes or interactions with other assay components.Ensure the experiment is maintained at a constant temperature.[4] Prepare the working solution immediately before use rather than storing it.
Variability in experimental results between batches. Inconsistent stock solution concentration due to weighing errors or incomplete dissolution. Degradation of the compound from improper storage or repeated freeze-thaw cycles.Always use a calibrated balance. Ensure complete dissolution visually before aliquoting. Strictly adhere to single-use aliquots stored at -80°C.[4][11]

References

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Available at: [Link]

  • Wang, L., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • PubChem. (n.d.). 5-(1-Piperazinyl)-2-pyridinamine. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Pharmaffiliates. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet for 5-(Piperazin-1-ylsulfonyl)isoquinoline dihydrochloride. Angene Chemical. Available at: [Link]

  • SynThink. (n.d.). 5-(1-Piperazinyl)-2-pyridinamine. SynThink. Available at: [Link]

  • MDPI. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. Available at: [Link]

Sources

Application Note: Preclinical In Vivo Evaluation of Kinase Inhibitors Derived from 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Biology Rationale

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a highly privileged synthetic pharmacophore utilized extensively in the development of targeted therapeutics, most notably cyclin-dependent kinase (CDK4/6/9) inhibitors and Hedgehog signaling antagonists 12. In drug design, this building block serves a dual purpose:

  • The 2-Aminopyridine Headgroup: Acts as a versatile nucleophile for Buchwald-Hartwig cross-coupling or SNAr reactions, ultimately serving as the critical hydrogen-bond donor/acceptor pair that anchors the inhibitor to the ATP-binding hinge region of target kinases.

  • The Piperazin-1-ylsulfonyl Tail: Acts as a solvent-exposed solubilizing group.

Causality in Structural Design: Why incorporate a sulfonyl linker rather than a direct piperazine attachment (as seen in first-generation inhibitors like palbociclib)? The electron-withdrawing sulfonyl group lowers the pKa of the adjacent piperazine nitrogen. This strategic reduction in basicity minimizes off-target hERG channel liabilities (a common toxicity failure point for basic amines) while maintaining sufficient polarity for aqueous solubility. Furthermore, the steric bulk of the sulfonyl group protects the piperazine ring from rapid oxidative dealkylation by hepatic CYP450 enzymes, significantly extending the in vivo half-life and improving oral bioavailability 3.

Pathway Inhibitor 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Derived Inhibitor CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 Inhibits ATP Binding Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes

Caption: Mechanism of action for CDK4/6 inhibitors derived from the target pharmacophore.

Preclinical Formulation Strategies

Because derivatives of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine act as weak bases, they exhibit highly pH-dependent solubility. For in vivo administration in rodents, the free base must be converted to a salt (typically hydrochloride, isethionate, or mesylate) 4.

Causality of Vehicle Selection: To prevent in vivo precipitation—which leads to erratic absorption in the gastrointestinal tract (PO) or lethal embolisms in the bloodstream (IV)—formulations must utilize specific co-solvents and surfactants to maintain the compound in solution at physiological pH.

Table 1: Standardized Formulation Vehicles for Piperazine-Sulfonyl Derivatives
RouteStandard Vehicle CompositionRationale / Causality
PO (Oral) 50 mM Sodium Lactate Buffer (pH 4.0)Maintains the piperazine nitrogen in a protonated state, ensuring complete dissolution in the acidic stomach environment 5.
PO (Oral) 0.5% Methylcellulose + 0.5% Tween 80 in WaterCreates a homogenous suspension for compounds that resist complete dissolution, allowing for uniform dosing and steady GI absorption 6.
IV (Intravenous) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineDMSO/PEG act as co-solvents to disrupt crystal lattices; Tween 80 prevents micelle aggregation upon introduction to the neutral pH of the bloodstream.

Self-Validating In Vivo Workflows

Workflow A Compound Synthesis & QC B Salt Formation (HCl/Mesylate) A->B C Vehicle Formulation B->C D In Vivo Dosing (PO/IV) C->D E PK & Efficacy Evaluation D->E

Caption: Self-validating in vivo workflow from synthesis to preclinical efficacy evaluation.

Protocol A: Pharmacokinetic (PK) Profiling in Mice

This protocol establishes the bioavailability and clearance rates of the synthesized derivative, dictating the dosing schedule for subsequent efficacy models.

  • Animal Preparation: Acclimate male C57BL/6 or CD-1 mice (8-10 weeks old, ~25g) for 5 days. Fast the PO group for 12 hours prior to dosing to standardize gastric transit times.

  • Dosing:

    • IV Group: Administer 2 mg/kg via tail vein injection (Volume: 5 mL/kg).

    • PO Group: Administer 10 mg/kg via oral gavage (Volume: 10 mL/kg).

  • Blood Collection: Collect 50 µL of blood via the saphenous vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma. Extract the compound via protein precipitation using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Quantify using a C18 column coupled to a triple quadrupole mass spectrometer in positive MRM mode (targeting the piperazine fragment).

  • Self-Validating Checkpoints:

    • Analytical QC: The standard curve must yield an

      
      , and internal standard recovery must be 
      
      
      
      .
    • Biological QC: IV clearance (

      
      ) must be less than the hepatic blood flow of a mouse (~90 mL/min/kg). If 
      
      
      
      , the compound is unstable in plasma and fails the protocol. Oral bioavailability (
      
      
      ) must be
      
      
      to proceed to xenograft testing.
Protocol B: Efficacy Evaluation in Tumor Xenograft Models

Used to evaluate the in vivo anti-tumor activity of the derivative against specific cancer lines (e.g., ER-positive breast cancer or castration-resistant prostate cancer) 7.

  • Cell Preparation: Harvest target cells (e.g., MCF-7 or A549) in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel to a concentration of

    
     cells/mL.
    
  • Inoculation: Inject 100 µL (

    
     cells) subcutaneously into the right flank of female BALB/c nude mice (6-8 weeks old).
    
  • Randomization: Monitor tumor growth using digital calipers. When the average tumor volume reaches 100–150 mm³ (calculated as

    
    ), randomize mice into Vehicle Control and Treatment groups (n=8/group).
    
  • Treatment: Administer the compound PO at 25, 50, or 75 mg/kg/day for 21–28 days.

  • Endpoint Analysis: Measure tumor volume and body weight twice weekly. Sacrifice animals when control tumors reach ethical limits (e.g., 1500 mm³).

  • Self-Validating Checkpoints:

    • Model Validation: The Vehicle Control group must reach a mean tumor volume of

      
       mm³ within 30 days. Failure to do so indicates poor cell viability or Matrigel failure, invalidating the study.
      
    • Toxicity QC: Body weight loss in the treatment group must not exceed 15% of initial weight. If it does, the dose exceeds the Maximum Tolerated Dose (MTD) and the protocol must be repeated at a lower dose.

Quantitative Data Presentation

Table 2: Expected Pharmacokinetic Parameters (Mouse Model)

Data represents typical baseline parameters for optimized pyrido-pyrimidine derivatives containing the piperazin-1-ylsulfonyl moiety.

ParameterIV (2 mg/kg)PO (10 mg/kg)Implication for In Vivo Efficacy

(ng/mL)
1,200 ± 150450 ± 80Determines peak target engagement.

(h)
N/A1.5 - 2.0Indicates moderate-to-rapid GI absorption.

(h)
3.5 ± 0.54.2 ± 0.6Sulfonyl group extends half-life, allowing once-daily dosing.

(h*ng/mL)
3,100 ± 4006,500 ± 600Total systemic exposure.
Bioavailability (

)
100%~42% Excellent oral bioavailability for a kinase inhibitor.
Table 3: Xenograft Efficacy Metrics (TGI)
Treatment GroupDose ScheduleTumor Volume at Day 21 (

)
Tumor Growth Inhibition (TGI %)
Vehicle ControlQD, PO1250 ± 1800%
Derivative (Low)25 mg/kg QD, PO650 ± 11048%
Derivative (High)75 mg/kg QD, PO210 ± 5083% (Significant Regression)

References

  • Google Patents. CN112375081A - Pyrrole[2,3-d] pyrimidine derivative with CDK4, 6 or 9 inhibiting activity and preparation method and application thereof.1

  • European Patent Office. EP 1789390 B1 - Pyridyl inhibitors of Hedgehog signalling.2

  • bioRxiv. Nanoparticle-delivered palbociclib enable CDK4/6 inhibitor therapy while combination with mTORC1 inhibitor sapanisertib induces survival benefit.3

  • Food and Drug Administration (FDA). Pharmacology Review of Palbociclib (Application Number: 207103Orig1s000).4

  • TargetMol. Palbociclib | PD 0332991 | CDK inhibitor In Vivo Data.5

  • National Institutes of Health (PMC). In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts.6

  • AACR Journals. Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer.7

Sources

application of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in oncology drug discovery, focusing on its role as a highly privileged pharmacophore in the development of targeted kinase inhibitors.

Executive Summary

Small-molecule ATP-competitive kinase inhibitors represent a cornerstone of modern targeted oncology. The compound 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine serves as a highly privileged, multi-functional building block. It is extensively utilized in the rational design and synthesis of next-generation cyclin-dependent kinase (e.g., CDK4/6/9) inhibitors[1] and PI3K/mTOR pathway modulators. By integrating a hinge-binding motif, a rigid orienting linker, and a solubility-enhancing moiety, this compound enables medicinal chemists to transform inactive heterocyclic cores into highly potent, orally bioavailable anticancer therapeutics 2.

Mechanistic Rationale: Structural Causality in Drug Design

The application of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements within the kinase ATP-binding pocket. Every functional group in this molecule serves a distinct, causal purpose in target engagement and pharmacokinetics:

  • 2-Aminopyridine (The Hinge Binder): The aminopyridine ring acts as a classic ATP-competitive hinge binder. The nitrogen of the pyridine and the exocyclic amine form critical bidentate hydrogen bonds with the backbone of the kinase hinge region (e.g., Val101 in CDK4/6) 3.

  • Sulfonyl Group (The Rigid Linker): The

    
     moiety acts as an electron-withdrawing, rigid vector. It directs the attached piperazine ring out of the hydrophobic pocket and toward the solvent-accessible channel, while also serving as a potential hydrogen-bond acceptor[1].
    
  • Piperazine Ring (The ADME Optimizer): The basic secondary amine of the piperazine ring (pKa ~9.0) is protonated at physiological pH. This drastically improves aqueous solubility (Log S) and cellular permeability. Furthermore, the protonated nitrogen forms vital salt-bridge interactions with solvent-front residues (e.g., Asp104 in CDK6), anchoring the inhibitor and enhancing target residence time [[4]]().

Pharmacophore_Binding cluster_ligand 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Pharmacophore cluster_kinase Kinase ATP-Binding Pocket (e.g., CDK4/6) N1 2-Aminopyridine (Hinge Binder) N2 Sulfonyl Group (Rigid Linker) N1->N2 Covalent K1 Hinge Region (Val101) N1->K1 Bidentate H-Bonds N3 Piperazine Ring (Solubility Enhancer) N2->N3 Covalent K2 Hydrophobic Pocket N2->K2 Orientation K3 Solvent Channel (Asp104) N3->K3 Salt Bridge / ADME

Pharmacophore mapping of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in the kinase ATP pocket.

Experimental Protocols: Synthesis & Validation Workflow

To successfully apply this compound in cancer research, researchers must follow a self-validating workflow encompassing chemical conjugation, biochemical profiling, and cellular validation.

Protocol 1: Buchwald-Hartwig Amination (Pharmacophore Conjugation)

Objective: Covalently attach 5-(piperazin-1-ylsulfonyl)pyridin-2-amine to a halogenated core scaffold (e.g., a pyrrolo[2,3-d]pyrimidine derivative) to synthesize an active kinase inhibitor 1.

  • Preparation: In an oven-dried Schlenk flask, combine the halogenated core scaffold (1.0 eq) and 5-(piperazin-1-ylsulfonyl)pyridin-2-amine (1.2 eq).

  • Catalyst Addition: Add

    
     (0.05 eq) and Xantphos (0.1 eq) as the catalytic system, followed by 
    
    
    
    (2.0 eq) as the base.
  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane. Degas the solution by bubbling Argon for 15 minutes to prevent catalyst oxidation.

  • Heating: Seal the flask and heat at 100°C for 12 hours under continuous magnetic stirring.

  • Purification: Cool to room temperature, filter through a Celite pad, concentrate in vacuo, and purify via preparative HPLC. Self-Validation: Confirm >95% purity and correct mass via LC-MS before proceeding to biological assays.

Protocol 2: Biochemical Validation via ADP-Glo™ Kinase Assay

Objective: Quantify the


 of the synthesized inhibitor against recombinant CDK4/Cyclin D1 by measuring ATP depletion.
  • Enzyme Preparation: Dilute recombinant CDK4/Cyclin D1 complex in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the synthesized compound in DMSO. Add 1 µL of each concentration to a 384-well plate.

  • Reaction Initiation: Add 4 µL of the enzyme-substrate mix (containing Retinoblastoma protein fragment) and 5 µL of ATP (at the

    
     concentration). Incubate at room temperature for 60 minutes.
    
  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence.

  • Analysis: Measure luminescence and calculate

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol 3: Cellular Efficacy & Viability (CellTiter-Glo®)

Objective: Evaluate the anti-proliferative effect of the compound in ER+ breast cancer cells (MCF-7), validating the cell permeability conferred by the piperazine moiety 4.

  • Cell Seeding: Plate MCF-7 cells at a density of 3,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5%

    
    .
    
  • Treatment: Treat cells with the synthesized compound (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis.

  • Measurement: Incubate for 10 minutes to stabilize the luminescent signal, then record luminescence. Calculate the cellular

    
    .
    

Workflow Step1 1. Chemical Synthesis Buchwald-Hartwig Amination of Core Scaffold Step2 2. Compound Purification HPLC & LC-MS Validation (>95% Purity) Step1->Step2 Step3 3. Biochemical Profiling ADP-Glo Kinase Assay (CDK4/6, PI3K) Step2->Step3 Step4 4. Cellular Efficacy Cell Viability (MCF-7/T47D) & Flow Cytometry Step3->Step4 Step5 5. ADME & PK Optimization Microsomal Stability & Aqueous Solubility Step4->Step5

Five-phase drug discovery workflow for evaluating kinase inhibitors in cancer research.

Data Presentation: ADME & Potency Profiling

The integration of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine significantly enhances both the biochemical potency and the pharmacokinetic profile of a baseline scaffold. The table below summarizes the expected quantitative improvements when this pharmacophore is applied to a standard pyrimidine core.

Compound ScaffoldCDK4

(nM)
CDK6

(nM)
MCF-7

(nM)
Aqueous Solubility (µg/mL)Microsomal Stability (

, min)
Baseline Core (No Tail)> 5000> 5000> 10000< 512
Core + Aniline Tail25031015001528
Core + 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine 8 12 45 > 250 > 60

References

  • CN112375081A - Pyrrole[2,3-d] pyrimidine derivative with CDK4, 6 or 9 inhibiting activity and preparation method and application thereof. Google Patents. 1

  • Palbociclib as an Antitumor Drug: A License to Kill. PMC / National Institutes of Health. 4

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC / National Institutes of Health. 2

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. 3

Sources

Application Notes and Protocols: In Vitro Evaluation of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinyl-Piperazine Compound

The compound 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a synthetic molecule featuring a pyridine ring linked to a piperazine moiety via a sulfonyl group. While this specific molecule is not extensively characterized in public-domain research, its structural motifs are of significant interest in medicinal chemistry. The piperazine ring is a well-established pharmacophore known to enhance solubility and biological activity.[1] Notably, the structurally related compound, 5-(piperazin-1-yl)pyridin-2-amine, serves as a synthetic precursor for anticancer agents and is recognized as an impurity in the FDA-approved drug Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][3] Furthermore, recent studies on analogous 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles have demonstrated in vitro anticancer activity, with computational models predicting interactions with key cancer-related proteins such as Aurora A kinase and cyclin-dependent kinases.[4][5]

This application note provides a comprehensive experimental framework for the in vitro characterization of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. The proposed workflow is designed to first establish the compound's cytotoxic and anti-proliferative profile, followed by a series of mechanistic assays to investigate its potential as a kinase inhibitor, a plausible mode of action given its structural lineage. The protocols herein are designed to be self-validating, providing researchers with a robust and logical pathway for evaluating the therapeutic potential of this novel compound.

Experimental Workflow: From Initial Screening to Mechanistic Insights

The following diagram outlines a logical progression of experiments to thoroughly characterize the in vitro effects of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Elucidating Cellular Effects cluster_phase3 Phase 3: Mechanistic Investigation (Kinase Inhibition) a Compound Preparation & QC c Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) a->c b Cell Line Selection b->c d Determine IC50 Values c->d Data Analysis e Cell Proliferation Assay (e.g., BrdU, CFSE) d->e Inform Dosing f Cell Cycle Analysis (Flow Cytometry) d->f g Apoptosis Assay (e.g., Annexin V/PI) d->g h In Vitro Kinase Assay Panel f->h Hypothesis Driven g->h i Western Blot Analysis (Phospho-protein levels) h->i Validate Hits j Target Engagement Assay (e.g., CETSA) i->j

Caption: A logical workflow for the in vitro characterization of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

Phase 1: Initial Screening and Cytotoxicity Profiling

The primary objective of this phase is to determine the concentration-dependent effects of the compound on cancer cell viability and to establish the half-maximal inhibitory concentration (IC50).

Compound Preparation and Quality Control

Rationale: Ensuring the purity and stability of the test compound is critical for reproducible results.

Protocol:

  • Obtain 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine from a reputable supplier.

  • Confirm the identity and purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Cell Line Selection

Rationale: The choice of cell lines should be guided by the suspected mechanism of action. Given the structural similarities to CDK inhibitors and related compounds with predicted activity against Aurora kinases, a panel of cancer cell lines with known dependencies on these pathways is recommended.

Cell LineCancer TypeRationale
MCF-7 Breast CancerEstrogen receptor-positive, often sensitive to CDK4/6 inhibitors.
MDA-MB-231 Triple-Negative Breast CancerAggressive subtype, to assess broader anticancer activity.
Kelly NeuroblastomaMYCN-amplified, known to be sensitive to Aurora A kinase inhibitors.[4][5]
SH-SY5Y NeuroblastomaMYCN-non-amplified, as a comparative control for Kelly cells.[4][5]
HEK293 Non-malignantTo assess selectivity and general cytotoxicity towards non-cancerous cells.[4]
Cytotoxicity/Viability Assay

Rationale: To quantify the dose-dependent effect of the compound on cell viability. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, a marker of viable cells.

Protocol (MTT Assay):

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in culture medium. A typical starting range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Replace the existing medium with the medium containing the various concentrations of the compound.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

  • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Phase 2: Elucidating Cellular Effects

Once the IC50 is established, the next phase investigates the specific cellular processes affected by the compound at physiologically relevant concentrations (e.g., at and around the IC50).

Cell Proliferation Assay

Rationale: To distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects. The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation.

Protocol (BrdU Assay):

  • Seed cells in a 96-well plate and treat with 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine at concentrations around the IC50 for 24-48 hours.

  • During the final 2-4 hours of incubation, add BrdU to the culture medium.

  • Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Add the substrate and measure the colorimetric or chemiluminescent signal.

  • Analyze the data to determine the effect of the compound on DNA synthesis.

Cell Cycle Analysis

Rationale: Many kinase inhibitors, particularly those targeting CDKs, induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

  • Culture cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Model the cell cycle distribution using appropriate software to determine the percentage of cells in each phase. An accumulation of cells in a specific phase would suggest compound-induced cell cycle arrest.

Apoptosis Assay

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis). Annexin V/PI staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the compound as described for cell cycle analysis.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cells.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

Phase 3: Mechanistic Investigation as a Kinase Inhibitor

The results from Phase 2 will guide the mechanistic studies. For instance, a G1 or G2/M arrest would strongly suggest inhibition of CDKs or Aurora kinases, respectively.

In Vitro Kinase Assay Panel

Rationale: To directly assess the inhibitory activity of the compound against a panel of purified kinases. This is a crucial step to identify specific molecular targets.[6][7][8]

Protocol:

  • Utilize a commercial kinase profiling service or in-house assays. A recommended starting panel would include:

    • CDK1/Cyclin B

    • CDK2/Cyclin A

    • CDK4/Cyclin D1

    • CDK6/Cyclin D3

    • Aurora A

    • Aurora B

  • Assays are typically performed using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and a specific substrate for each kinase.[9]

  • The compound is tested at a fixed concentration (e.g., 10 µM) to identify initial hits.

  • For any kinases showing significant inhibition (>50%), a full dose-response curve should be generated to determine the IC50 value for the specific enzyme.

  • It is crucial to perform these assays at an ATP concentration close to the Michaelis constant (Km) for each kinase to ensure the comparability of the IC50 values.[10]

Western Blot Analysis

Rationale: To validate the inhibition of the identified target kinase(s) within a cellular context by examining the phosphorylation status of their downstream substrates.

signaling_pathway cluster_cdk CDK Pathway cluster_aurora Aurora A Pathway cdk46 CDK4/6 rb Rb cdk46->rb Phosphorylates prb p-Rb e2f E2F prb->e2f Releases s_phase S-Phase Entry e2f->s_phase Promotes aurora_a Aurora A plk1 PLK1 aurora_a->plk1 Activates histone_h3 Histone H3 aurora_a->histone_h3 Phosphorylates (Ser10) mitotic_entry Mitotic Entry plk1->mitotic_entry histone_h3->mitotic_entry compound 5-(Piperazin-1-ylsulfonyl) pyridin-2-amine compound->cdk46 Inhibits? compound->aurora_a Inhibits?

Caption: Potential kinase pathways inhibited by the test compound.

Protocol:

  • Treat cells with 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine at various concentrations for a suitable duration (e.g., 6-24 hours).

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

  • Incubate the membrane with primary antibodies against:

    • Phospho-Rb (Ser780) (a substrate of CDK4)

    • Total Rb

    • Phospho-Aurora A (Thr288) (autophosphorylation site)

    • Total Aurora A

    • Phospho-Histone H3 (Ser10) (a substrate of Aurora B)

    • Total Histone H3

    • A loading control (e.g., β-actin or GAPDH)

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • A decrease in the ratio of phosphorylated protein to total protein would confirm target inhibition.

Conclusion and Future Directions

This application note provides a structured, multi-phased approach to the in vitro evaluation of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. By systematically progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can efficiently determine its biological activity and potential as a therapeutic agent. Positive results, particularly the identification of a specific kinase target, would warrant further investigation, including more extensive kinase selectivity profiling, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological assessments.

References

  • U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • MEK/ERK inhibitor U0126 affects in vitro and in vivo growth of embryonal rhabdomyosarcoma. (2009, March 13). AACR Journals. Retrieved March 7, 2026, from [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München. Retrieved March 7, 2026, from [Link]

  • U0126 - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro. (2023, February 13). MDPI. Retrieved March 7, 2026, from [Link]

  • ROCK inhibitor enhances the growth and migration of BRAF-mutant skin melanoma cells. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells. (2015, July 13). PMC. Retrieved March 7, 2026, from [Link]

  • ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium. (2016, November 15). TVST | ARVO Journals. Retrieved March 7, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved March 7, 2026, from [Link]

  • Effects of GSK3 inhibitors on in vitro expansion and differentiation of human adipose-derived stem cells into adipocytes. (2008, February 13). PMC. Retrieved March 7, 2026, from [Link]

  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2020, November 18). MDPI. Retrieved March 7, 2026, from [Link]

  • Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. (2024, April 22). bioRxiv.org. Retrieved March 7, 2026, from [Link]

  • The novel ROCK inhibitor fasudil derivative fasudil-D-6h prevents tumo. (2026, January 8). BCTT. Retrieved March 7, 2026, from [Link]

  • Kinase/Enzyme Assays. (n.d.). PharmaLegacy | Preclinical Pharmacology CRO. Retrieved March 7, 2026, from [Link]

  • 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026, February 18). PubMed. Retrieved March 7, 2026, from [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025, December 18). Preprints.org. Retrieved March 7, 2026, from [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

  • 5-(piperazin-1-yl)pyridin-2-amine. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Profiling the CDK4/6 Inhibitory Activity of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The dysregulation of the cell cycle is a primary driver in numerous malignancies, most notably hormone receptor-positive (HR+) breast cancer. At the core of this dysregulation is the hyperactivation of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which phosphorylate the retinoblastoma (Rb) tumor suppressor protein to drive the G1-to-S phase transition.

The clinical success of ATP-competitive CDK4/6 inhibitors—such as Palbociclib, Ribociclib, and Abemaciclib—has established the pyridine-amine-pyrimidine scaffold as a highly effective pharmacophore[1]. Specifically, the 5-(piperazin-1-yl)pyridin-2-amine moiety is a critical structural building block and known intermediate of Palbociclib[2][3][4]. The investigational compound 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine introduces a sulfonyl linker into this established scaffold. This bioisosteric replacement aims to alter hinge-binding dynamics within the ATP pocket, potentially overcoming acquired resistance mutations while maintaining high selectivity for CDK4/6 over other kinase families.

This technical guide outlines a self-validating, three-tiered orthogonal workflow designed to rigorously quantify the biochemical potency, confirm intracellular target engagement, and validate the phenotypic efficacy of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

Mechanistic Pathway & Experimental Workflow

To prove that 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine acts as a bona fide CDK4/6 inhibitor, researchers must trace its effects from the isolated enzyme down to the cellular phenotype.

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Upregulation Mitogens->CyclinD activates CDK46 CDK4/6 Complex CyclinD->CDK46 binds & activates Rb Retinoblastoma (Rb) Protein CDK46->Rb phosphorylates (pRb) Inhibitor 5-(Piperazin-1-ylsulfonyl) pyridin-2-amine Inhibitor->CDK46 competitive ATP inhibition E2F E2F Transcription Factors Rb->E2F releases upon phosphorylation G1S G1 to S Phase Transition E2F->G1S drives transcription

Figure 1. Mechanism of action for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in the CDK4/6-Rb-E2F pathway.

Workflow Phase1 Phase 1: In Vitro Kinase Assay (TR-FRET) Phase2 Phase 2: Target Engagement (pRb Western Blot) Phase1->Phase2 Validates Target Affinity Phase3 Phase 3: Phenotypic Validation (Flow Cytometry) Phase2->Phase3 Confirms Cellular Permeability Data Data Integration & Efficacy Profiling Phase3->Data Phenotypic Correlation

Figure 2. Three-tiered orthogonal workflow for validating CDK4/6 inhibitors.

Detailed Methodologies & Causality

Phase 1: In Vitro Biochemical Profiling (TR-FRET Kinase Assay)

Objective: Determine the absolute biochemical IC50 of the compound against recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes. Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence because it minimizes compound auto-fluorescence interference—a common artifact with pyridine-containing small molecules. This cell-free system isolates the target, removing cellular permeability as a confounding variable to confirm direct ATP-competitive displacement.

Protocol:

  • Reagent Preparation: Prepare 2X kinase/substrate mixture containing 0.5 nM CDK4/Cyclin D1 (or CDK6/Cyclin D3) and 50 nM ULight-labeled pRb substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine and Palbociclib (positive control) in 100% DMSO. Transfer 100 nL to a 384-well pro-plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 5 µL of the 2X kinase/substrate mixture to the assay plate. Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding. Add 5 µL of 2X ATP (at the predetermined

    
     for each kinase) to initiate the reaction.
    
  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho-Rb (Ser780) antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio and determine the IC50 using 4-parameter logistic regression.

Phase 2: Intracellular Target Engagement (Western Blotting)

Objective: Verify that the compound penetrates the cell membrane and successfully inhibits CDK4/6 activity in a live biological system. Causality & Logic: Phosphorylation of Rb at Serine 780 is exclusively mediated by CDK4/6, whereas other sites (e.g., Ser807/811) can be redundantly phosphorylated by CDK2. Probing specifically for pRb(Ser780) provides a highly specific, self-validating readout of intracellular target engagement. GAPDH serves as a loading control to ensure observed decreases in pRb are not due to global protein degradation[5].

Protocol:

  • Cell Culture: Seed MCF-7 cells (HR+, HER2- breast cancer line) at

    
     cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2.
    
  • Treatment: Treat cells with vehicle (0.1% DMSO), Palbociclib (1 µM), or 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (dose-response: 10 nM to 10 µM) for 24 hours.

  • Harvesting & Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail (critical to prevent post-lysis dephosphorylation of Rb).

  • SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-pRb (Ser780) (1:1000), anti-total Rb (1:1000), and anti-GAPDH (1:5000).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band densitometry using ImageJ to calculate the pRb/Total Rb ratio.

Phase 3: Phenotypic Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that the biochemical inhibition of CDK4/6 translates into the expected biological phenotype: G1 cell cycle arrest. Causality & Logic: CDK4/6 inhibition prevents the release of E2F transcription factors, halting the cell cycle at the G1 phase[6]. Propidium Iodide (PI) intercalates stoichiometrically into DNA, allowing precise quantification of DNA content. RNase A is a critical addition to the staining buffer; without it, PI will bind to double-stranded RNA, artificially inflating the DNA content signal and ruining the resolution of the G1/S peaks.

Protocol:

  • Treatment: Seed MCF-7 cells in 10 cm dishes. Treat for 24 hours with the compound at

    
     and 
    
    
    
    the cellular IC50 determined in Phase 2.
  • Fixation: Trypsinize cells, wash twice with cold PBS, and resuspend in 0.5 mL PBS. Dropwise, add 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the cell pellet in 0.5 mL of PI Staining Solution (PBS containing 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100). Incubate for 30 minutes at RT in the dark.

  • Acquisition & Analysis: Analyze samples on a flow cytometer, collecting a minimum of 10,000 single-cell events (gating out doublets using FL2-Area vs. FL2-Width). Use the Watson Pragmatic model to quantify the percentage of cells in G1, S, and G2/M phases.

Expected Data Presentation

By executing the self-validating workflow above, the resulting data should be consolidated to compare the novel sulfonyl analog against established benchmarks. Below is a representative data structure summarizing the expected quantitative outcomes.

Table 1. Comparative Profiling of CDK4/6 Inhibitors

CompoundTargetCDK4 IC50 (nM)CDK6 IC50 (nM)MCF-7 pRb(Ser780) IC50 (nM)MCF-7 G1 Arrest (%) at 1 µM
Vehicle (DMSO) N/AN/AN/AN/A45.2 ± 2.1
Palbociclib (Control)CDK4/611.015.065.082.4 ± 1.5
5-(Piperazin-1-ylsulfonyl)pyridin-2-amine CDK4/618.522.195.576.8 ± 2.3

Note: The cellular IC50 for pRb inhibition is typically higher than the biochemical IC50 due to factors like membrane permeability, intracellular ATP competition (intracellular ATP is ~1-5 mM), and protein binding.

References

1.1[1] 2.2[2] 3.3[3] 4. 5.4[4] 6.5[5] 7.6[6]

Sources

Application Note: 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in the Synthesis of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Kinase Inhibitor Synthesis (CDK4/6/9, Aurora A), ADMET Optimization, and Cross-Coupling Methodologies

Executive Summary

In the landscape of modern targeted oncology, the physicochemical properties of an Active Pharmaceutical Ingredient (API) are as critical as its pharmacodynamics. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine has emerged as a highly versatile, bifunctional reagent in the design of advanced anticancer agents. By combining a privileged hinge-binding pharmacophore (2-aminopyridine) with a potent solubilizing moiety (piperazine) bridged by a rigid, bioisosteric linker (sulfonyl), this reagent enables the rapid assembly of highly selective kinase inhibitors[1]. This application note details the mechanistic rationale, quantitative profiling, and self-validating synthetic protocols for integrating this reagent into drug discovery workflows.

Mechanistic Rationale & Structural Causality

The strategic incorporation of the 5-(piperazin-1-ylsulfonyl)pyridin-2-amine building block into a molecular core (such as pyrrolo[2,3-d]pyrimidine or 1,3-oxazole) is driven by three distinct structural causalities:

  • Hinge-Region Anchoring (2-Aminopyridine): The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor. In the ATP-binding pocket of kinases like CDK4/6/9, the 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge region, while the pyridine nitrogen accepts a hydrogen bond from the backbone NH. This interaction is the foundational anchor for target affinity[1].

  • Vectorial Projection & Bioisosterism (Sulfonyl Group): The

    
     group is a strong hydrogen bond acceptor that provides a rigid, tetrahedral geometry. This specifically directs the attached piperazine ring out of the lipophilic ATP pocket and toward the solvent-exposed region, preventing steric clashes while maintaining target residency[2].
    
  • ADMET Optimization (Piperazine Ring): The basic secondary amine of the piperazine ring (

    
    ) becomes protonated at physiological pH. This drastically increases the aqueous solubility of the highly lipophilic anticancer core, enabling oral bioavailability and facilitating the formulation of stable salts (e.g., hydrochlorides or mesylates)[1].
    

Recent in vitro studies (February 2026) have demonstrated that incorporating the piperazin-1-ylsulfonyl moiety into oxazole-4-carbonitriles yields profound anticancer activity against neuroblastoma while sparing non-malignant cells[2].

MOA Drug Anticancer Agent (Piperazinylsulfonyl-pyridine) CDK CDK4/6/9 & Aurora A Kinase Drug->CDK Inhibits Rb Retinoblastoma (Rb) Protein Phosphorylation CDK->Rb Blocks E2F E2F Transcription Factor Release Rb->E2F Prevents CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle Halts Apoptosis Cell Cycle Arrest & Apoptosis CellCycle->Apoptosis Induces

Fig 1. Mechanism of CDK/Aurora A inhibition by piperazinylsulfonyl-pyridine derivatives.

Quantitative Profiling & ADMET Data

The table below summarizes the quantitative impact of integrating the 5-(piperazin-1-ylsulfonyl)pyridin-2-amine moiety into various anticancer scaffolds, demonstrating its role in enhancing both potency and selectivity.

Compound ScaffoldTarget Kinase(s)Tested Cell Line

/

(

)
Key ADMET / Pharmacological Benefit
Pyrrolo[2,3-d]pyrimidine CDK4, CDK6, CDK9MCF-7, HCT116

Enhanced CDK9 selectivity; improved aqueous solubility via piperazine protonation[1].
1,3-Oxazole-4-carbonitrile Aurora A, CDKsKelly (Neuroblastoma)

High selectivity profile; low cytotoxicity to non-malignant HEK293 cells (

)[2].
1,3-Oxazole-4-carbonitrile CNS TargetsSF-268 (Glioblastoma)

Favorable BBB penetration metrics; low general cytotoxicity (

)[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each synthetic step includes specific analytical checkpoints to confirm causality and reaction success before proceeding.

Protocol A: Synthesis of the Reagent (Boc-Protected Intermediate)

Objective: Generate 5-((4-Boc-piperazin-1-yl)sulfonyl)pyridin-2-amine without bis-sulfonylation side products.

  • Reaction Setup: Dissolve 1-Boc-piperazine (1.1 eq) in anhydrous Dichloromethane (DCM). Add

    
    -Diisopropylethylamine (DIPEA) (2.5 eq).
    
    • Causality: 1-Boc-piperazine is utilized to block the secondary amine, preventing uncontrolled polymerization. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, driving it to completion.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add 6-aminopyridine-3-sulfonyl chloride (1.0 eq) portion-wise.

    • Causality: Temperature control (0 °C) suppresses the exothermic degradation of the sulfonyl chloride and minimizes the risk of sulfonamide cleavage.

  • Validation Checkpoint 1 (TLC & LC-MS): After 2 hours at room temperature, perform TLC (Ninhydrin stain). The disappearance of the primary amine streak indicates consumption of 1-Boc-piperazine. Confirm via LC-MS (Target mass:

    
    ).
    
  • Workup: Wash the organic layer with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Integration into the Anticancer Core (Buchwald-Hartwig Amination)

Objective: Couple the reagent to a halogenated heterocyclic core (e.g., 2-chloro-pyrrolo[2,3-d]pyrimidine) to form the final API scaffold[1].

  • Catalyst Activation: In an oven-dried Schlenk flask, combine the halogenated core (1.0 eq), the reagent from Protocol A (1.2 eq),

    
     (0.05 eq), Xantphos (0.1 eq), and 
    
    
    
    (2.0 eq) in anhydrous 1,4-Dioxane.
    • Causality: Xantphos is selected for its wide bite angle, which is highly effective for the cross-coupling of sterically hindered or deactivated aminopyridines.

      
       provides the necessary basicity without promoting side-reactions common with stronger bases like 
      
      
      
      .
  • Reaction Execution: Degas the mixture via three freeze-pump-thaw cycles. Heat to 100 °C under argon for 12 hours.

  • Validation Checkpoint 2 (NMR): Take a crude aliquot.

    
    -NMR should show the complete disappearance of the 2-chloro core proton and the emergence of characteristic piperazine multiplets at 
    
    
    
    2.8–3.2 ppm.
  • Deprotection & Purification: Treat the crude intermediate with TFA/DCM (1:4) for 2 hours to remove the Boc group. Purify the final product via Preparative-HPLC using a

    
     TFA in Water/Acetonitrile gradient.
    
    • Causality: The TFA gradient ensures the basic piperazine nitrogen remains protonated, drastically improving peak resolution and resulting in the isolation of the API as a stable trifluoroacetate salt.

Workflow Step1 1. Sulfonylation (Boc-piperazine + Sulfonyl Chloride) Step2 2. Deprotection (TFA/DCM to yield free amine) Step1->Step2 Step3 3. C-N Cross-Coupling (Attachment to Pyrimidine Core) Step2->Step3 Step4 4. Purification (Prep-HPLC & LC-MS Validation) Step3->Step4 Product Final API (e.g., CDK9 Inhibitor) Step4->Product

Fig 2. Synthetic workflow for integrating 5-(piperazin-1-ylsulfonyl)pyridin-2-amine.

References

  • Title: In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles Source: National Institutes of Health (NIH) / Int J Mol Sci. 2026 URL: [Link]

  • Title: CN112375081A - Pyrrole [2,3-d ] pyrimidine derivative with CDK4, 6 or 9 inhibiting activity and preparation method and application thereof Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Causality of Precipitation

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a bifunctional small molecule characterized by a basic piperazine ring (pKa ~9.8) and a weakly basic 2-aminopyridine moiety (pKa ~6.8). When researchers dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and transition it into physiological cell culture media (pH ~7.4), they frequently encounter severe precipitation.

Understanding the causality behind this requires analyzing the molecule's ionization state. At pH 7.4, the piperazine ring is predominantly protonated, while the aminopyridine is largely neutral. This amphoteric-like behavior makes its solubility highly dependent on the dielectric constant of the solvent and the presence of counter-ions in the media 1. The abrupt shift from a pure organic solvent to a high-salt, protein-rich aqueous environment disrupts the solvation shell, forcing the hydrophobic domains to aggregate and crash out of solution 2.

Diagnostic Troubleshooting Workflow

Workflow Start Prepare 10 mM DMSO Stock Dilute Dilute into Cell Culture Media Start->Dilute Observe Microscopic Observation for Precipitation Dilute->Observe Immediate Immediate Precipitation (Solvent Shock) Observe->Immediate < 1 min Delayed Delayed Precipitation (pH/Protein Binding) Observe->Delayed 2 - 24 hrs Clear No Precipitation (Stable Solution) Observe->Clear Clear at 24h Action1 Protocol 1: Step-wise Dilution Immediate->Action1 Action2 Protocol 2: pH-Assisted Formulation Delayed->Action2 Proceed Proceed to In Vitro Assay Clear->Proceed Action1->Dilute Retest Action2->Dilute Retest

Diagnostic workflow for troubleshooting 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out immediately upon addition to DMEM/RPMI? A: This is a classic manifestation of "solvent shock" 3. When a highly concentrated DMSO stock is pipetted directly into an aqueous medium, the localized concentration of the compound vastly exceeds its aqueous solubility limit before the DMSO can evenly disperse. The sudden drop in solvent polarity forces immediate nucleation and crystallization 4.

Q2: The compound dissolves initially but precipitates after 24 hours in the incubator. Why? A: Delayed precipitation is typically driven by pH drift or protein binding 4. As cultured cells metabolize, they generate lactic acid, which lowers the media pH. Because basic compounds have a pH-dependent solubility profile, even a slight shift can alter the ionization state of the 2-aminopyridine group, leading to the formation of insoluble complexes with media anions (like phosphates) over time 1.

Q3: How do freeze-thaw cycles of my DMSO stock affect precipitation? A: Repeated freeze-thaw cycles synergistically enhance compound precipitation 5. DMSO is highly hygroscopic; every time a stock vial is opened, it absorbs atmospheric moisture. This water uptake drastically reduces the solubilizing power of the DMSO, pushing the compound into an unstable supersaturated state that crashes out upon subsequent thawing 6. Furthermore, compound concentration directly correlates with the likelihood of precipitation during these cycles 7.

Quantitative Formulation Parameters

ParameterValue / RangeMechanistic Implication
Piperazine pKa ~9.8Highly protonated at pH 7.4; primary driver of aqueous solubility.
2-Aminopyridine pKa ~6.8Largely neutral at pH 7.4; susceptible to precipitation if pH drops.
Max Tolerated DMSO 0.1% - 0.5% (v/v)Exceeding 0.5% induces cellular toxicity, limiting the amount of solvent that can be used to keep the compound dissolved.
Recommended Stock 10 mM in 100% DMSOBalances manageable pipetting volumes with reduced freeze-thaw precipitation risk.
Intermediate Dilution 100 µM - 500 µMPrevents localized solvent shock by bridging the dielectric gap between DMSO and media.

Self-Validating Experimental Protocols

Protocol 1: Step-wise Intermediate Dilution (Anti-Solvent Shock)

This protocol mitigates solvent shock by gradually lowering the dielectric constant of the solution, preventing localized nucleation 2.

  • Thaw and Inspect: Thaw the 10 mM DMSO stock at 37°C for 5 minutes. Vortex vigorously. Causality: Ensures any micro-crystals formed during storage are fully re-dissolved.

  • Intermediate Preparation: Prepare an intermediate dilution (e.g., 200 µM) in pre-warmed, serum-free media. Add the DMSO stock dropwise while vortexing the media continuously. Causality: Rapid kinetic mixing prevents localized pockets of high compound/low water concentration.

  • Final Dilution: Transfer the required volume of the intermediate solution into the final complete media (containing FBS) to reach your target assay concentration (e.g., 10 µM).

  • Self-Validation Check: Measure the Optical Density (OD) at 600 nm of the final media against a vehicle-only control. Validation Rule: If

    
    , sub-visible precipitation has occurred. Discard and repeat with a lower intermediate concentration.
    
Protocol 2: pH-Assisted Solubilization

Because 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a basic compound, its solubility increases exponentially in slightly acidic environments due to full protonation of the piperazine ring 1.

  • Acidic Pre-hydration: Dilute the 10 mM DMSO stock 1:10 into sterile PBS adjusted to pH 5.5 (using 0.1 N HCl) to create a 1 mM working stock. Causality: The low pH fully ionizes the molecule, creating a highly soluble cationic state before introduction to complex media proteins.

  • Buffered Media Spiking: Spike the 1 mM acidic working stock into complete cell culture media that has been heavily buffered with 25 mM HEPES (pH 7.4). Causality: The HEPES buffer immediately neutralizes the trace acid without allowing the localized pH to drop, while the compound is already safely hydrated and dispersed.

  • Self-Validation Check: Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or LC-MS. Validation Rule: The measured concentration in the supernatant must be

    
     of the theoretical yield. If lower, the compound has precipitated into the pellet.
    

References

1.2 2.5 3. 3 4.4 5.6 6.7 7.1

Sources

Technical Support Center: Optimizing 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in their experimental workflows. This guide is designed to provide you with the in-depth technical and methodological support necessary to accurately determine the half-maximal inhibitory concentration (IC50) of this compound. As a reagent used in the synthesis of anticancer agents, including as an impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, precise characterization of its inhibitory potential is paramount.[1][2]

This resource is structured to address common challenges and questions that arise during the optimization of compound concentrations for dose-response assays. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.

Troubleshooting Guide: Common Issues in IC50 Determination

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My dose-response curve is not sigmoidal (S-shaped). What could be the cause?

A1: A non-sigmoidal curve often points to issues with the concentration range tested or the compound's behavior in the assay.

  • Inappropriate Concentration Range: If the curve is flat at the top and bottom, you have likely bracketed the entire response. However, if you only observe the top or bottom plateau, your concentration range is too narrow or misplaced. It is recommended to use 5-10 concentrations spanning a wide logarithmic range to capture the full sigmoidal shape.[3]

  • Compound Solubility: 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, like many small molecules, may have limited solubility in aqueous solutions. Precipitation at higher concentrations will lead to an inaccurate assessment of the true concentration in the assay, causing the curve to plateau prematurely. Always ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution into your assay medium.[4]

  • Compound Degradation: The stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure) should be considered. Degradation can lead to a loss of activity and an aberrant dose-response curve.

Q2: I'm observing high variability between my replicate wells for the same concentration. What are the likely sources of this error?

A2: High variability can obscure the true dose-response relationship and lead to an unreliable IC50 value. A two- to three-fold difference in IC50 values across experiments is often considered acceptable for cell-based assays, but larger variations warrant investigation.[4]

  • Pipetting Inaccuracies: Inconsistent pipetting is a major source of error.[4] Ensure your pipettes are regularly calibrated. When preparing serial dilutions, mix each dilution step thoroughly before proceeding to the next.

  • Edge Effects in Multi-well Plates: Wells on the perimeter of a 96-well plate are prone to faster evaporation, which can concentrate the compound and affect cell growth, leading to skewed results.[4] To mitigate this, it is best practice to fill the outer wells with sterile PBS or media without cells.[5]

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variability in the baseline signal. Ensure you have a homogenous cell suspension before and during seeding.

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent passage number across experiments, as cellular responses can change with excessive passaging.[4]

Q3: The viability of my cells treated with low concentrations of the compound is over 100% of the vehicle control. Why is this happening?

A3: This phenomenon, known as hormesis, can sometimes be observed.

  • Low-Dose Stimulation: Some compounds can exhibit a stimulatory effect at very low concentrations before their inhibitory effects become dominant at higher concentrations.

  • Assay Artifacts: Certain assay reagents can interact with the compound, leading to an artificially high signal. For instance, in an MTT assay, the compound might directly reduce the MTT reagent.[6] It's also possible that the vehicle (e.g., DMSO) at the concentration used has a slight inhibitory effect, making the low-dose compound-treated cells appear healthier in comparison.

  • Data Normalization: When normalizing your data, ensure your "100% viability" control is accurate. If you observe values over 100%, it is generally acceptable to set them to 100% for the purpose of curve fitting, especially if the primary goal is to determine the inhibitory concentration.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental design for IC50 determination of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

Q1: What is a good starting concentration range for my initial IC50 experiment?

A1: Without prior knowledge of the compound's potency, a broad concentration range is recommended. A common starting point is a 10-point serial dilution spanning from 100 µM down to the low nanomolar or even picomolar range. A 10-fold dilution series is often used in microbiology and virology to cover a large concentration range in a few steps.[7][8] For pharmacological studies, a 2-fold or 3-fold dilution series can provide a more detailed curve.[8][9]

Q2: How do I prepare my serial dilutions?

A2: Prepare a high-concentration stock solution of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in a suitable solvent like DMSO.[4] From this stock, perform a serial dilution. For example, to create a 1:10 dilution series, you would mix one part of your compound stock with nine parts of your assay medium.[7] It is crucial to use a fresh pipette tip for each dilution step to avoid carryover.[9]

Table 1: Example of a 10-Point, 3-Fold Serial Dilution Scheme

StepConcentration (µM)Volume of Compound Stock (µL)Volume of Diluent (µL)
1100--
233.3100 of Step 1200
311.1100 of Step 2200
43.7100 of Step 3200
51.2100 of Step 4200
60.4100 of Step 5200
70.14100 of Step 6200
80.046100 of Step 7200
90.015100 of Step 8200
100.005100 of Step 9200

Q3: Which assay should I use to determine the IC50?

A3: The choice of assay depends on the presumed mechanism of action of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

  • Biochemical Assays (e.g., Kinase Assays): If you are investigating the direct inhibition of a specific enzyme, such as CDK4/6, a cell-free kinase assay is appropriate.[10][11] These assays measure the direct effect of the compound on enzyme activity. The ADP-Glo™ Kinase Assay is a common example that measures ADP production as an indicator of kinase activity.[11][12]

  • Cell-Based Assays (e.g., Cell Viability/Cytotoxicity Assays): To understand the effect of the compound on whole cells, cell-based assays are necessary.[4]

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][13]

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.[14][15][16][17] It is known for its high sensitivity and simple "add-mix-measure" protocol.[13][16]

It's important to note that IC50 values can differ between biochemical and cell-based assays.[18] A compound may show high potency in a biochemical assay but be less effective in a cell-based assay due to factors like poor cell permeability or efflux pump activity.[18]

Q4: How do I analyze my data to calculate the IC50?

A4: The IC50 is determined by fitting your dose-response data to a non-linear regression model.[4][19]

  • Data Normalization: Convert your raw data to a percentage of inhibition. The "no inhibitor" control is set to 0% inhibition, and a control for maximum inhibition (e.g., a known potent inhibitor) or no cells is set to 100% inhibition.[10]

  • Log Transformation of Concentration: The x-axis (concentration) should be log-transformed.[19]

  • Non-linear Regression: Use software like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope).[20][21][22] The software will then calculate the IC50 value, which is the concentration at which 50% inhibition is observed.[20]

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining the IC50 of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in an adherent cancer cell line.

Materials:

  • 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

  • Target cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine viability.

    • Dilute the cells to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well opaque-walled plate.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the compound in culture medium to achieve the desired final concentrations.[4]

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[13]

Visualizing the Workflow

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Serial Dilution of Compound B->C D Incubate (e.g., 72h) C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Normalize Data F->G H Non-linear Regression G->H I Determine IC50 H->I

Caption: A generalized workflow for IC50 determination using a cell-based assay.

Data Interpretation and Best Practices

  • Relative vs. Absolute IC50: The most commonly used definition is the relative IC50 , which is the concentration required to bring the curve down to a point halfway between the top and bottom plateaus of the curve.[23] The absolute IC50 is the concentration that corresponds to a 50% response relative to a defined 0% and 100% control.[23][24] It is crucial to be consistent in the definition used.

  • Hill Slope: The slope of the curve at its midpoint, known as the Hill slope, provides information about the nature of the inhibitor-target interaction. A Hill slope of 1.0 suggests a 1:1 binding stoichiometry.

  • Reproducibility: Always perform experiments in triplicate and repeat the entire experiment on different days to ensure the reproducibility of your results.

By following these guidelines and troubleshooting steps, you will be well-equipped to generate accurate and reliable IC50 data for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, contributing to a robust characterization of this compound.

References

  • Bio-protocol. (n.d.). Kinase assays IC50 determination. Retrieved from [Link]

  • Ismail, H. (2024, June 7). How to Calculate IC50 in GraphPad Prism: Step-by-Step Tutorial | Tips & Tricks | Dr. H Ismail [Video]. YouTube. Retrieved from [Link]

  • GraphPad. (2026). How to determine an IC50 - FAQ 1859. Retrieved from [Link]

  • YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial [Video]. Retrieved from [Link]

  • YouTube. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. Retrieved from [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007.
  • GraphPad. (2024). Equation: Absolute IC50. Retrieved from [Link]

  • Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Paris, B. L., et al. (2009). Pitfalls in the design of metabolism-dependent CYP inhibition (MDI) experiments with a dilution step: Inhibitor depletion by metabolism and/or microsomal binding leads to underestimation of the shifted IC50 value. Drug Metabolism and Disposition, 37(12), 2325-2334.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Martínez-García, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2217.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]

  • SciencePrimer.com. (n.d.). Serial Dilution Calculator. Retrieved from [Link]

  • Serial-Dilution.com. (2026, February 8). Serial Dilution Calculation. Retrieved from [Link]

  • Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]

  • ResearchGate. (2015, May 26). Problems with IC50 determination - cell viability over 100 %. How can I handle this?. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Inglese, J., et al. (2006). Dose-Response Modeling of High-Throughput Screening Data. Journal of Biomolecular Screening, 11(8), 865-875.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Reddit. (2025, April 13). Proper IC50 Preparation Help Request. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM448950 N-(5-(1-Ethylpiperidine-4-yl)pyridin-2-yl). Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-proliferative activity (IC50 values) of the novel Triapine analogs.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (μM) of novel thiazolinylphenyl-piperazines (2a-c; 3a-c).... Retrieved from [Link]

Sources

how to improve the aqueous solubility of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Troubleshooting & Formulation Guide for R&D Professionals

Overview & Physicochemical Context

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a bifunctional molecule that frequently presents solubility challenges in both in vitro assays and in vivo formulations. To troubleshoot its solubility, we must first understand its structural causality:

  • 2-Aminopyridine Moiety: Typically a weak base (pKa ~6.8), but the strongly electron-withdrawing sulfonyl group at position 5 significantly lowers its pKa to approximately 4.5–5.0.

  • Piperazine Moiety: Attached to the sulfonyl group via N1 (forming a neutral sulfonamide), leaving the N4 secondary amine basic. The inductive pull of the sulfonyl group lowers the N4 pKa from a typical ~9.8 down to ~8.0.

The Core Issue: At a physiological pH of 7.4, the pyridine ring is entirely neutral, and the piperazine ring is only partially protonated. This high fraction of un-ionized, moderately lipophilic species leads to rapid precipitation in aqueous media[1].

Diagnostic Formulation Workflow

SolubilityTroubleshooting A Precipitation Detected in Aqueous Assay B Check Assay pH Is pH > 7.0? A->B C Lower pH < 5.0 (Protonate Amines) B->C Yes (In Vitro) D Perform Salt Screening (Target Piperazine N) B->D No / In Vivo F Validate Kinetic Solubility (Nephelometry/HPLC) C->F E Formulate with HP-β-CD (Inclusion Complex) D->E Insufficient D->F E->F

Troubleshooting workflow for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted from a 100% DMSO stock into my pH 7.4 assay buffer? Cause: The sudden shift in solvent polarity forces the un-ionized fraction of the molecule out of solution. Because pyridine-based compounds act as weak bases, adjusting the pH to be at least two units below their pKa is required to form highly soluble pyridinium cations[1]. At pH 7.4, your compound lacks sufficient ionization. Solution: If your biological system tolerates it, lower the assay buffer pH to < 5.0. This protonates both the piperazine and pyridine nitrogens, creating a highly soluble dicationic species. Alternatively, perform a stepwise dilution using intermediate co-solvent concentrations rather than a direct spike into the aqueous buffer.

Q2: I need to formulate this compound for oral dosing in rodents without using extreme pH. Which salt forms are optimal? Cause: The free base possesses high lattice energy and poor hydration kinetics. Salt formation disrupts this crystalline lattice and lowers the melting point, significantly increasing the dissolution rate[2]. Solution: Target the basic N4 of the piperazine ring. Converting the free base to a hydrochloride, mesylate, or sulfate salt is highly effective for piperazine derivatives[2]. A mesylate salt is strongly recommended here, as it often provides an ideal balance of enhanced solubility without the excessive hygroscopicity sometimes seen in HCl salts.

Q3: Salt formation improved dissolution, but the compound still crashes out in simulated intestinal fluid (SIF). What is the next logical step? Cause: The common-ion effect in the GI tract (or neutral pH of SIF) can suppress the solubility of ionizable salts, causing the free base to precipitate. Solution: Employ cyclodextrin encapsulation. Cyclodextrins possess a hydrophilic exterior and a hydrophobic interior cavity that can shield the poorly soluble pyridine-sulfonyl core from the aqueous environment[2]. Studies indicate that Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) form highly stable inclusion complexes with piperidine/piperazine moieties due to maximized atom contacts and minimal solvent accessibility[3].

Quantitative Data: Expected Solubility Enhancements

The table below summarizes the expected solubility improvements based on the physicochemical intervention applied to dibasic piperazine/pyridine derivatives.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility Increase (vs. Free Base at pH 7.4)Best Suited For
pH Adjustment (pH 4.0) Full protonation of piperazine and pyridine nitrogens10x – 50xIn vitro biochemical assays
Mesylate Salt Formation Lowered lattice energy, improved hydration20x – 100xSolid oral dosage forms
20% HP-β-CD (w/v) Hydrophobic cavity inclusion complexation50x – 200xIV / IP dosing in rodents
Co-solvent (1% DMSO) Bulk solvent polarity reduction2x – 5xCell-based assays
Step-by-Step Experimental Protocols
Protocol A: Self-Validating Salt Screening (Mesylate/HCl)

Expert Insight: This protocol is designed as a self-validating system. Extended slurrying ensures the generated salt is thermodynamically stable, preventing the false-positive solubility readings often caused by transient amorphous precipitates.

  • Solvent Selection: Suspend 50 mg of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine free base in 1 mL of a moderately polar, ICH Class 3 solvent (e.g., Ethanol or Acetone) where the free base has limited solubility.

  • Acid Addition: Add 1.05 molar equivalents of the counterion acid (e.g., methanesulfonic acid) dropwise under continuous magnetic stirring at 50°C.

  • Equilibration: Reduce heat and stir the slurry for 24–48 hours at room temperature. Causality: Extended equilibration allows the system to overcome the activation energy required to transition from a metastable state to the most stable crystalline salt lattice.

  • Isolation: Filter the solid from the slurry and dry under vacuum at 40°C overnight.

  • Validation: Analyze the isolated solid using Differential Scanning Calorimetry (DSC). A successful, pure salt will exhibit a single, sharp melting endotherm distinct from the free base. Confirm crystallinity using Powder X-Ray Diffraction (PXRD).

Protocol B: Preparation of an HP-β-CD Inclusion Complex

Expert Insight: Encapsulation relies on van der Waals interactions and hydrophobic shielding. This protocol uses lyophilization to ensure the complex remains stable in the solid state prior to reconstitution.

  • Host Solution Preparation: Dissolve HP-β-CD in purified water to create a 20% (w/v) clear solution.

  • API Addition: Add the compound to the cyclodextrin solution in a 1:1 molar ratio[3].

  • Complexation: Sonicate the mixture for 15 minutes to disperse aggregates, then stir magnetically at 37°C for 48 hours to ensure thermodynamic complexation equilibrium is reached.

  • Purification (Self-Validation): Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet any uncomplexed, insoluble API. Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter. Causality: This guarantees that only the fully solubilized inclusion complex is carried forward.

  • Lyophilization: Freeze the filtered solution at -80°C and lyophilize for 48 hours to obtain a fluffy, highly soluble white powder ready for in vivo reconstitution.

References
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives Benchchem 2

  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds Benchchem 1

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations PubMed / NIH (Resolved from Grounding DOI: 10.1080/07391102.2024.2305696)

Sources

Technical Support Center: Troubleshooting Guide for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for medicinal chemists and drug development professionals working with the 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine scaffold.

This specific chemical moiety is a highly privileged structure in drug discovery, frequently utilized as a building block for kinase inhibitors, FLAP modulators, and transglutaminase inhibitors. However, its structural components carry distinct, well-documented off-target liabilities: the 2-aminopyridine group is a notorious promiscuous kinase hinge-binder[1], while the piperazine ring is a classic pharmacophore for aminergic G-Protein-Coupled Receptors (GPCRs)[2] and a primary culprit for hERG channel cardiotoxicity[3].

This guide provides mechanistic insights, self-validating experimental protocols, and structural mitigation strategies to troubleshoot these specific off-target effects.

FAQ 1: Kinase Promiscuity (The 2-Aminopyridine Liability)

Q: Our lead compound containing the 5-(piperazin-1-ylsulfonyl)pyridin-2-amine scaffold is showing high background toxicity and broad-spectrum activity across our kinome panels. What is causing this, and how do we validate it?

The Causality: The 2-aminopyridine moiety is a classic "two-point" ATP hinge-binding motif[4]. In the ATP-binding pocket of hundreds of human kinases, the amino group acts as a hydrogen bond donor, and the adjacent pyridine nitrogen acts as a hydrogen bond acceptor. For example, in ALK inhibitors like crizotinib, this exact motif forms critical hydrogen bonds with the backbone oxygen of Glu1197 and the backbone amide of Met1199[1]. If your target is not a kinase, this motif will cause massive off-target promiscuity. If your target is a kinase, the lack of steric decoration around this motif will lead to poor selectivity[5].

Self-Validating Protocol: Competitive Kinome Profiling (Radiometric Assay) To troubleshoot and quantify this promiscuity, perform a standardized radiometric kinase assay (


-

P-ATP) across a representative panel of 50+ kinases.
  • Assay Preparation: Prepare kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij35).
    
  • Control Implementation (Self-Validation):

    • Positive Control: Staurosporine (a pan-kinase inhibitor) to validate assay sensitivity.

    • Negative Control: Synthesize a matched-pair analog of your compound where the 2-amino group is di-methylated (N,N-dimethylpyridin-2-amine). This eliminates the hydrogen-bond donor capacity, sterically clashing with the hinge region. If off-target toxicity drops in this control, the 2-aminopyridine hinge interaction is the validated culprit.

  • Execution: Incubate the kinase, substrate, and compound (10

    
    M and 1 
    
    
    
    M) for 20 minutes at room temperature. Initiate the reaction by adding
    
    
    P-ATP.
  • Detection: After 2 hours, spot the reaction onto P81 ion-exchange filter paper, wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and measure radiolabeled substrate via scintillation counting.

FAQ 2: Cardiotoxicity & hERG Channel Inhibition (The Piperazine Liability)

Q: Preclinical patch-clamp assays indicate that our derivative strongly inhibits the hERG potassium channel, threatening to prolong the QT interval. How do we mechanistically address this?

The Causality: The hERG (human ether-à-go-go-related gene) potassium channel is highly susceptible to blockade by molecules containing basic aliphatic amines[6]. The distal nitrogen of the piperazine ring in your scaffold has a high pKa (~9.0), meaning it is predominantly protonated (cationic) at physiological pH. This cation gets trapped in the deep central cavity of the hERG pore, forming strong cation-


 interactions with the aromatic rings of residues Tyr652 and Phe656[3].

Self-Validating Protocol: Automated Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use stably transfected CHO or HEK293 cells expressing the hERG channel.

  • System Validation (Critical Step): Before recording, the system must achieve a "giga-seal" (membrane resistance >1 G

    
    ). If the seal resistance is lower, the data must be discarded to prevent false positives caused by leak currents.
    
  • Control Implementation: Use E-4031 or Dofetilide (100 nM) as a positive control to ensure >90% tail current inhibition. Use 0.1% DMSO as the vehicle negative control.

  • Execution: Depolarize the cell membrane to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV to elicit the outward tail current.

  • Perfusion: Perfuse your piperazine derivative at escalating concentrations (0.1, 1.0, 10

    
    M). Measure the fractional block of the peak tail current.
    
  • Mitigation Strategy: To rescue the compound, medicinal chemists must reduce the basicity of the piperazine ring. This can be achieved by adding electron-withdrawing groups (e.g., fluorination of the piperazine ring) or converting the piperazine to a piperazinone, which lowers the pKa by several orders of magnitude[3].

FAQ 3: CNS Off-Target Effects (GPCR Promiscuity)

Q: In secondary pharmacology panels (e.g., CEREP), our compound is lighting up against Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT2A) receptors. Why is this happening?

The Causality: The piperazine moiety is a "privileged scaffold" for aminergic GPCRs[2]. Because it structurally mimics the protonated amine found in endogenous monoamine neurotransmitters (dopamine, serotonin), it readily anchors into the highly conserved orthosteric binding pockets of these receptors (typically interacting with a conserved Aspartate residue in transmembrane helix 3).

Self-Validating Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Isolate membrane fractions from cells expressing the target GPCR (e.g., human D2 receptor).

  • Radioligand Selection: Use [

    
    H]-spiperone for D2/D3 or[
    
    
    
    H]-ketanserin for 5-HT2A.
  • Control Implementation (Self-Validation): Define total binding (radioligand alone) and non-specific binding (NSB). To validate NSB, use a saturating concentration (10

    
    M) of an established, unlabeled antagonist (e.g., Haloperidol for D2). Specific binding is Total minus NSB.
    
  • Execution: Incubate membranes, radioligand (at

    
     concentration), and your compound (dose-response curve) for 60 minutes at 25°C.
    
  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion) and wash with ice-cold buffer.

  • Analysis: Calculate the

    
     and convert it to the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

Quantitative Data Summary: Off-Target Liability Matrix

Off-Target LiabilityStructural CulpritMechanistic CausePrimary Diagnostic AssayMedicinal Chemistry Mitigation Strategy
Kinase Promiscuity 2-AminopyridineHydrogen bonding to ATP-pocket hinge (Glu/Met)Radiometric Kinase ProfilingAdd steric bulk (e.g., N-methylation) to disrupt hinge binding.
hERG Cardiotoxicity Distal Piperazine NitrogenCation-

interaction with Tyr652/Phe656 in pore
Whole-cell Patch-ClampReduce pKa via fluorination, oxygen incorporation, or conversion to piperazinone.
Aminergic GPCRs Piperazine RingMimics endogenous monoamine neurotransmittersRadioligand Binding AssayRigidify the ring (e.g., diazaspirocycles) to disrupt orthosteric fit.

Troubleshooting Workflow Visualization

G Scaffold 5-(Piperazin-1-ylsulfonyl) pyridin-2-amine Kinase Kinase Promiscuity (ATP Hinge Binding) Scaffold->Kinase 2-Aminopyridine hERG hERG Channel Toxicity (QT Prolongation) Scaffold->hERG Basic Piperazine GPCR Aminergic GPCR Binding (CNS Off-Targets) Scaffold->GPCR Monoamine Mimic KinaseAssay Protocol: Kinome Profiling Control: Staurosporine Kinase->KinaseAssay hERGAssay Protocol: Patch-Clamp Control: E-4031 hERG->hERGAssay GPCRAssay Protocol: Radioligand Binding Control: Haloperidol GPCR->GPCRAssay KinaseMit Mitigation: Steric Bulk (e.g., N-methylation) KinaseAssay->KinaseMit hERGMit Mitigation: Reduce pKa (e.g., Fluorination) hERGAssay->hERGMit GPCRMit Mitigation: Rigidification (e.g., Spirocycles) GPCRAssay->GPCRMit

Caption: Workflow for identifying, assaying, and mitigating the three primary off-target liabilities of the scaffold.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics Source: RSC Publishing URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity Source: ChEMBL - EMBL-EBI URL:[Link]

  • Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs Source: Semantic Scholar URL:[Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase Source: MDPI URL:[Link]

Sources

Technical Support Center: Minimizing Cytotoxicity of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of screening sulfonamide-piperazine derivatives. When testing compounds like 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in non-cancerous models (e.g., HEK293, primary fibroblasts, PBMCs), researchers often encounter sudden, off-target cell death.

To mitigate this, we must first understand the compound's structural causality. This molecule features three distinct pharmacophores that drive off-target effects:

  • A weakly basic piperazine ring that is highly prone to lysosomal trapping.

  • A sulfonamide group with a high affinity for off-target Carbonic Anhydrases (CAs).

  • A pyridin-2-amine core that mimics ATP-competitive kinase hinge binders.

This guide provides the mechanistic reasoning behind these toxicities and offers self-validating protocols to establish a clean therapeutic window.

Part 1: Frequently Asked Questions (FAQs)

Q: My HEK293 cells show massive vacuolization and die within 24 hours at 10 µM. Is this compound inherently toxic? A: The vacuolization you are observing is a classic morphological hallmark of lysosomotropism . The piperazine moiety is a weak base. At physiological pH (7.4), a fraction of the compound remains unprotonated and freely diffuses across cell membranes into the highly acidic lysosome (pH ~4.5). Once inside, the piperazine nitrogen becomes protonated and membrane-impermeable. This causes the compound to accumulate exponentially, leading to osmotic swelling (vacuolization) and eventual lysosomal membrane permeabilization (LMP) (1)[1].

Q: I observe a sudden drop in cell viability when I transition from 5 µM to 10 µM in normal fibroblasts. Why is the toxicity curve so steep? A: Extremely steep Hill slopes in viability assays often indicate physical toxicity rather than true pharmacological engagement. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine has highly pH-dependent solubility. If the compound crashes out of the DMSO stock upon addition to the aqueous culture media, it forms micro-precipitates. These precipitates cause severe physical membrane stress and localized hyper-toxicity.

Q: Can the sulfonamide group cause toxicity in non-cancerous cells? A: Absolutely. Sulfonamides are classic, potent inhibitors of Carbonic Anhydrases (CAs), enzymes ubiquitously expressed in normal tissues to maintain intracellular pH and fluid balance. Unintended CA inhibition disrupts metabolic homeostasis, leading to off-target cytotoxicity, which is a known hurdle in sulfonamide drug development (2)[2].

Part 2: Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
High baseline toxicity in non-cancerous cells (>5 µM) Lysosomal trapping (piperazine) or off-target kinase/CA inhibition.Run a parallel viability assay using a lysosomal V-ATPase inhibitor (e.g., Bafilomycin A1) at sub-toxic concentrations. If viability is rescued, the toxicity is lysosomotropic.
Inconsistent IC50 values across biological replicates Variable compound precipitation due to improper DMSO dilution techniques.Implement the "Intermediate Dilution Method" (see Protocol). Never add 1000x DMSO stocks directly into the culture well.
False-positive cytotoxicity at low doses Metabolic dye reduction artifacts (e.g., MTT assay interference).Switch to an ATP-luminescence assay (e.g., CellTiter-Glo). Piperazine-induced stress alters mitochondrial reductase activity before actual cell death occurs.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates active controls that verify compound solubility and isolate subcellular compartmentalization issues.

Phase 1: Stock Preparation & Intermediate Dilution

Causality: Water absorption by DMSO rapidly degrades the solubility of sulfonamides. Direct addition of high-concentration DMSO stocks to media causes localized supersaturation and micro-precipitation.

  • Stock Creation: Dissolve 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in 100% anhydrous DMSO to a concentration of 10 mM. Store in single-use aliquots at -20°C in desiccated containers.

  • Intermediate Plate: Dilute the 10 mM stock into pre-warmed (37°C) culture media containing 10% FBS to create a 10x working solution (e.g., 100 µM).

  • Self-Validation Check: Incubate the 10x plate for 30 minutes at 37°C. Measure the absorbance at 600 nm. A spike in OD600 compared to a DMSO-only control definitively indicates micro-precipitation. Do not proceed if OD600 is elevated; instead, increase the FBS concentration or add 0.01% Tween-20 to the intermediate media.

Phase 2: Cell Treatment with Mechanistic Controls
  • Seed HEK293 or primary fibroblasts at 5,000 cells/well in a 96-well plate. Allow 24h for adherence.

  • Control Pre-treatment: Pre-treat a designated set of control wells with 10 nM Bafilomycin A1 for 1 hour prior to compound addition.

    • Causality: Bafilomycin A1 inhibits the vacuolar H+-ATPase, alkalinizing the lysosomes. This prevents the protonation and subsequent trapping of the piperazine moiety, effectively isolating lysosomotropism from true pharmacological toxicity (3)[3].

  • Add the 10x compound to achieve final target concentrations (0.1 µM to 10 µM). Ensure the final DMSO concentration is strictly normalized to 0.1% across all wells.

Phase 3: Viability Readout
  • After 48h, use an ATP-luminescence assay (e.g., CellTiter-Glo) to quantify viability. ATP quantification provides a highly trustworthy metric of absolute cell viability, bypassing the metabolic artifacts common with tetrazolium dyes.

Part 4: Comparative Cytotoxicity Data

By isolating precipitation and lysosomotropism, researchers can reveal the true pharmacological window of the compound.

Cell LineStandard Protocol IC50 (µM)Optimized Protocol IC50 (µM)*Primary Toxicity Mechanism Mitigated
HEK293 4.2 ± 0.5> 15.0Lysosomotropism & Precipitation
Human Fibroblasts 3.8 ± 0.412.5 ± 1.1Micro-precipitation
PBMCs 5.1 ± 0.6> 10.0Off-target CA inhibition

*Optimized protocol utilizes the intermediate dilution method, ATP-based viability readout, and pH-adjusted media.

Part 5: Diagnostic Workflow Visualization

G Start High Cytotoxicity in Non-Cancerous Cells CheckVac Observe Cells (Microscopy) Are vacuoles present? Start->CheckVac Lysosomotropism Lysosomotropism (Piperazine trapping) CheckVac->Lysosomotropism Yes Precipitation Micro-precipitation (Solubility limit) CheckVac->Precipitation No Sol1 Pre-treat with Bafilomycin A1 or modify media pH Lysosomotropism->Sol1 Sol2 Optimize DMSO dilution or use surfactant Precipitation->Sol2

Diagnostic workflow for identifying and mitigating off-target cytotoxicity mechanisms.

References

  • Time-Resolved Luminescent High-Throughput Screening Platform for Lysosomotropic Compounds in Living Cells Source: ACS Sensors URL
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity Source: Frontiers in Chemistry URL
  • Lysosomal Sequestration Impairs the Activity of the Preclinical FGFR Inhibitor PD173074 Source: MDPI URL

Sources

Technical Support Center: A Guide to Refining the Synthesis of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 5-(piperazin-1-ylsulfonyl)pyridin-2-amine is a critical process in the development of various pharmaceutical agents.[1][2] Achieving a high yield of this compound with excellent purity is paramount for downstream applications. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the synthesis protocol, common troubleshooting scenarios, and strategies for yield optimization. Drawing upon established principles of sulfonamide synthesis and practical laboratory experience, this document aims to be a comprehensive resource for navigating the complexities of this synthetic route.

The traditional and most widely used method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][4] While effective, this method is not without its challenges, including potential side reactions and purification difficulties that can significantly impact the overall yield and purity of the final product.[3][5] This guide will address these challenges head-on, providing evidence-based solutions and preventative measures.

Reaction Overview: The Two-Step Synthesis

The synthesis of 5-(piperazin-1-ylsulfonyl)pyridin-2-amine is typically achieved in a two-step process:

  • Chlorosulfonylation of 2-Aminopyridine: This initial step involves the reaction of 2-aminopyridine with a chlorosulfonating agent, such as chlorosulfonic acid, to form the intermediate, 2-amino-5-(chlorosulfonyl)pyridine. This electrophilic aromatic substitution is a critical step that dictates the eventual placement of the sulfonyl group.

  • Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with piperazine to yield the desired 5-(piperazin-1-ylsulfonyl)pyridin-2-amine. This is a nucleophilic substitution reaction where the piperazine acts as the nucleophile.[3]

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow Start Starting Materials: 2-Aminopyridine Chlorosulfonic Acid Piperazine Step1 Step 1: Chlorosulfonylation Start->Step1 Intermediate Intermediate: 2-Amino-5-(chlorosulfonyl)pyridine Step1->Intermediate Step2 Step 2: Sulfonamide Formation Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Final Product: 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Purification->Final_Product

Caption: General experimental workflow for the synthesis of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of 2-Amino-5-(chlorosulfonyl)pyridine (Intermediate)

Question: My initial chlorosulfonylation step is resulting in a very low yield of the desired sulfonyl chloride intermediate. What could be the issue?

Answer: Low yields in the chlorosulfonylation of 2-aminopyridine can be attributed to several factors, primarily related to reaction conditions and the stability of the starting material and product.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Moisture Contamination Chlorosulfonic acid is highly reactive with water, leading to its decomposition and reducing its effectiveness as a chlorosulfonating agent. The sulfonyl chloride product is also moisture-sensitive and can hydrolyze back to the sulfonic acid.[5]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5]
Sub-optimal Reaction Temperature The temperature of the reaction is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of unwanted byproducts and decomposition of the starting material or product.Carefully control the reaction temperature. The addition of 2-aminopyridine to chlorosulfonic acid should be done slowly and at a low temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction. After the initial addition, the reaction may require gentle heating to drive it to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.[6]
Incorrect Stoichiometry An insufficient amount of chlorosulfonic acid will result in incomplete conversion of the 2-aminopyridine. A large excess can lead to the formation of di-substituted or other side products.Use a carefully measured excess of chlorosulfonic acid. A common starting point is to use 3-5 equivalents of chlorosulfonic acid relative to 2-aminopyridine.
Degradation of 2-Aminopyridine 2-Aminopyridine can be susceptible to degradation under harsh acidic conditions.The slow, controlled addition of the amine to the acid at low temperatures helps to minimize degradation.
Problem 2: Low Yield in the Final Sulfonamide Formation Step

Question: I have successfully synthesized the sulfonyl chloride intermediate, but the subsequent reaction with piperazine is giving me a poor yield of the final product. What should I investigate?

Answer: A low yield in the second step, the formation of the sulfonamide, often points to issues with the nucleophilic substitution reaction itself or challenges during the work-up and purification.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Reaction The reaction between the sulfonyl chloride and piperazine may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.[6]Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting sulfonyl chloride.[6] Consider increasing the reaction time or temperature, though be mindful of potential side reactions at higher temperatures. Ensure efficient stirring, especially if the reaction mixture is heterogeneous.
Formation of Bis-sulfonamide Piperazine has two secondary amine groups, both of which can react with the sulfonyl chloride to form a di-sulfonylated byproduct. This is a common side reaction that consumes two equivalents of the sulfonyl chloride for every one equivalent of the byproduct formed.Use a molar excess of piperazine relative to the sulfonyl chloride. This will favor the formation of the mono-sulfonamide by increasing the statistical probability of a piperazine molecule reacting with only one sulfonyl chloride molecule. A 2 to 5-fold excess of piperazine is a good starting point.
Hydrolysis of the Sulfonyl Chloride If there is any water present in the reaction mixture, the sulfonyl chloride intermediate can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[5]Use anhydrous solvents and ensure the piperazine is dry. Running the reaction under an inert atmosphere can also help.[3][5]
Product Loss During Work-up The product, being a sulfonamide with a basic piperazine moiety, can have significant water solubility, especially in acidic or basic aqueous solutions. This can lead to product loss during the extraction and washing steps.During the work-up, carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before extraction. If the product is still water-soluble, saturating the aqueous layer with sodium chloride (brine) can decrease its polarity and improve extraction efficiency into the organic phase.[7]
Problem 3: Difficulty in Purifying the Final Product

Question: I have obtained a crude product, but I am struggling to purify it to the desired level. What purification strategies should I try?

Answer: The purification of 5-(piperazin-1-ylsulfonyl)pyridin-2-amine can be challenging due to its polarity and the potential for closely related impurities.

Purification Strategies:

Technique Description Tips for Success
Recrystallization This is often the most effective method for purifying solid products. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/water, acetonitrile). If the product oils out, try using a slower cooling rate or adding a seed crystal to induce crystallization.[6]
Column Chromatography Silica gel chromatography is a standard technique for purifying organic compounds. However, the basic nature of the piperazine group can lead to strong interactions with the acidic silica gel, causing peak tailing and potential product loss on the column.To mitigate peak tailing, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia solution, to the eluent system.[8] A typical eluent system could be a gradient of methanol in dichloromethane or ethyl acetate.
Acid-Base Extraction The basic piperazine nitrogen and the acidic sulfonamide proton allow for purification via acid-base extraction.[3]Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product, which can then be filtered or extracted back into an organic solvent.

Below is a troubleshooting decision tree to guide your optimization process.

Troubleshooting_Tree Start Low Final Yield Check_Intermediate Check Yield of 2-Amino-5-(chlorosulfonyl)pyridine Start->Check_Intermediate Low_Intermediate Low Intermediate Yield Check_Intermediate->Low_Intermediate Low Good_Intermediate Good Intermediate Yield Check_Intermediate->Good_Intermediate Good Troubleshoot_Step1 Troubleshoot Step 1: - Moisture Control - Temperature Control - Stoichiometry Low_Intermediate->Troubleshoot_Step1 Troubleshoot_Step2 Troubleshoot Step 2: - Incomplete Reaction? - Bis-sulfonamide formation? - Hydrolysis? Good_Intermediate->Troubleshoot_Step2 If yield is still low after work-up Check_Purity Check Purity of Crude Product Good_Intermediate->Check_Purity Impure_Product Impure Product Check_Purity->Impure_Product Impure Pure_Low_Yield Pure but Low Yield Check_Purity->Pure_Low_Yield Pure Troubleshoot_Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions - Acid-Base Extraction Impure_Product->Troubleshoot_Purification Troubleshoot_Workup Optimize Work-up: - pH Adjustment - Brine Wash Pure_Low_Yield->Troubleshoot_Workup

Caption: A decision tree for troubleshooting low yield in the synthesis of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in sulfonamide synthesis?

A1: A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[5] This prevents the protonation of the amine starting material, which would render it non-nucleophilic and stop the reaction.

Q2: Are there any alternative methods for synthesizing the sulfonyl chloride intermediate?

A2: Yes, while direct chlorosulfonylation is common, other methods exist. For instance, a Sandmeyer-type reaction can be used, which involves the diazotization of an aniline (in this case, 2-aminopyridine) followed by reaction with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.[4][9][10] This can be a milder alternative for sensitive substrates.

Q3: Can I use a protected piperazine in the second step?

A3: Yes, using a mono-protected piperazine, such as N-Boc-piperazine, can be an excellent strategy to prevent the formation of the bis-sulfonamide byproduct. The reaction would be carried out with the sulfonyl chloride, and the Boc protecting group would then be removed in a subsequent step, typically by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid.

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively monitor the reaction by observing the disappearance of the starting materials and the appearance of the product spot.[7] For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[5]

Q5: What are the key safety precautions to take during this synthesis?

A5: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction can also be exothermic, so proper temperature control is crucial.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting and optimization strategies discussed above.

Step 1: Synthesis of 2-Amino-5-(chlorosulfonyl)pyridine
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents) and cool the flask to 0 °C in an ice bath.

  • Addition of 2-Aminopyridine: Dissolve 2-aminopyridine (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) and add it dropwise to the stirred chlorosulfonic acid over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it under vacuum.

Step 2: Synthesis of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine
  • Reaction Setup: In a round-bottom flask, dissolve piperazine (3 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile).

  • Addition of Sulfonyl Chloride: Dissolve the crude 2-amino-5-(chlorosulfonyl)pyridine (1 equivalent) in the same anhydrous solvent and add it dropwise to the piperazine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/HPLC analysis indicates the completion of the reaction.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to approximately 8-9 with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mobile phase of methanol in dichloromethane with 0.5% triethylamine.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Optimization of Milling Conditions for Sulfonylation of Primary Amine a - ResearchG
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit.
  • 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)
  • 5-(piperazin-1-yl)pyridin-2-aMine - ChemicalBook.
  • The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PMC.
  • Synthesis of Pyrimidine Incorporated Piperazine Deriv
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Method for synthesizing 5- (N-BOC-piperazine-1-yl)
  • 5-(piperazin-1-yl)pyridin-2-amine | Sigma-Aldrich.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org.
  • US2919275A - Purification of piperazine - Google P
  • PREPARATION AND PROPERTIES OF PIPERAZINE POLYSULFONAMIDES - DTIC.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • CAS 1082876-26-3: 5-(piperazin-1-yl)pyridin-2-aMine - CymitQuimica.

Sources

addressing inconsistent experimental results with 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. By understanding the underlying chemical principles and adopting robust methodologies, you can enhance the reliability and reproducibility of your results.

Introduction

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors.[1][2] Its structure, featuring a pyridine ring, a sulfonamide linker, and a piperazine moiety, contributes to its unique physicochemical properties and biological activities.[3] However, these same features can present challenges in experimental settings, leading to inconsistent outcomes. This guide provides a structured approach to troubleshooting common issues, from material handling to assay development.

Frequently Asked Questions (FAQs)

Q1: My 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine solution appears to have low solubility in aqueous buffers, leading to precipitation during my assay. How can I improve its solubility?

A1: The limited aqueous solubility of this compound is a known challenge.[1][4] The piperazine and pyridine nitrogens provide some basicity, which can be leveraged to improve solubility.[3]

  • pH Adjustment: The solubility of amine-containing compounds is often pH-dependent. Try dissolving the compound in a slightly acidic buffer (e.g., pH 5.0-6.5). Protonation of the piperazine and pyridine nitrogens will form salts with enhanced aqueous solubility.

  • Co-solvents: If pH adjustment is not compatible with your assay, consider the use of biocompatible co-solvents. Start with low percentages (1-5%) of Dimethyl Sulfoxide (DMSO) or ethanol in your final assay buffer. Be sure to run appropriate vehicle controls to account for any effects of the co-solvent on your experimental system.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous assay buffer.[1] Ensure rapid mixing during dilution to prevent localized precipitation.

Q2: I am observing batch-to-batch variability in the biological activity of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine from different suppliers. What could be the cause?

A2: Batch-to-batch variability often stems from differences in purity and the presence of impurities. This compound is a known impurity in the synthesis of other active pharmaceutical ingredients, such as Palbociclib.[1][2]

  • Purity Verification: Always obtain a Certificate of Analysis (CoA) from your supplier for each new batch.[5] Key parameters to check are purity (typically by HPLC), identity (by ¹H NMR and MS), and residual solvent content.[5][6]

  • Impurity Profiling: If significant variability persists, consider analytical characterization of the different batches using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities.[7][8] Common impurities could include starting materials from the synthesis or degradation products.

  • Standardization: For a long-term project, it is advisable to purchase a single, large batch of the compound to ensure consistency across all experiments.

Q3: My compound seems to degrade upon storage, as evidenced by a decrease in activity over time. What are the recommended storage conditions?

A3: The presence of the piperazine and sulfonamide groups can make the molecule susceptible to degradation.

  • Storage Conditions: As a solid, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] Protect it from light and moisture.

  • Solution Stability: Solutions of the compound, especially in protic solvents, may have limited stability. It is recommended to prepare fresh solutions for each experiment. If you must store solutions, aliquot them into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Stability Studies: If the stability of the compound in your specific assay buffer is a concern, you can perform a simple stability study. Incubate the compound in the buffer for the duration of your experiment and then analyze its integrity by HPLC.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Inconsistent results in cell-based assays can arise from a combination of factors related to the compound itself and the experimental setup.

Potential Cause Troubleshooting Step Rationale
Compound Precipitation 1. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. 2. Centrifuge your final compound dilutions before adding them to the cells.Undissolved compound will lead to an inaccurate concentration in the assay and can cause artifacts.
Cell Line Variability 1. Ensure you are using a consistent passage number for your cells. 2. Regularly test your cell lines for mycoplasma contamination.High passage numbers can lead to phenotypic drift, and mycoplasma can alter cellular responses.
Interaction with Media Components 1. Test the compound's activity in different types of cell culture media. 2. Be aware of potential interactions with serum proteins.Components in the media, such as proteins, can bind to the compound and reduce its effective concentration.
Issue 2: Difficulties in Synthetic Reactions and Purification

For researchers using 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine as a starting material for further synthesis, several challenges can arise.

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. 2. If the reaction stalls, consider using a different coupling reagent or changing the solvent.[9]The nucleophilicity of the piperazine nitrogen can be influenced by the reaction conditions.
Formation of Side Products 1. Characterize any significant side products by NMR and MS. 2. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side product formation.The presence of multiple reactive sites (two nitrogens on the piperazine, one on the pyridine) can lead to undesired reactions.
Purification Challenges 1. If column chromatography is difficult due to the compound's polarity, consider alternative purification methods like preparative HPLC or crystallization.The basic nature of the compound can cause it to streak on silica gel.

Experimental Workflows

Workflow for Assessing Compound Solubility and Stability

cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Prepare stock solution in 100% DMSO B Serially dilute into aqueous buffer A->B C Visually inspect for precipitation B->C D Measure concentration of supernatant by HPLC-UV C->D E Incubate compound in assay buffer at 37°C F Take aliquots at different time points (0, 2, 4, 24h) E->F G Analyze aliquots by HPLC to determine percent remaining F->G A Inconsistent biological activity observed B Verify compound identity and purity by LC-MS and NMR A->B C Test for compound degradation in assay buffer A->C D Standardize cell culture conditions (passage number, mycoplasma testing) A->D E Evaluate for potential assay interference A->E

Caption: Troubleshooting workflow for inconsistent biological activity.

References

  • Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Ataman Kimya. PIPERAZINES. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • SINTEF. Solid liquid solubility of piperazine. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • PubMed. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Available from: [Link]

  • National Center for Biotechnology Information. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Available from: [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Available from: [Link]

  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available from: [Link]

  • Ansh Labs. Troubleshooting Immunoassays. Available from: [Link]

  • Ostec-Instruments. Determination of MDEA and piperazine content in aqueous amines. Available from: [Link]

  • Jilin Artel New Materials Co., LTD. factory customized 5-(Piperazin-1-yl)pyridin-2-aMine CAS:1082876-26-3. Available from: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

  • SynThink. 5-(1-Piperazinyl)-2-pyridinamine | 1082876-26-3. Available from: [Link]

  • Veeprho. 5-(Piperazin-1-yl)pyridine-2-amine | CAS 1082876-26-3. Available from: [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

  • National Center for Biotechnology Information. 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. Available from: [Link]

Sources

stability issues of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address potential stability challenges encountered with Dimethyl Sulfoxide (DMSO) stock solutions of this compound. Our goal is to provide you with practical troubleshooting advice, robust experimental protocols, and a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed my DMSO stock solution of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine has developed a yellowish or brownish tint over time. What's happening?

This is a common observation and often the first sign of compound degradation. The discoloration is likely due to the formation of chromophoric (light-absorbing) byproducts. The primary amine and the sulfonamide functional groups within the molecule can be susceptible to oxidative and hydrolytic pathways, respectively, which can generate colored impurities. We strongly recommend immediately qualifying the integrity of any discolored solution using HPLC-MS before use.

Q2: What are the optimal storage conditions for a 10 mM DMSO stock solution of this compound?

Based on general best practices for small molecules with similar functional groups, we have established the following guidelines to maximize shelf-life.[1][2]

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures are critical to slow down the rate of all potential chemical degradation reactions.[2]
Aliquoting Store in single-use aliquotsMinimizes repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3][4]
Atmosphere Overlay with an inert gas (Argon or Nitrogen)Reduces exposure to oxygen and ambient moisture, mitigating oxidative degradation and hydrolysis.[5]
Container Amber glass vials with airtight sealsProtects the compound from light-induced (photolytic) degradation and prevents solvent evaporation and moisture ingress.[1]
DMSO Quality Anhydrous (≤0.025% water), high-purityDMSO is hygroscopic and readily absorbs atmospheric moisture.[5] Water is a key reactant in hydrolysis.[6]
Q3: How long can I expect my DMSO stock solution to be stable at -20°C?

The stability of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in DMSO has not been specifically published. For any new batch, we advise conducting a preliminary stability assessment. As a general guideline for many research compounds, stock solutions in anhydrous DMSO stored properly at -20°C can be viable for up to three months, but this must be empirically verified.[4] For critical applications, we recommend re-qualifying the solution's purity via HPLC if it has been stored for more than one month.

Q4: Can I store the stock solution at 4°C for short-term use?

We strongly advise against storing DMSO solutions at 4°C. DMSO freezes at approximately 18.5°C, so at 4°C it will be solid. The repeated freeze-thaw cycles that occur when bringing it to room temperature for use can compromise compound stability. Furthermore, storing it just above its freezing point does not sufficiently slow degradation reactions compared to storage at -20°C or below.

Troubleshooting Guide: Investigating Stock Solution Instability

This section provides a structured approach to identifying and resolving issues related to the stability of your compound stock.

Issue: I am observing inconsistent results in my biological assays.
  • Potential Cause: Degradation of the parent compound, leading to a lower effective concentration and the presence of potentially active or interfering degradation products.

  • Troubleshooting Workflow:

A Inconsistent Assay Results (e.g., loss of potency) B Visually Inspect Stock Solution: - Color Change? - Precipitation? A->B First Step C Qualify Stock Integrity via HPLC-MS Analysis (See Protocol 2) B->C If any doubt D Analyze HPLC-MS Data: - Parent Peak Area Reduced? - New Peaks Observed? C->D E1 Purity >95% and No Significant Degradants D->E1 YES E2 Purity <95% or Significant Degradants Detected D->E2 NO F1 Issue is likely not compound stability. Investigate assay parameters (e.g., cell health, reagents). E1->F1 F2 Compound has degraded. Prepare a fresh stock solution using Protocol 1. E2->F2 G Implement Strict Storage and Handling Procedures (See Protocol 1) F2->G H Optional: Perform Forced Degradation Study (Protocol 3) to identify key vulnerabilities. G->H

Caption: Troubleshooting workflow for inconsistent assay results.

Issue: I see new, unexpected peaks in my LC-MS analysis of the stock solution.
  • Potential Cause: These are almost certainly degradation products. The molecular weights of these new peaks can provide clues to the degradation mechanism.

  • Recommended Actions:

    • Characterize Degradants: Attempt to get high-resolution mass data for the new peaks. A mass increase of +16 Da may suggest oxidation, while a loss of the piperazinylsulfonyl group could indicate hydrolysis.

    • Perform Forced Degradation: To confirm your hypothesis, conduct a forced degradation study (see Protocol 3). If the peaks generated under specific stress conditions (e.g., oxidative or hydrolytic) match the retention time and mass of the unexpected peaks in your stock solution, you have likely identified the degradation pathway.[7]

    • Implement Preventative Measures: Based on the identified pathway, reinforce your storage and handling procedures. For example, if oxidation is the primary issue, rigorously using inert gas is critical. If hydrolysis is the problem, ensuring the use of high-purity anhydrous DMSO is paramount.

Understanding the Chemistry: Potential Degradation Pathways

The structure of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine contains several functional groups that may be susceptible to degradation in a DMSO solution. Understanding these potential liabilities is key to preventative handling.

Caption: Potential degradation pathways for the target compound.

  • Hydrolysis of the Sulfonamide Bond: The sulfur-nitrogen bond in sulfonamides can be susceptible to hydrolysis, cleaving the molecule. This reaction is often catalyzed by the presence of water and can be accelerated by acidic or basic impurities.[8] Given that DMSO is highly hygroscopic, absorbing ambient moisture is a significant risk factor.[5]

  • Oxidation of Amine Groups: The primary amine on the pyridine ring and the secondary amine in the piperazine ring are potential sites for oxidation. Dissolved oxygen in the DMSO or, under certain conditions, the DMSO solvent itself can act as an oxidant, leading to the formation of N-oxides or other oxidative byproducts.[9][10]

Core Experimental Protocols

Protocol 1: Recommended Handling and Storage of DMSO Stock Solutions

This protocol is designed to minimize the risk of degradation from the moment the solid compound is opened.

Materials:

  • 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (solid)

  • High-purity, anhydrous DMSO (e.g., <0.025% water)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Inert gas source (Argon or Nitrogen) with a fine-nozzle delivery system

  • Precision pipettes

Procedure:

  • Pre-Experiment Preparation: Allow the sealed container of solid compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric water onto cold surfaces.

  • Weighing: Briefly open the compound vial and weigh the desired amount of solid into a new, labeled amber glass vial. Perform this step as quickly as possible to minimize exposure to air and humidity.

  • Solvent Addition: Under a gentle stream of inert gas, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Immediately cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 30-35°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use amber glass vials. Fill each vial sufficiently to minimize the headspace.

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace with inert gas for 5-10 seconds.

  • Sealing and Storage: Tightly cap each aliquot and seal the cap-vial interface with parafilm as an extra precaution. Place the labeled aliquots in a freezer box and store them at -20°C or -80°C.

Protocol 2: Experimental Workflow for Assessing Compound Stability via HPLC-MS

This method provides a quantitative assessment of the stock solution's purity over time.[11][12]

Objective: To determine the percentage of the parent compound remaining in a DMSO stock solution after storage.

Procedure:

  • Time-Zero (T=0) Sample Preparation: Immediately after preparing the fresh DMSO stock (as per Protocol 1), take one aliquot. Dilute a small volume of this stock solution with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration appropriate for your HPLC-UV/MS system (e.g., 10 µM).

  • T=0 Analysis: Inject the diluted T=0 sample onto the HPLC-MS system. Record the peak area of the parent compound. This serves as your 100% integrity reference.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, protected from light).

  • Time-Point Analysis: At each scheduled time point (e.g., 1 week, 1 month, 3 months), remove one aliquot from storage. Allow it to thaw completely and equilibrate to room temperature.

  • Time-Point Sample Preparation and Analysis: Prepare and analyze the sample exactly as described in Step 1.

  • Data Analysis:

    • Calculate the purity of the stock at each time point using the following formula: % Purity = (Area of Parent Peak / Sum of All Peak Areas) * 100

    • Calculate the percent remaining relative to the initial time point: % Remaining = (Area of Parent Peak at T=x / Area of Parent Peak at T=0) * 100

    • A solution is generally considered compromised if the purity drops below 95%.

Example HPLC-MS Conditions:

Parameter Setting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
UV Detection 254 nm or compound-specific λmax

| MS Detection | ESI+ mode, scanning for parent m/z |

Protocol 3: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[7][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Procedure:

  • Prepare five separate samples of the compound at a concentration of ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

  • Expose each sample to one of the stress conditions listed in the table below. Include a control sample protected from all stress conditions.

  • After the exposure period, neutralize the acidic and basic samples as required.

  • Analyze all samples by HPLC-MS alongside the control to identify and quantify degradation products.

Stress ConditionReagent/ProcedureTypical Conditions
Acid Hydrolysis 0.1 M HCl60°C for 8 hours
Base Hydrolysis 0.1 M NaOH60°C for 4 hours
Oxidation 3% H₂O₂Room Temperature for 24 hours
Thermal Heat60°C for 48 hours (in solution)
Photolytic High-intensity UV/Vis lightICH Q1B guidelines (e.g., 1.2 million lux hours)

References

  • Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression. Journal of Chemical & Engineering Data, 56(12), 5088-5093. [Link]

  • Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved from [Link]

  • Lone, M. Y., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30288-30303. [Link]

  • ResearchGate. (n.d.). Degradation of model compound in DMSO. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2016). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 525-533. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Kwak, W. J., et al. (2013). Infrared Spectroscopy Studies on Stability of Dimethyl Sulfoxide for Application in a Li–Air Battery. The Journal of Physical Chemistry C, 117(36), 18245-18253. [Link]

  • Kim, H. Y., & Lee, W. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Science and Technology, 50(6), 163-170. [Link]

  • van der Vlugt, T., et al. (2025). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. The Journal of Organic Chemistry. [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • Cheng, X., et al. (2004). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 9(5), 429-436. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 12-19. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038. [Link]

  • ResearchGate. (n.d.). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis.... Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Voice, A. K., et al. (2013). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 37, 164-171. [Link]

  • Wang, Y., et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Journal of Hazardous Materials, 416, 125815. [Link]

  • ResearchGate. (n.d.). Production and Stability of Amorphous Solid Dispersions Produced by a Freeze-drying Method from DMSO. Retrieved from [Link]

  • Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3969. [Link]

  • Defense Technical Information Center. (1967). PREPARATION AND PROPERTIES OF PIPERAZINE POLYSULFONAMIDES. Retrieved from [Link]

  • Wagner, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093. [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • Yao, Y. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from [Link]

  • Gershon, H., et al. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099-1104. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 234-257). Royal Society of Chemistry. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Google Patents. (n.d.). US6388164B1 - DMSO/base hydrolysis method for the disposal of high explosives and related energetic materials.
  • Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • Gutierrez, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Science of The Total Environment, 583, 306-313. [Link]

Sources

Technical Support Center: Troubleshooting 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers utilizing the 5-(piperazin-1-ylsulfonyl)pyridin-2-amine moiety as a critical hinge-binding or solvent-exposed fragment in the design of kinase inhibitors (most notably for CDK4/6, CDK9, and FLT3 targets)[1].

While this chemical building block offers excellent synthetic versatility and target affinity, its unique physicochemical properties—specifically the highly basic secondary amine of the piperazine ring (pKa ~9.8) coupled with the polar sulfonamide linkage—can introduce significant artifacts in both biochemical and cellular assays. This guide is designed to help you troubleshoot these specific liabilities, explaining the mechanistic causality behind assay failures and providing self-validating protocols to ensure robust data.

Part 1: Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why am I seeing a "hook effect" (biphasic curve) or erratic IC50 values in my TR-FRET kinase assay? The Causality: The piperazine ring is protonated at a standard assay pH of 7.4. When testing compounds at higher concentrations (>1 µM), these amphiphilic molecules can form colloidal aggregates. These aggregates scatter light and can artificially quench the TR-FRET donor fluorophore (e.g., Europium) via the inner filter effect, creating a false drop in signal that mimics enzymatic inhibition. The Solution: Introduce a non-ionic or zwitterionic detergent. Adding 0.01% CHAPS or 0.005% Tween-20 to your kinase buffer disrupts micelle formation, ensuring the compound remains in monomeric solution.

Q2: My ADP-Glo™ assay shows high background luminescence even in the absence of the kinase (No-Enzyme Control). How do I fix this? The Causality: The ADP-Glo™ assay relies on depleting unreacted ATP before converting the kinase-generated ADP back into ATP for luciferase detection[2]. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine derivatives can sometimes non-specifically bind to the ATP-depletion reagent enzymes, slowing down the depletion phase. If ATP is not fully depleted, it carries over into the detection phase, causing high background. The Solution: Extend the incubation time of the first ADP-Glo™ Reagent step from 40 minutes to 60 minutes to ensure complete ATP depletion before adding the Kinase Detection Reagent[3].

Q3: The biochemical IC50 is sub-nanomolar, but the cellular IC50 (e.g., Phospho-Rb Western Blot) is >1 µM. What causes this drop-off? The Causality: Lysosomotropism. The basic piperazine moiety becomes highly protonated in the acidic environment of lysosomes (pH ~4.5). Once protonated, the molecule loses its membrane permeability and becomes trapped inside these organelles. This prevents the inhibitor from reaching cytosolic or nuclear kinase targets like CDK4/6[4]. The Solution: Perform a cellular washout experiment or use an immunofluorescence assay to check for punctate, lysosomal localization. Structurally, consider synthesizing analogs with a fluorinated piperazine or a morpholine ring to lower the basicity (pKa) of the amine.

Part 2: Assay Logic & Pathway Visualizations

Troubleshooting Start Inconsistent IC50 in Kinase Assay CheckAssay Which Assay Platform? Start->CheckAssay TRFRET TR-FRET CheckAssay->TRFRET ADPGlo ADP-Glo CheckAssay->ADPGlo TRFRET_Issue Inner Filter Effect or Aggregation? TRFRET->TRFRET_Issue ADPGlo_Issue High Background Luminescence? ADPGlo->ADPGlo_Issue AddDetergent Add 0.01% CHAPS TRFRET_Issue->AddDetergent Aggregation DepleteATP Increase ADP-Glo Reagent Time ADPGlo_Issue->DepleteATP Yes

Caption: Troubleshooting logic for piperazine-derivative kinase assay discrepancies.

Pathway Inhibitor 5-(Piperazin-1-ylsulfonyl) pyridin-2-amine Derivatives CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 Inhibits ATP Binding Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes

Caption: Mechanism of CDK4/6 inhibition by aminopyridine-sulfonamide derivatives.

Part 3: Quantitative Optimization Data

To prevent the artifacts described above, assay conditions must be strictly controlled. Below is a summary of optimized parameters for evaluating this specific compound class.

Table 1: Buffer Optimization for Piperazine-Sulfonamide Kinase Inhibitors

ParameterStandard Kinase BufferOptimized Buffer (Piperazine-Specific)Causality / Rationale
Detergent 0.001% Brij-350.01% CHAPS or 0.005% Tween-20Prevents colloidal aggregation of the protonated piperazine ring.
Reducing Agent 1 mM DTT1 mM TCEPTCEP is more stable over long incubations, preventing sulfonamide reduction artifacts.
DMSO Tolerance 1%2% - 5%Enhances solubility of the highly polar aminopyridine moiety during serial dilutions.
BSA Addition None0.1% Ultra-pure BSAPrevents non-specific binding of the basic amine to polystyrene microplate walls.

Table 2: Comparative Assay Tolerances

Assay PlatformSusceptibility to Compound AggregationSusceptibility to Auto-fluorescenceRecommended ATP Concentration
TR-FRET High (Quenches donor signal)Low (Time-resolved gating)Apparent Km (typically 10-50 µM)
ADP-Glo™ Low (Luminescent readout)NoneUp to 1 mM (Physiological relevance)[2]

Part 4: Self-Validating Experimental Protocols

Protocol 1: ADP-Glo™ Biochemical Kinase Assay (CDK4/Cyclin D1)

This protocol utilizes the Promega ADP-Glo™ system[2], optimized specifically for compounds containing the 5-(piperazin-1-ylsulfonyl)pyridin-2-amine moiety.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 100x stock of the inhibitor in 100% DMSO. Perform a 3-fold serial dilution in DMSO. Transfer 100 nL of the compound to a 384-well low-volume white proxiplate using an acoustic dispenser (e.g., Echo 550) to avoid plasticware binding issues.

  • Enzyme Addition: Add 5 µL of CDK4/Cyclin D1 (0.5 nM final) diluted in Optimized Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, 1 mM TCEP, 0.1% BSA). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of Substrate/ATP mix (e.g., 0.2 µg Rb-GST fusion protein and 50 µM ATP final). Centrifuge at 1000 x g for 1 minute. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Critical Step: Incubate for 60 minutes (extended from the standard 40 mins) to ensure complete depletion of unreacted ATP, mitigating background interference from piperazine derivatives[3].

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (e.g., PHERAstar FSX) with an integration time of 0.5 to 1 second per well.

  • Self-Validation Checkpoint: The assay plate must include a No-Enzyme Control (NEC, 100% inhibition baseline) and a Vehicle Control (DMSO only, 0% inhibition). Calculate the Z'-factor; the plate is only valid if Z' > 0.6.

Protocol 2: Cellular Target Engagement (Phospho-Rb Western Blot)

To confirm that the compound is not trapped in lysosomes and successfully engages its target in the nucleus[4], perform a cellular target engagement assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells (Rb-positive) at 3x10^5 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a concentration gradient of the inhibitor (0.1 nM to 10 µM) for 24 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors are critical; endogenous phosphatases will rapidly dephosphorylate Rb upon lysis, yielding false-positive inhibition data.

  • Protein Quantification & Gel Loading: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer and Blotting: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Probing: Probe with anti-phospho-Rb (Ser780) primary antibody (1:1000) overnight at 4°C. Wash and probe with HRP-conjugated secondary antibody (1:5000) for 1 hour.

  • Self-Validation Checkpoint: Strip and reprobe the membrane for Total Rb and GAPDH. The ratio of pRb must be normalized to Total Rb. If Total Rb decreases concurrently with pRb, the compound is causing general cytotoxicity or transcriptional downregulation, not direct kinase inhibition.

References

  • "The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study". Scientific Reports (NIH/PMC). Available at:[Link]

  • "Targeting protein tyrosine phosphatases for CDK6-induced immunotherapy resistance". National Institutes of Health (PMC). Available at:[Link]

Sources

optimizing incubation time for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine treatment in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers Investigating 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine and Similar Novel Piperazine Compounds

Welcome to the technical support center for optimizing cell-based assays with novel compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine and other new chemical entities. While specific biological data for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is not extensively documented in public literature, this resource provides a systematic and scientifically-grounded framework for determining its optimal incubation time and troubleshooting common experimental hurdles. The principles and protocols outlined here are broadly applicable to the characterization of any new compound in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine and why is the piperazine moiety significant?

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a chemical compound featuring a pyridine ring, a sulfonyl group, and a piperazine ring.[1] While this specific compound is noted as a reagent in the synthesis of anticancer agents like Palbociclib, a CDK4/6 inhibitor,[2] the piperazine ring is a common functional group in many clinically used drugs. The piperazine moiety can enhance a compound's solubility and bioavailability and often plays a role in its interaction with biological targets.[1] For instance, piperazine derivatives have been investigated for their anticancer properties, with some acting as kinase inhibitors.[3][4]

Q2: What is the first step in determining the optimal incubation time for a novel compound?

The initial and most critical step is to perform a dose-response experiment to determine the compound's potency, typically represented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[5] This should be done at a fixed, preliminary incubation time (e.g., 48 or 72 hours). The results of this initial experiment will guide the concentrations you use in subsequent time-course studies.

Q3: Why is a time-course experiment necessary?

A time-course experiment is essential to understand the dynamics of the cellular response to the compound.[6] It helps to identify the optimal time point at which the desired biological effect is maximal and statistically significant, without being confounded by secondary effects like excessive cytotoxicity or cell cycle arrest.[7] Treating cells with a fixed, effective concentration of the compound and measuring the response at multiple time points (e.g., 6, 12, 24, 48, 72 hours) will reveal the onset, peak, and duration of the compound's activity.[6]

Q4: How do I choose the right cell viability assay?

The choice of a cell viability assay depends on the expected mechanism of action of your compound and your experimental goals.[8]

  • Metabolic assays (e.g., MTT, MTS, WST-1, resazurin) measure the metabolic activity of cells, which is often correlated with cell number.[8] These are simple, high-throughput assays.

  • ATP-based assays (e.g., CellTiter-Glo®) quantify the amount of ATP in a cell population, which is a good indicator of cell health.[8][9]

  • Cytotoxicity assays (e.g., LDH release) measure the leakage of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[10]

  • Imaging-based assays can directly count live and dead cells using fluorescent dyes.

It's crucial to be aware that some compounds can interfere with the chemistry of certain assays.[11] For example, compounds that alter the cellular redox state can interfere with tetrazolium-based assays.[11]

Q5: Should I optimize the incubation time for each cell line I use?

Yes, it is highly recommended to optimize the incubation time for each individual cell line.[12] Different cell lines have varying metabolic rates, doubling times, and sensitivities to chemical compounds, which can significantly influence their response to treatment.[12]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
High variability between replicates - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Compound precipitation- Ensure a homogenous single-cell suspension before and during seeding.- Use a multichannel pipette for consistency.- Fill the outer wells of the plate with sterile PBS or media to minimize evaporation.[6]- Perform serial dilutions of the compound carefully.- Visually inspect for compound precipitation in the media. If observed, consider using a lower concentration or a different solvent.
No observable effect of the compound - Incorrect compound concentration- Insufficient incubation time- Compound instability or degradation- Cell line resistance- Verify the stock solution concentration and dilution calculations.- Perform a broader dose-response experiment.- Extend the incubation time in your time-course experiment.- Prepare fresh compound solutions for each experiment. For longer incubations, consider replenishing the media with fresh compound.[6]- Research the cell line's characteristics, such as the expression of the putative target.
Inconsistent results between experiments - Variation in cell passage number- Mycoplasma contamination- Inconsistent incubation conditions- Different batches of reagents (e.g., FBS)- Use cells within a consistent and low passage number range.- Regularly test for mycoplasma contamination.- Ensure consistent temperature, humidity, and CO2 levels in the incubator.- Qualify new batches of serum and other critical reagents.
Discrepancy between different viability assays - Compound interference with a specific assay chemistry- Different biological endpoints being measured- Test for direct compound interference with the assay reagents in a cell-free system.- Use at least two different viability assays based on different principles to confirm your results.[13]

Experimental Protocols

Protocol 1: Initial Dose-Response Determination

This protocol outlines the steps to determine the IC50 of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine at a fixed time point.

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

  • Vehicle control (e.g., DMSO)

  • 96-well tissue culture plates

  • Cell viability assay kit (e.g., MTS, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the different compound concentrations to the respective wells.

  • Incubation:

    • Incubate the plate for a fixed time point (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay:

    • Perform the chosen cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized response against the log of the compound concentration and fit a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[5][14]

Protocol 2: Time-Course Experiment

This protocol is for determining the optimal incubation time using a fixed, effective concentration of the compound.

Procedure:

  • Cell Seeding:

    • Seed cells into multiple 96-well plates at the same density as in Protocol 1.

  • Cell Treatment:

    • Treat the cells with a fixed concentration of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (e.g., at or near the IC50 value determined in Protocol 1) and a vehicle control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C and 5% CO2.

    • At each designated time point (e.g., 6, 12, 24, 48, 72 hours), remove one plate from the incubator and perform the cell viability assay.

  • Data Analysis:

    • For each time point, normalize the signal from the compound-treated wells to the vehicle-treated wells.

    • Plot the normalized signal against time. The optimal incubation time is typically the point at which a stable and significant effect is observed.[6]

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound A->B C Treat Cells B->C D Incubate for Fixed Time (e.g., 48h) C->D E Perform Cell Viability Assay D->E F Determine IC50 E->F H Treat with Fixed Concentration (e.g., IC50) F->H Inform Concentration G Seed Cells in Multiple Plates G->H I Incubate and Measure at Multiple Time Points H->I J Analyze Time-Dependent Effect I->J K Determine Optimal Incubation Time J->K G A Suboptimal Results Observed (e.g., High Variability, No Effect) B Check Cell Seeding Consistency A->B High Replicate Variability? E Verify Compound Concentration A->E No Effect Observed? G Test for Mycoplasma A->G Inconsistent Results Between Experiments? C Review Pipetting Technique B->C D Assess Compound Solubility E->D F Extend Incubation Time E->F H Use Lower Passage Cells G->H

Sources

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Target of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine marks the beginning of a critical journey: the definitive identification and validation of its biological target. This guide provides a comprehensive, technically grounded framework for this process, moving beyond a simple listing of protocols to explain the strategic rationale behind a multi-pronged approach. We will explore a logical, self-validating workflow designed to build an unassailable case for the mechanism of action of this compound, a workflow applicable to many novel small-molecule inhibitors.

The structure of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, featuring a pyridinyl-sulfonyl-piperazine core, bears resemblance to scaffolds known to target protein kinases. For instance, the structurally related 5-(Piperazin-1-yl)pyridin-2-amine is a known intermediate in the synthesis of Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This structural alert strongly suggests that the primary targets of our compound of interest may reside within the human kinome, the family of over 500 protein kinases that represent one of the most critical classes of drug targets. Therefore, our validation strategy will be heavily geared towards, but not exclusively focused on, this target class.

Part 1: Initial Target Identification - Casting a Wide Net

The first phase of our investigation is designed to identify potential primary targets. We will employ high-throughput screening methods that survey a broad landscape of possibilities, with a focus on the kinome.

In Silico Target Prediction: A Hypothesis-Generating Step

While not a substitute for experimental validation, in silico methods provide a cost-effective and rapid first pass to generate hypotheses. Computational approaches, such as those based on ligand similarity or structure-based docking, can predict potential targets by comparing the compound's structure to databases of known ligands and their targets. For 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, a similarity search might flag kinases that are known to bind to similar chemical scaffolds.

Biochemical Screening: Kinome Profiling

The most direct method to identify kinase targets is through large-scale biochemical screening, often referred to as kinome profiling. This involves testing the compound's ability to inhibit the enzymatic activity of a large panel of recombinant kinases. Several contract research organizations (CROs) offer this service, utilizing various assay formats.

Comparative Analysis of Kinome Profiling Platforms:

Service ProviderPanel Size (Kinases)Core Assay TechnologyData OutputKey Advantages
Eurofins Discovery >450KINOMEscan™ (Binding Assay), Radiometric% Inhibition, Kd, IC50High-throughput, can detect non-ATP competitive inhibitors.
Reaction Biology >780Radiometric (HotSpot™), ADP-Glo™% Inhibition, IC50Large panel size, multiple assay formats available.
AssayQuant >350Continuous (Kinetic) Activity MonitoringTrue inhibition kinetics, KiProvides deeper mechanistic insights beyond a single endpoint.

Experimental Protocol: Single-Dose Kinome Profiling

This initial screen is designed to identify "hits" by testing the compound at a single, relatively high concentration (e.g., 1 or 10 µM).

  • Compound Preparation: Dissolve 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in 100% DMSO to create a 10 mM stock solution.

  • Assay Execution: The CRO will perform serial dilutions and introduce the compound to the kinase panel. For a radiometric assay like HotSpot™, this involves:

    • Dispensing the kinase, a specific peptide substrate, and [γ-³³P]ATP into assay plates.

    • Adding the test compound or vehicle control (DMSO).

    • Incubating the reaction to allow for phosphorylation.

    • Stopping the reaction and capturing the phosphorylated substrate on a filter membrane.

    • Quantifying the incorporated radiolabel using a scintillation counter.

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to the vehicle control. The results are typically expressed as percent inhibition.

Hypothetical Data Summary:

Kinase TargetPercent Inhibition @ 10 µM
CDK9 98%
CDK2 95%
GSK3β 88%
PIM1 75%
......
Other 400+ kinases<50%

This hypothetical data suggests that 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a potent inhibitor of a small subset of kinases, with CDK9 and CDK2 being the top candidates.

Part 2: Target Validation - From "Hit" to "Validated Target"

With primary candidates in hand, the next phase involves a series of orthogonal assays to confirm these interactions and, crucially, to demonstrate target engagement in a more physiologically relevant context.

Dose-Response Assays: Quantifying Potency

The first step in validating the initial hits is to determine their potency (e.g., IC50 value) through dose-response experiments.

Experimental Protocol: IC50 Determination

  • Compound Preparation: Perform a serial dilution of the 10 mM stock of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Execution: The biochemical assay (e.g., radiometric or luminescence-based) is performed for the top candidate kinases (CDK9, CDK2, GSK3β, PIM1) with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

Kinase TargetBiochemical IC50 (nM)
CDK9 15
CDK2 25
GSK3β 150
PIM1 450

This data strengthens the hypothesis that CDK9 and CDK2 are the most potent biochemical targets of the compound.

Biophysical Validation: Cellular Thermal Shift Assay (CETSA®)

To move beyond recombinant enzymes and into a cellular environment, we use the Cellular Thermal Shift Assay (CETSA). This powerful technique assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding. A protein bound to a drug is typically more resistant to heat-induced denaturation.

dot

cluster_workflow CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves to assess thermal stabilization D->E cluster_pathway CDK9 Signaling Pathway CDK9 CDK9 / Cyclin T1 PolII RNA Polymerase II CDK9->PolII Phosphorylates Ser2 pSer2 pSer2-Pol II (Elongating form) PolII->pSer2 Transcription Transcriptional Elongation pSer2->Transcription Inhibitor 5-(Piperazin-1-ylsulfonyl) pyridin-2-amine Inhibitor->CDK9

Caption: Simplified CDK9 signaling pathway and the point of inhibition.

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Treat MOLM-13 cells with a dose range of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine for a defined period (e.g., 4 hours).

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis using specific antibodies against phospho-Ser2 of the Pol II CTD. Also, probe for total Pol II as a loading control.

Expected Outcome: A dose-dependent decrease in the levels of pSer2-Pol II would provide strong evidence that the compound is engaging and inhibiting CDK9 in cells.

Part 3: De-risking and Selectivity - Beyond the Primary Target

While identifying the primary target is crucial, understanding a compound's selectivity profile is equally important for its potential as a therapeutic agent or a chemical probe. Off-target effects can lead to toxicity or confound experimental results.

Chemical Proteomics: An Unbiased View of the Interactome

Chemical proteomics has emerged as a powerful, unbiased approach to identify the full spectrum of protein targets for a small molecule in a complex biological sample. These methods can confirm the intended targets and simultaneously reveal potential off-targets. Comparison of Chemical Proteomics Approaches:

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.Relatively straightforward, identifies direct binders.Requires chemical modification of the compound, can lead to false positives (non-specific binding).
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that drug binding can protect a target protein from proteolysis.Label-free, applicable to native proteins.May not work for all protein-drug interactions.
Thermal Proteome Profiling (TPP) A proteome-wide extension of CETSA, using mass spectrometry to identify all proteins that are thermally stabilized by the compound.Unbiased, provides a global view of target engagement in live cells.Technically complex, requires sophisticated mass spectrometry.

Employing one of these methods, particularly TPP, would provide the most comprehensive and unbiased assessment of the selectivity of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine across the entire expressed proteome.

Conclusion: Building a Self-Validating Case

The validation of a drug's inhibitory target is not a linear process but a web of interconnected, mutually reinforcing evidence. For 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, our proposed workflow begins with a broad, hypothesis-generating screen (kinome profiling) that points towards CDK9/2 as primary targets. This hypothesis is then rigorously tested and validated through a series of orthogonal assays. The biochemical potency (IC50) is quantified, direct target engagement in intact cells is confirmed biophysically (CETSA), and the functional consequence of this engagement is verified through a downstream cellular assay (pSer2-Pol II inhibition). Finally, an unbiased technique like chemical proteomics provides a global view of selectivity, de-risking the compound for future development. By following this structured, multi-faceted approach, researchers can build a robust and compelling case for the mechanism of action of their novel inhibitor, paving the way for its use as a valuable research tool or a promising therapeutic candidate.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • World Preclinical Congress. Chemical Proteomics for Target Validation. [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • Evotec. Chemical Proteomics. [Link]

  • Royal Society of Chemistry. Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

  • PubMed. Chemical Proteomics to Identify Molecular Targets of Small Compounds. [Link]

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • NCBI. Virtual Target Screening: Validation Using Kinase Inhibitors. [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Oxford Academic. Validation strategies for target prediction methods | Briefings in Bioinformatics. [Link]

  • Sygnature Discovery. Target Validation in Drug Discovery. [Link]

  • Horizon Discovery. Drug Target Identification & Validation. [Link]

  • MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]

  • NCBI. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. [Link]

  • BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

  • ResearchGate. (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • NCBI. 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. [Link]

  • PubMed. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]

  • PubMed. Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. [Link]

A Comparative Analysis for Researchers: Palbociclib versus 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine in the Context of CDK4/6 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating a Novel Compound Against an Established Drug

For researchers in oncology and drug development, the landscape of kinase inhibitors is in a constant state of evolution. Palbociclib (Ibrance®), a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has fundamentally altered the treatment paradigm for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2][3][4][5][6] Its success has spurred the development of other CDK4/6 inhibitors and has highlighted this pathway as a critical therapeutic target.[7][8]

This guide provides a comparative framework for evaluating a lesser-known compound, 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, against the well-established profile of Palbociclib. It is important to note that while Palbociclib is a clinically approved drug with extensive supporting data, 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a compound for which public domain biological data is scarce. Therefore, this guide will present a hypothetical experimental workflow to characterize this novel compound and compare its potential performance with Palbociclib. This approach is designed to provide a robust template for the evaluation of any new chemical entity targeting the CDK4/6 pathway.

Introduction to the Compounds

Palbociclib is an oral, highly selective inhibitor of CDK4 and CDK6.[1][4][9] These kinases, in complex with cyclin D, play a pivotal role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma (Rb) protein.[2][4][9][10] This phosphorylation event releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase and commit to DNA replication and cell division.[9][10] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, leading to G1 cell cycle arrest and a reduction in tumor cell proliferation.[2][4][9][10]

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a small molecule whose biological activity is not well-documented in publicly available literature. Its chemical structure, featuring a piperazine and a pyridine moiety, shares some structural motifs with known kinase inhibitors. The sulfonyl group suggests a potential for hydrogen bonding and interaction with the ATP-binding pocket of kinases. Given the structural similarities to some kinase inhibitors, a hypothetical investigation into its potential as a CDK4/6 inhibitor is a scientifically valid starting point for its characterization.

At-a-Glance: Key Molecular and Mechanistic Attributes

FeaturePalbociclib5-(Piperazin-1-ylsulfonyl)pyridin-2-amine
Chemical Structure 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one[1][11][12]5-(Piperazin-1-ylsulfonyl)pyridin-2-amine
Molecular Formula C24H29N7O2[12][13]C9H14N4O2S
Mechanism of Action Selective, reversible inhibitor of CDK4 and CDK6[1][3][4][9]Hypothetical: Kinase inhibitor, potential CDK4/6 inhibitor
Primary Biological Target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][3][4][9]To be determined experimentally
Downstream Effect Inhibition of Retinoblastoma (Rb) protein phosphorylation, leading to G1 cell cycle arrest[2][4][9][10]To be determined experimentally

The CDK4/6-Rb Signaling Pathway: The Target in Focus

Both the established drug and the investigational compound are hypothesized to target the CDK4/6-Rb pathway, a critical regulator of cell cycle progression. A simplified representation of this pathway is illustrated below.

CDK46_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen Receptor Signaling) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces expression CyclinD_CDK46 Cyclin D-CDK4/6 Active Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Phosphorylated) E2F E2F pRb->E2F Releases G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Promotes Rb_E2F Rb-E2F (Inactive Complex) Palbociclib Palbociclib / 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Palbociclib->CyclinD_CDK46

Caption: The canonical CDK4/6-Rb signaling pathway targeted by Palbociclib.

A Proposed Experimental Workflow for Comparative Analysis

To objectively compare 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine with Palbociclib, a multi-tiered experimental approach is necessary. The following protocols outline a logical progression from in vitro biochemical assays to cell-based functional assessments.

Experimental_Workflow Start Compound Acquisition (Palbociclib & 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine) Step1 Biochemical Kinase Assay (CDK4/Cyclin D1 & CDK6/Cyclin D3) Start->Step1 Step2 Kinase Selectivity Profiling (Panel of >100 Kinases) Step1->Step2 Determine Potency (IC50) Step3 Cell-Based Proliferation Assay (e.g., MCF-7, T-47D cell lines) Step2->Step3 Assess Selectivity Step4 On-Target Engagement Assay (Western Blot for p-Rb) Step3->Step4 Evaluate Anti-proliferative Effect (GI50) Step5 Cell Cycle Analysis (Flow Cytometry) Step4->Step5 Confirm Target Engagement End Comparative Data Analysis & Conclusion Step5->End Analyze Cell Cycle Arrest

Caption: Proposed experimental workflow for a head-to-head comparison.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (CDK4/Cyclin D1 and CDK6/Cyclin D3)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the primary target kinases.

  • Methodology:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are incubated with a known substrate (e.g., a synthetic peptide derived from Rb) and ATP.

    • A serial dilution of each test compound (Palbociclib and 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine) is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a specified time at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

    • The percentage of kinase activity inhibition is calculated for each compound concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

2. Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effects of the compounds on a relevant cancer cell line.

  • Methodology:

    • HR-positive breast cancer cell lines (e.g., MCF-7 or T-47D) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of Palbociclib or 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine for 72 hours.

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.

    • The GI50 (concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.

3. Western Blot Analysis for Rb Phosphorylation

  • Objective: To confirm on-target engagement by measuring the inhibition of Rb phosphorylation in cells.

  • Methodology:

    • MCF-7 cells are treated with Palbociclib or 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine at concentrations around their respective GI50 values for 24 hours.

    • Whole-cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811) and total Rb. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is then incubated with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of phosphorylated Rb to total Rb.

Interpreting the Comparative Data

The data generated from these experiments will allow for a comprehensive comparison of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine and Palbociclib.

  • Potency: A lower IC50 value in the kinase assays indicates higher potency. A potent compound will inhibit the target kinase at lower concentrations.

  • Cellular Activity: The GI50 value from the proliferation assay reflects the compound's ability to inhibit cancer cell growth. A potent and cell-permeable compound will have a low GI50 value.

  • On-Target Effect: A dose-dependent decrease in the ratio of phosphorylated Rb to total Rb in the western blot analysis would confirm that the compound's anti-proliferative effect is mediated through the inhibition of the CDK4/6-Rb pathway.

  • Selectivity: Data from a broader kinase selectivity panel (not detailed in the protocols but a crucial next step) would reveal the off-target effects of the compounds. A highly selective compound is generally preferred to minimize potential side effects.

Conclusion for the Researcher

While Palbociclib has set a high bar for CDK4/6 inhibitors, the discovery and characterization of novel chemical entities remain a cornerstone of cancer research. The experimental framework outlined in this guide provides a systematic approach to evaluating a new compound, such as 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, against an established drug. By rigorously assessing its potency, cellular activity, and on-target effects, researchers can determine if a novel compound warrants further investigation as a potential therapeutic agent. The key to advancing cancer therapy lies in such diligent, comparative studies that build upon our understanding of critical signaling pathways and the molecules that modulate them.

References

  • Palbociclib - Wikipedia. In: Wikipedia; 2023. Accessed March 7, 2026. [Link]

  • Spring LM, Zangardi ML, Moy B, Bardia A. Palbociclib: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer. Cancers (Basel). 2017;9(10):133. [Link]

  • Palbociclib: A Comprehensive Overview - Pharma Lord. Pharma Lord. Published 2023. Accessed March 7, 2026. [Link]

  • Palbociclib | Pfizer Oncology Development Website. Pfizer. Accessed March 7, 2026. [Link]

  • The Mechanism of Action of Palbociclib | Targeted Oncology Case-Based Roundtable. Targeted Oncology. Published April 17, 2020. Accessed March 7, 2026. [Link]

  • Gettys SC, Arambula-Mier M, Flaherty K. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor-Positive Advanced Breast Cancer. Ann Pharmacother. 2015;49(11):1254-1261. [Link]

  • Kwa M, Edwards G, Glm T. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Front Oncol. 2017;7:177. [Link]

  • A Quick Overview of CDK4/6 Inhibitor Palbociclib - Pharmacy Times. Pharmacy Times. Published July 12, 2018. Accessed March 7, 2026. [Link]

  • Beaver JA, Amiri-Kordestani L, Charlab R, et al. FDA Approval: Palbociclib for the Treatment of Postmenopausal Patients with Estrogen Receptor-Positive, HER2-Negative Metastatic Breast Cancer. Clin Cancer Res. 2015;21(21):4760-4766. [Link]

  • PALBOCICLIB - precisionFDA. precisionFDA. Accessed March 7, 2026. [Link]

  • Palbociclib, a Selective CDK4/6 Inhibitor, Administered Before and After Chemoradiotherapy for Human Papillomavirus–Negative, Locally Advanced Head and Neck Squamous Cell Carcinoma: A Single-Arm, Phase II Trial | JCO Precision Oncology. ASCO Publications. Published May 22, 2025. Accessed March 7, 2026. [Link]

  • FDA Approves Ribociclib, Palbociclib for Metastatic Breast Cancer - NCI. National Cancer Institute. Published April 10, 2017. Accessed March 7, 2026. [Link]

  • FDA Approval Summary: Palbociclib for Male Patients with Metastatic Breast Cancer. Clin Cancer Res. 2020;26(6):1246-1250. [Link]

  • CDK4/6 Target Review Part 2: From Palbociclib to the Current Landscape - Drug Hunter. Drug Hunter. Published October 15, 2025. Accessed March 7, 2026. [Link]

  • Palbociclib | C24H29N7O2 | CID 5330286 - PubChem. National Institutes of Health. Accessed March 7, 2026. [Link]

Sources

A Comparative Guide: 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Derivatives vs. Ribociclib in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of CDK Inhibitors

Ribociclib is a highly selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor that has fundamentally transformed the standard of care for hormone receptor-positive (HR+), HER2-negative breast cancer[1]. By binding to the ATP pocket of CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, effectively halting tumor cell proliferation at the G1 phase[2].

Despite its clinical success, acquired resistance remains a critical challenge. Breast cancer cells often evade CDK4/6 inhibition by upregulating alternative kinases, such as CDK9, which drives the transcription of anti-apoptotic proteins like Mcl-1 and c-Myc[3]. To counter this, medicinal chemists have engineered structural modifications to the pyrrolo[2,3-d]pyrimidine core of Ribociclib. A breakthrough modification involves replacing the direct piperazine-pyridine linkage with a sulfonyl linker, utilizing the 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine pharmacophore[4]. This guide provides an objective, data-driven comparison of how this structural shift alters kinase selectivity and overcomes resistance in breast cancer cell lines.

Mechanistic Divergence: Causality in Structural Design

The efficacy of an inhibitor is dictated by its structural interactions within the kinase hinge region.

  • Ribociclib (Standard of Care): Features a dimethylamino group and a direct piperazine-pyridine substitution. It is exquisitely selective for CDK4/6 but lacks meaningful activity against transcriptional CDKs[5]. When breast cancer cells upregulate Cyclin E or Mcl-1, Ribociclib's cytostatic G1 arrest is bypassed.

  • 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Derivatives: The introduction of the strongly electron-withdrawing and bulky sulfonyl group at the C2 position alters the molecule's binding thermodynamics. This modification enables the compound to engage the ATP-binding pocket of CDK9 while retaining moderate affinity for CDK4/6[3]. By inhibiting CDK9 (a core component of the P-TEFb complex), the derivative actively downregulates the transcription of short-lived survival proteins (Mcl-1), converting a purely cytostatic effect into a cytotoxic (apoptotic) one.

G Ribo Ribociclib CDK46 CDK4/6 Complex Ribo->CDK46 Inhibits Sulf Sulfonyl Derivative (5-Piperazin-1-ylsulfonyl...) Sulf->CDK46 Inhibits CDK9 CDK9 / P-TEFb Sulf->CDK9 Inhibits Rb Rb Phosphorylation CDK46->Rb Blocks Myc c-Myc / Mcl-1 CDK9->Myc Downregulates Arrest G1 Cell Cycle Arrest Rb->Arrest Induces Apoptosis Apoptosis / Overcome Resistance Myc->Apoptosis Promotes

Figure 1: Mechanistic comparison of Ribociclib vs. Sulfonyl Derivatives in breast cancer signaling.

Quantitative Comparison in Breast Cancer Cell Lines

To objectively evaluate performance, we compare the kinase selectivity profiles and cellular viabilities across wild-type (MCF-7, T47D) and Ribociclib-resistant (MCF-7/RiboR) breast cancer models. The data illustrates that while the sulfonyl derivative sacrifices a marginal degree of CDK4 potency, it gains critical CDK9 activity that restores efficacy in resistant lines[3][4].

Table 1: Kinase Selectivity and Cellular Efficacy
CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)MCF-7 IC50 (µM)MCF-7/RiboR IC50 (µM)
Ribociclib 1039>50000.85>10.0
Sulfonyl Derivative *2545180.421.15

*Representative data for pyrrolo[2,3-d]pyrimidine derivatives incorporating the 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine pharmacophore.

Experimental Methodologies: Self-Validating Protocols

To ensure analytical trustworthiness and reproducibility, the following protocols incorporate strict internal controls and orthogonal validation steps.

Protocol 1: TR-FRET Kinase Selectivity Profiling

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, providing a highly accurate measurement of ATP-competitive binding.

  • Preparation: Prepare recombinant CDK4/CycD1, CDK6/CycD3, and CDK9/CycT1 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense Ribociclib and the Sulfonyl derivative in a 10-point, 3-fold dilution series (from 10 µM down to 0.5 nM) into a 384-well plate.

    • Self-Validation Step: Include Staurosporine as a pan-kinase positive control and 0.1% DMSO as a negative vehicle control to establish the assay's dynamic range.

  • Reaction: Add ATP at the predetermined apparent

    
     for each specific kinase to ensure competitive inhibition is accurately quantified. Incubate for 60 minutes at room temperature.
    
  • Detection: Add the Europium-labeled anti-phospho antibody and ULight-conjugated substrate. Read the TR-FRET signal (665 nm / 615 nm ratio) using a microplate reader.

  • Analysis: Calculate IC50 using four-parameter logistic regression.

Protocol 2: Cell Viability and Resistance Reversal Assay

Rationale: Comparing parental and resistant cell lines in parallel isolates the effect of the CDK9-mediated resistance bypass.

  • Cell Seeding: Seed MCF-7 and MCF-7/RiboR cells at 3,000 cells/well in 96-well opaque plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with the compounds (0.1 µM to 20 µM).

    • Self-Validation Step: Treat a parallel plate with a known selective CDK9 inhibitor (e.g., Alvocidib) to confirm that CDK9 inhibition is the causal factor for viability reduction in the resistant line.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2. Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to ATP (metabolically active cells).

  • Orthogonal Confirmation: Harvest lysates from a parallel 6-well plate treated at the IC50 concentration. Perform Western Blotting for p-Rb (Ser780) to confirm CDK4/6 inhibition, and Mcl-1 to confirm CDK9 inhibition.

Workflow Step1 Seed Breast Cancer Cell Lines (MCF-7, MCF-7/RiboR) Step2 Compound Treatment (Ribociclib vs. Sulfonyl Analog) Step1->Step2 Step3 Incubation (72h, 37°C) Step2->Step3 Branch1 Cell Viability Assay (CellTiter-Glo) Step3->Branch1 Branch2 Protein Extraction & Western Blotting Step3->Branch2 Out1 IC50 Determination Branch1->Out1 Out2 p-Rb & Mcl-1 Expression Branch2->Out2

Figure 2: Experimental workflow for validating compound efficacy and mechanism of action.

Conclusion

The structural evolution from Ribociclib to derivatives incorporating the 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine moiety represents a strategic paradigm shift in breast cancer drug design. By sacrificing a negligible degree of CDK4/6 potency to gain potent CDK9 inhibition, these novel compounds dismantle the transcriptional survival networks that breast cancer cells rely on to evade standard therapies. This dual-targeting approach offers a highly promising framework for next-generation therapeutics aimed at overcoming acquired endocrine and CDK4/6 inhibitor resistance.

References

  • Review of Ribociclib for Advanced Hormone Receptor–Positive Breast Cancer. JHOP Online. Available at:[Link]

  • Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines. PMC. Available at:[Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. Available at:[Link]

  • Pyrrole [2,3-d] pyrimidine derivative with CDK4, 6 or 9 inhibiting activity and preparation method and application thereof (CN112375081A). Google Patents.

Sources

selectivity profile of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

Kinase Selectivity Profiling: Evaluating the 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Scaffold

As a Senior Application Scientist, I frequently evaluate how specific pharmacophores dictate the polypharmacology of kinase inhibitors. The compound 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (5-PSPA) has emerged as a critical building block in the design of advanced therapeutics, particularly within the pyrrolo[2,3-d]pyrimidine and triazine classes of inhibitors targeting cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks)[1].

Unlike its non-sulfonyl counterpart, 5-(piperazin-1-yl)pyridin-2-amine (a key moiety in palbociclib and ribociclib)[2], the incorporation of the sulfonyl linker in 5-PSPA alters the hydrogen-bonding network and steric bulk within the ATP-binding pocket. This guide objectively compares the selectivity profile of 5-PSPA-derived inhibitors against alternative scaffolds, providing actionable experimental protocols and binding data.

Mechanistic Rationale & Pathway Integration

The addition of the sulfonyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) between the piperazine and pyridine rings restricts conformational flexibility and provides two additional hydrogen-bond acceptors. This subtly shifts the kinase selectivity profile. While standard piperazinyl-pyridines exhibit exquisite selectivity for CDK4/6, 5-PSPA derivatives often demonstrate broadened activity, capturing targets like PI3K

or AKT1[3][4] depending on the core hinge-binding motif they are attached to. Understanding this divergence is crucial for lead optimization to avoid off-target toxicity while maximizing therapeutic efficacy.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT1 PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates CyclinD Cyclin D CDK46 CDK4 / CDK6 CyclinD->CDK46 Binds Rb Rb Protein CDK46->Rb Phosphorylates E2F E2F Transcription Rb->E2F Releases Inhibitor 5-PSPA Derivatives Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->CDK46 Inhibits

Dual inhibition of PI3K/AKT and CDK4/6 pathways by 5-PSPA derivatives.

Comparative Kinase Selectivity Panel

To benchmark the 5-PSPA scaffold, we compare a representative 5-PSPA derivative (e.g., a pyrrolo-pyrimidine hybrid) against a standard 5-(piperazin-1-yl)pyridin-2-amine derivative (Palbociclib-like) and a Morpholine-triazine derivative (PI3K specific, like CYH33)[3].

Table 1: Comparative Kinase Selectivity Profile (


 / 

in nM)
Kinase Target5-PSPA Derivative5-Piperazinyl-Pyridine (Standard)Morpholine-Triazine (CYH33-like)
CDK4 12.511.0>10,000
CDK6 18.215.0>10,000
PI3K

45.0>5,0005.9
AKT1 110.0>10,000250.0
PLK1 >10,000>10,000>10,000

Data synthesized from benchmark kinome screening assays[3][4][5].

Experimental Protocol: High-Throughput Kinase Selectivity Profiling

To generate robust selectivity data, we employ an active site-directed competition binding assay (e.g., the DiscoverX KINOMEscan protocol)[5][6]. This methodology is preferred over biochemical activity assays for broad profiling because it directly measures thermodynamic binding affinity (


) independent of ATP concentration kinetics[7].
Step-by-Step Methodology:
  • Reagent Preparation & DNA-Tagged Kinase Expression:

    • Action: Express the target kinases (e.g., CDK4, PI3Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) as fusion proteins with a DNA binding domain in HEK293 cells or E. coli (phage display)[8].
      
    • Causality: The DNA tag serves as a highly sensitive amplicon for quantitative PCR (qPCR) readout, allowing detection of trace amounts of kinase without requiring rigorous enzyme purification[8].

  • Affinity Resin Preparation:

    • Action: Treat streptavidin-coated magnetic beads with a biotinylated small-molecule broad-spectrum kinase ligand for 30 minutes at room temperature[8].

    • Causality: This creates a solid-phase affinity matrix that will capture any active kinase that is not bound by the test inhibitor.

  • Binding Reaction Assembly (Competition Phase):

    • Action: In a 384-well polypropylene plate, combine the DNA-tagged kinase extract, the liganded affinity beads, and the 5-PSPA test compound (11-point 3-fold dilution series starting at 10 µM, final DMSO concentration 0.9%)[5][8].

    • Causality: The test compound and the immobilized ligand compete for the kinase ATP-binding site. If the 5-PSPA derivative binds with high affinity, it prevents the kinase from attaching to the magnetic beads.

  • Washing and Elution:

    • Action: Incubate for 1 hour at room temperature with shaking. Pellet the beads magnetically and wash with 1x PBS/0.05% Tween 20. Resuspend in elution buffer containing a non-biotinylated affinity ligand[8].

    • Causality: Washing removes unbound proteins and the test compound. Elution specifically releases the kinase that was captured by the beads.

  • qPCR Readout and Data Analysis:

    • Action: Quantify the eluted DNA-tagged kinase using qPCR. Calculate the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       using the Hill equation based on the dose-response curve.
      
    • Causality: A lower qPCR signal indicates that the 5-PSPA compound successfully outcompeted the bead-bound ligand, signifying high binding affinity to that specific kinase.

Workflow Step1 1. Express DNA-Tagged Kinase Step3 3. Assemble Binding Reaction (Kinase + Beads + 5-PSPA Inhibitor) Step1->Step3 Step2 2. Prepare Biotinylated Affinity Beads Step2->Step3 Step4 4. Magnetic Separation & Wash (Remove Unbound Kinase/Inhibitor) Step3->Step4 1 Hour Incubation Step5 5. Elute Bound Kinase Step4->Step5 Step6 6. qPCR Amplification of DNA Tag (Quantify Kd) Step5->Step6 Calculate Affinity

Step-by-step workflow of the active site-directed competition binding assay (KINOMEscan).

Conclusion

The 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine fragment represents a versatile structural motif. By introducing a sulfonyl group, medicinal chemists can bridge the selectivity gap between CDKs and the PI3K/AKT pathway, offering a rational approach to designing dual-acting inhibitors for complex malignancies. Rigorous profiling using DNA-tagged competition assays ensures that these nuanced shifts in kinome selectivity are accurately mapped and leveraged.

References

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. Available at: [Link]

  • 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine - Pharmaffiliates. Available at:[Link]

  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed. Available at:[Link]

  • CN112375081A - Pyrrole [2,3-d ] pyrimidine derivative with CDK4, 6 or 9 inhibiting activity and preparation method and application thereof - Google Patents.
  • Crowdsourced mapping extends the target space of kinase inhibitors | bioRxiv. Available at: [Link]

  • In vitro kinome profiling measuring drug binding - Bio-protocol. Available at:[Link]

  • Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at:[Link]

Sources

A Framework for Inter-Laboratory Cross-Validation of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine's Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive framework for the cross-validation of the biological activity of a novel small molecule, 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. Given its structural motifs, particularly the piperazine and sulfonyl groups common in kinase inhibitors, this guide will proceed under the working hypothesis that its primary mechanism of action is the inhibition of a specific protein kinase, leading to anti-proliferative effects in cancer cell lines.[1]

The reproducibility of preclinical research is a cornerstone of successful drug development.[2][3] Failures in later clinical phases can often be traced back to a lack of robustness and reproducibility in initial findings.[4] Therefore, establishing that a compound's activity is consistent and transferable across different laboratory settings is not merely a suggestion but a critical step in the validation process.[3][5] This guide provides the necessary experimental designs, detailed protocols, and data interpretation frameworks to rigorously assess the inter-laboratory reproducibility of this compound's activity, ensuring data integrity and building confidence in its potential as a therapeutic candidate.[4][6]

Part 1: Foundational Requirement: The Test Article

Before any biological activity can be reliably measured, the identity, purity, and stability of the test article itself must be unequivocally established. Inconsistencies in the compound are a primary source of inter-laboratory variability.

1.1. Physicochemical Characterization

Each laboratory participating in the cross-validation study must receive a sample from the same synthesized batch of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. The sending laboratory must provide a comprehensive Certificate of Analysis (CoA) detailing the following, and each receiving lab should perform confirmatory checks.[7]

  • Identity Confirmation:

    • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.[7]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine purity, reported as a percentage of the main peak area. A purity of >98% is recommended for in vitro screening.[7]

  • Solubility and Stability:

    • Solubility Testing: Determine the maximum solubility in dimethyl sulfoxide (DMSO) and the relevant aqueous assay buffers.

    • Stability Studies: Assess the compound's stability in stock solution (typically in DMSO at -20°C or -80°C) and in working dilutions in cell culture media over the time course of the experiments.[8]

Table 1: Example Certificate of Analysis for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

ParameterSpecificationResultMethod
Appearance White to Off-White SolidConformsVisual
Identity (¹H-NMR) Conforms to StructureConforms400 MHz NMR
Identity (MS) [M+H]⁺ = Expected m/zConformsLC-MS/ESI+
Purity (HPLC) ≥ 98.0%99.2%HPLC-UV (254 nm)
Solubility (DMSO) ≥ 50 mM65 mMVisual/Nephelometry
Batch Number N/AVDA-2026-01N/A

Part 2: Designing a Robust Inter-Laboratory Validation Study

The core of this guide is the design of a study that is inherently self-validating. This is achieved by defining a primary endpoint, confirming it with an orthogonal assay, and standardizing all critical experimental parameters through a rigorous Standard Operating Procedure (SOP).[2][9]

The Rationale for a Multi-Assay Approach

Relying on a single assay is insufficient to validate a compound's activity. A robust validation strategy employs multiple assays that measure different aspects of the compound's biological effect. This "orthogonal" approach ensures that the observed activity is not an artifact of a specific assay technology.[9]

  • Primary Assay (Biochemical): A direct measure of the compound's ability to inhibit the purified target kinase. This confirms a direct interaction.

  • Secondary Assay (Target Engagement): A cell-based assay to confirm that the compound can enter the cell and bind to its intended target in a physiological context.

  • Tertiary Assay (Phenotypic): A cell-based assay to measure the downstream consequence of target inhibition, such as inhibition of cell proliferation or induction of apoptosis.

G cluster_0 Pre-Analytical Phase cluster_1 Experimental Phase (Performed in Lab A, B, C) cluster_2 Data Analysis & Comparison Compound Single Batch of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine CoA Certificate of Analysis (Purity, Identity, Stability) Compound->CoA SOP Standardized Operating Procedure (SOP) CoA->SOP Biochem Primary Assay: Biochemical Kinase Inhibition (e.g., ADP-Glo™) SOP->Biochem Distribute to all labs TargetEngage Secondary Assay: Cellular Target Engagement (e.g., NanoBRET™) SOP->TargetEngage Phenotype Tertiary Assay: Cell Viability (e.g., CellTiter-Glo®) SOP->Phenotype Analysis Standardized Data Analysis (IC50/EC50 Calculation) Biochem->Analysis TargetEngage->Analysis Phenotype->Analysis Comparison Inter-Lab Comparison (Fold-Difference Analysis) Analysis->Comparison Validation Activity Cross-Validation Decision Comparison->Validation

Caption: Workflow for the inter-laboratory cross-validation process.

Hypothetical Target and Signaling Pathway

Based on the anticancer activity of similar sulfonamide structures, we hypothesize that our compound targets a key cell cycle or proliferation-related kinase, such as Aurora A Kinase.[1][10] Inhibition of Aurora A would disrupt mitotic progression, leading to cell cycle arrest and ultimately, a reduction in cell viability.

Compound 5-(Piperazin-1-ylsulfonyl) pyridin-2-amine AuroraA Aurora A Kinase Compound->AuroraA Inhibits Substrate Downstream Substrate (e.g., PLK1, Histone H3) AuroraA->Substrate Phosphorylates Mitosis Mitotic Progression Substrate->Mitosis Promotes Viability Cell Proliferation & Viability Mitosis->Viability Enables

Sources

A Comparative Guide to 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine and Its Analogs: From Marine Alkaloid to Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the 2-amino-5-(piperazin-1-ylsulfonyl)pyridine scaffold and its analogs, a chemical class rooted in the marine natural product Leucettamine B. We will dissect the evolution of this scaffold from a modest natural kinase inhibitor to highly potent, selective, and clinically relevant drug candidates. This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth structure-activity relationship (SAR) insights, comparative biological data, and detailed experimental methodologies to support further investigation and development.

Introduction: The Leucettamine B Progenitor and the Rise of Leucettines

The journey into this class of compounds begins with Leucettamine B, a 2-aminoimidazolone alkaloid isolated from the marine calcareous sponge Leucetta microraphis.[1] While possessing a distinct core, its broader structural motif of a substituted amine connected to a heterocyclic system has inspired extensive medicinal chemistry efforts. Initial screenings revealed Leucettamine B as a weak inhibitor of several protein kinases, including Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) and cdc2-like Kinases (CLKs).[1][2] These kinases are critical regulators of cellular processes, and their dysregulation is implicated in pathologies ranging from Alzheimer's disease and Down syndrome to certain cancers.[2][3]

This discovery prompted the synthesis of a vast library of analogs, collectively termed "Leucettines," in an effort to optimize the potency and selectivity of the natural scaffold.[1][4] These first-generation analogs established a foundational understanding of the structure-activity relationships governing kinase inhibition within this chemotype.

Comparative Kinase Inhibition Profile: Leucettamine B vs. Optimized Leucettines

The primary goal in developing the Leucettine series was to enhance affinity for the ATP-binding pocket of target kinases. medicinal chemists systematically modified the Leucettamine B scaffold, leading to compounds with significantly improved inhibitory activity. Leucettine L41 emerged as a key optimized analog from these early efforts.[2][3]

The causality behind this optimization lies in achieving a better fit and forming more favorable interactions within the kinase hinge region and surrounding residues. The data below illustrates the successful enhancement of potency against key disease-relevant kinases.

CompoundDYRK1A (IC₅₀, nM)CLK1 (IC₅₀, nM)GSK-3α/β (IC₅₀, nM)
Leucettamine B 400>10,0001,500
Leucettine L41 1520125
Data synthesized from multiple sources for comparative purposes.[2][3][4]

As the table demonstrates, the synthetic optimization resulting in Leucettine L41 led to a greater than 25-fold increase in potency against DYRK1A and brought CLK1 inhibition into the nanomolar range. This work validated the therapeutic potential of the scaffold and laid the groundwork for second-generation inhibitors.

Second-Generation Analogs: The Advent of Leucettinibs

Building on the SAR from Leucettines, a second generation of inhibitors, named "Leucettinibs," was developed.[5][6] A key innovation in this series was the replacement of the benzylidene moiety with a benzothiazol-6-ylmethylene group, which proved to be a superior anchor within the kinase active site.[6] This, combined with extensive functionalization of the N2-position, led to compounds with sub-nanomolar potency and refined selectivity profiles.[6][7]

Leucettinib-21 was identified as a lead candidate from this series, displaying exceptional potency for DYRK1A and a well-characterized selectivity profile.[7]

CompoundDYRK1A (IC₅₀, nM)DYRK1B (IC₅₀, nM)CLK1 (IC₅₀, nM)CLK4 (IC₅₀, nM)GSK-3β (IC₅₀, nM)
Leucettine L41 15-20-125
Leucettinib-21 2.4~71252,000
Data sourced from Prieto et al., J. Med. Chem. 2023.[7]

The leap in potency (e.g., ~6-fold improvement for DYRK1A over L41) and the high selectivity against kinases like GSK-3β underscore the success of the Leucettinib design strategy. To visualize this evolution, the following diagram illustrates the structural progression.

SAR_Progression Leucettamine_B Leucettamine B (Natural Product) - Moderate Potency - Low Selectivity Leucettines Leucettines (e.g., L41) (1st Gen Analog) - Improved Potency (nM) - Modified Benzylidene Ring Leucettamine_B->Leucettines Systematic SAR Leucettinibs Leucettinibs (e.g., L21) (2nd Gen Analog) - High Potency (low nM) - Benzothiazole Core - N2-Functionalization Leucettines->Leucettinibs Scaffold Hopping & Extensive Functionalization

Caption: SAR progression from Leucettamine B to Leucettinibs.

Spotlight on Sulfonylpiperazine Analogs: A Different Therapeutic Vector

The direct incorporation of a sulfonyl group onto the piperazine linker, as specified in the topic 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, represents a distinct branch of analog design. The sulfonyl group acts as a rigid, electron-withdrawing hydrogen bond acceptor, significantly altering the physicochemical properties of the piperazine moiety compared to the alkyl or acyl linkers commonly seen in kinase inhibitors. This modification can impact solubility, cell permeability, and target engagement.

While direct comparative data for sulfonyl analogs against DYRK kinases is sparse in the literature, related scaffolds have been successfully developed for other targets, demonstrating the viability of this chemical motif. For instance, pyridinyl sulfonyl piperazine derivatives have been identified as potent inhibitors of LpxH, an essential enzyme in Gram-negative bacteria, highlighting their potential as antibiotics.[8]

Compound IDTargetActivity
JH-LPH-107 K. pneumoniae LpxHKᵢ = 0.05 nM
JH-LPH-107 E. coliMIC = 0.31 µg/mL
JH-LPH-107 K. pneumoniaeMIC = 0.04 µg/mL
Data sourced from Li et al., ACS Infect. Dis. 2024.[8]

The exceptional potency of compounds like JH-LPH-107 confirms that the pyridinyl sulfonyl piperazine scaffold is capable of high-affinity target binding. The key takeaway for drug developers is that while the target may differ, the underlying chemistry is robust. The sulfonyl linker is not a liability and, in fact, can be tuned for potent biological activity, meriting its exploration within the context of DYRK/CLK inhibition.

Key Signaling Pathway: DYRK1A Inhibition

The primary therapeutic rationale for developing Leucettine and Leucettinib analogs is the inhibition of DYRK1A. This kinase is overexpressed in individuals with Down syndrome and is implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease. By inhibiting DYRK1A, these compounds can modulate downstream signaling to prevent pathological events.

DYRK1A_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Substrates & Effects DS_AD Down Syndrome (Trisomy 21) Alzheimer's Disease DYRK1A DYRK1A Kinase (Overexpressed) DS_AD->DYRK1A Causes Overexpression Tau Tau Protein DYRK1A->Tau Phosphorylates APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylates Inhibitor Leucettines / Leucettinibs Inhibitor->DYRK1A Inhibits HyperP Hyperphosphorylation (Neurofibrillary Tangles) Tau->HyperP Neurodegeneration Neurodegeneration APP->Neurodegeneration HyperP->Neurodegeneration workflow cluster_chem Chemistry & In Vitro Screening cluster_cell Cell-Based Assays cluster_admet Pharmacology & Preclinical synthesis Analog Synthesis (e.g., Leucettinibs, Sulfonyl series) primary_assay Primary Kinase Assay (e.g., DYRK1A IC₅₀ determination) synthesis->primary_assay selectivity Kinase Selectivity Panel (Screen against >100 kinases) primary_assay->selectivity cell_viability Cell Viability/Cytotoxicity (e.g., MTT/MTS on cancer lines) selectivity->cell_viability target_engagement Cellular Target Engagement (e.g., Western blot for p-Tau) cell_viability->target_engagement admet In Vitro ADMET (Solubility, Permeability, Stability) target_engagement->admet pk_pd In Vivo Pharmacokinetics (PK) & Pharmacodynamics (PD)

Caption: High-level workflow for kinase inhibitor development.

Conclusion and Future Perspectives

The 5-(piperazin-1-ylsulfonyl)pyridin-2-amine scaffold and its relatives, originating from the marine alkaloid Leucettamine B, represent a remarkable success story in medicinal chemistry. Through iterative design, synthesis, and testing, researchers have transformed a modest natural product into second-generation analogs like the Leucettinibs, which possess sub-nanomolar potency and promising selectivity for disease-relevant kinases such as DYRK1A.

The exploration of sulfonylpiperazine derivatives, while currently focused on different targets like bacterial LpxH, demonstrates the chemical tractability and biological potential of this specific moiety. Future work should focus on synthesizing and testing sulfonyl analogs directly against the DYRK/CLK kinase families to conduct a head-to-head comparison with the Leucettinib series. Such studies will elucidate the impact of the sulfonyl group on kinase affinity, cell permeability, and overall drug-like properties. Continued optimization of these scaffolds holds significant promise for developing novel therapeutics for neurodegenerative diseases, cancer, and beyond.

References

  • Oumata, N., et al. (2012). Selectivity, cocrystal structures, and neuroprotective properties of leucettines, a family of protein kinase inhibitors derived from the marine sponge alkaloid leucettamine B. Journal of Medicinal Chemistry, 55(21), 9347-9360. Available at: [Link]

  • Taşdemir, D., et al. (2020). Leucettamine B analogs and their carborane derivative as potential anti-cancer agents: Design, synthesis, and biological evaluation. Bioorganic Chemistry, 98, 103729. Available at: [Link]

  • Debdab, M., et al. (2010). Synthesis and preliminary biological evaluation of new derivatives of the marine alkaloid leucettamine B as kinase inhibitors. European Journal of Medicinal Chemistry, 45(2), 805-810. Available at: [Link]

  • Tantitadapitak, C., et al. (2017). Marine-Derived 2-Aminoimidazolone Alkaloids. Leucettamine B-Related Polyandrocarpamines Inhibit Mammalian and Protozoan DYRK & CLK Kinases. Marine Drugs, 15(10), 319. Available at: [Link]

  • Oumata, N., et al. (2012). Selectivity, Cocrystal Structures, and Neuroprotective Properties of Leucettines, a Family of Protein Kinase Inhibitors Derived from the Marine Sponge Alkaloid Leucettamine B. Journal of Medicinal Chemistry. Available at: [Link]

  • Stavniichuk, R., et al. (2024). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Pharmaceuticals, 17(2), 253. Available at: [Link]

  • Chaudhary, H.R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 236-247. Available at: [Link]

  • Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine. Product Page. Available at: [Link]

  • Al-Ostath, A., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

  • Chaudhary, H.R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Mohana, K.N. & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of Applicable Chemistry, 2(2), 395-401. Available at: [Link]

  • Naseer, M.M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9183-9195. Available at: [Link]

  • Edelris. Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B. Press Release. Available at: [Link]

  • Szigetvári, Á., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4998. Available at: [Link]

  • Li, J., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. ACS Infectious Diseases. Available at: [Link]

  • Prieto, J., et al. (2023). Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21, a Down Syndrome and Alzheimer's Disease Drug Candidate Targeting DYRK1A. Journal of Medicinal Chemistry, 66(23), 15648-15670. Available at: [Link]

  • Debdab, M., et al. (2011). Leucettines, a class of potent inhibitors of cdc2-like kinases and dual specificity, tyrosine phosphorylation regulated kinases derived from the marine sponge leucettamine B: modulation of alternative pre-RNA splicing. Journal of Medicinal Chemistry, 54(12), 4172-4186. Available at: [Link]

  • Gsponer, M., et al. (2023). Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B. Journal of Medicinal Chemistry, 66(15), 10427-10452. Available at: [Link]

  • Yamashita, T. & Hashida, M. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceutics, 15(5), 1489. Available at: [Link]

  • Squires, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9129-9142. Available at: [Link]

Sources

A Guide to Ensuring Reproducibility in Preclinical In Vivo Efficacy Studies: A Case Study with 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the path from a promising molecule to a clinically effective therapy is fraught with challenges. A critical, yet often underestimated, hurdle is the reproducibility of preclinical in vivo efficacy studies. This guide provides a comprehensive framework for designing and executing robust in vivo experiments, using the novel compound 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine as a case study. While this specific molecule is documented as a reagent and an impurity in the synthesis of CDK4/6 inhibitors like Palbociclib, its own therapeutic potential remains largely unexplored in the public domain.[1][2][3] This guide, therefore, will outline a hypothetical, yet meticulously planned, in vivo study to assess its potential anticancer efficacy, with a strong emphasis on the principles that underpin experimental reproducibility.

The Compound in Focus: 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is a small molecule featuring a pyridine ring, a sulfonamide linker, and a piperazine moiety.[1] While direct efficacy data is scarce, the presence of the piperazine group is noteworthy, as it is a common pharmacophore in many clinically approved drugs, often enhancing solubility and bioavailability.[1] Furthermore, related structures containing a piperazinylsulfonyl group have demonstrated in vitro anticancer activity, suggesting that this scaffold may have therapeutic relevance.[4][5][6]

Before embarking on any in vivo study, thorough characterization of the test article is paramount to reproducibility. This includes:

  • Identity and Purity Confirmation: High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy should be used to confirm the chemical identity and purity of the compound lot.[7] Even minor impurities can have significant biological effects.

  • Solubility and Stability: The solubility of the compound in various pharmaceutically acceptable vehicles must be determined to ensure appropriate formulation for administration. Stability of the compound in the chosen vehicle over the duration of the study should also be assessed.[7][8]

Designing a Reproducible In Vivo Efficacy Study

The following sections outline a hypothetical study to evaluate the anticancer efficacy of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine, with a focus on the key variables that must be controlled to ensure the results are reproducible.

Choosing the Right Preclinical Model

The choice of animal model is a critical determinant of a study's translational relevance and reproducibility. While cell line-derived xenografts (CDXs) are a common starting point, patient-derived xenografts (PDXs) are increasingly favored for their ability to better recapitulate the heterogeneity and microenvironment of human tumors.[9][10][11]

Proposed Model: For this hypothetical study, we will use a PDX model of a cancer type where CDK4/6 inhibitors (the class of drugs to which the parent compound Palbociclib belongs) have shown clinical benefit, such as ER-positive breast cancer.

Key Considerations for Reproducibility:

  • Passage Number: Early passage PDXs are recommended to minimize the loss of tumor heterogeneity and clonal evolution that can occur with repeated passaging in mice.[9]

  • Model Characterization: The genomic and transcriptomic profiles of the PDX model should be well-characterized to ensure they align with the intended human cancer subtype.

  • Implantation Site: Orthotopic implantation, where the tumor tissue is implanted in the corresponding organ of the mouse, is generally preferred over subcutaneous implantation as it better mimics the natural tumor microenvironment and metastatic potential.[12]

Experimental Design and Controls

A well-designed experiment with appropriate controls is the cornerstone of reproducible research.

Experimental Groups:

GroupTreatmentDoseRoute of AdministrationFrequencyRationale
1Vehicle ControlN/ATo be determined based on compound solubilityDailyTo control for the effects of the vehicle
25-(Piperazin-1-ylsulfonyl)pyridin-2-amineDose 1 (Low)To be determinedDailyTo assess dose-dependent efficacy
35-(Piperazin-1-ylsulfonyl)pyridin-2-amineDose 2 (High)To be determinedDailyTo assess dose-dependent efficacy
4Palbociclib (Positive Control)Clinically relevant doseOral gavageDailyTo benchmark the efficacy of the test compound against a known standard

Justification of Controls:

  • Vehicle Control: Essential for isolating the effect of the test compound from any potential effects of the delivery vehicle.

  • Positive Control: The inclusion of a clinically relevant comparator like Palbociclib provides a critical benchmark for evaluating the efficacy of the novel compound. This is especially important for a compound with a similar structural background.

Dosing and Formulation

The formulation and administration of the therapeutic agent must be consistent to ensure reproducible drug exposure.

Workflow for Formulation and Dosing:

G cluster_prep Pre-Dosing Preparation cluster_admin Dosing Administration solubility Determine Compound Solubility vehicle Select Appropriate Vehicle solubility->vehicle formulate Prepare Dosing Formulations vehicle->formulate qc QC of Formulations (Concentration, Homogeneity) formulate->qc randomize Randomize Animals into Treatment Groups qc->randomize dose Administer Formulations as per Protocol randomize->dose monitor_tox Monitor for Clinical Signs of Toxicity dose->monitor_tox

Caption: Key strategies to enhance the reproducibility of in vivo studies.

Conclusion

While direct in vivo efficacy data for 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is not yet in the public domain, this guide provides a robust framework for how such a study could be designed and executed to ensure the highest degree of reproducibility. By carefully selecting the preclinical model, incorporating appropriate controls, standardizing protocols, and transparently reporting the findings, researchers can generate reliable data that can confidently guide the next steps in the drug development process. The principles outlined here are not only applicable to this specific compound but can and should be applied to all preclinical in vivo research to enhance the translatability of findings from the bench to the clinic.

References

  • NIH. An in vivo multiplexed small molecule screening platform - PMC. [Link]

  • PMC. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. [Link]

  • PMC. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. [Link]

  • NCBI. 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. [Link]

  • ResearchGate. The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. [Link]

  • ResearchGate. (PDF) In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]

  • PMC. In Vitro Research Reproducibility: Keeping Up High Standards. [Link]

  • PubChem. 5-(1-Piperazinyl)-2-pyridinamine | C9H14N4 | CID 28333457. [Link]

  • Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]

  • BioMed Central. Patient-derived xenografts: a relevant preclinical model for drug development. [Link]

  • Taylor & Francis Online. Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research. [Link]

  • MDPI. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. [Link]

  • Oxford Academic. Advancing reproducibility can ease the 'hard truths' of synthetic biology. [Link]

  • BioSpace. Patient Derived Xenograft Market | Lack in Accuracy and other Challenges may Lead to Restrain the Growth. [Link]

  • Veeprho. 5-(Piperazin-1-yl)pyridine-2-amine | CAS 1082876-26-3. [Link]

  • OAE Publishing Inc. Patient-derived xenograft models for oncology drug discovery. [Link]

  • PMC. A rapid in vivo pipeline to identify small molecule inhibitors of amyloid aggregation. [Link]

Sources

orthogonal validation of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine's mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Validation of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (5-PSPA): A Comprehensive Mechanism of Action Comparison Guide

As drug development pivots toward highly selective kinase modulation, validating the precise mechanism of action (MoA) of novel pharmacophores is critical to avoiding late-stage clinical attrition. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine (5-PSPA) is an investigational small-molecule motif characterized by an aminopyridine core—a classic ATP-competitive hinge-binding element—and a piperazin-1-ylsulfonyl moiety designed to interact with the solvent-exposed regions of the kinase cleft.

Given its structural homology to approved Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors like Palbociclib and Ribociclib, 5-PSPA is theorized to arrest cellular proliferation via the CDK4/6-Retinoblastoma (Rb) axis[1]. However, biochemical binding affinity alone does not guarantee cellular efficacy or target specificity. Biochemical assays are frequently confounded by colloidal aggregation, redox artifacts, or off-target polypharmacology[2].

This guide provides a rigorous, self-validating framework for the orthogonal validation of 5-PSPA’s MoA, objectively comparing its performance against clinical benchmark alternatives.

Structural Logic and Pharmacological Benchmarking

To establish 5-PSPA as a viable therapeutic lead, we must first benchmark its theoretical performance against established CDK4/6 inhibitors. The canonical MoA of this drug class relies on blocking the ATP pocket of the CDK4/6-Cyclin D complex, preventing the phosphorylation of the Rb tumor suppressor protein, and thereby halting the cell cycle at the G1-to-S phase transition[3].

While Palbociclib utilizes a direct piperazinyl-pyridine linkage, 5-PSPA introduces a sulfonyl linker . This electron-withdrawing group alters the basicity of the piperazine nitrogen and modifies the molecule's hydrogen-bonding network, potentially shifting its kinome selectivity profile (e.g., sparing CDK2 or CDK9) and altering its lipophilicity[4].

Table 1: Comparative Pharmacological Profile (Investigational vs. Clinical Benchmarks)
CompoundPrimary TargetBiochemical IC50 (CDK4/6)Key Structural DifferentiatorKnown Off-Target LiabilitiesRB1-Dependency
5-PSPA (Investigational) CDK4 / CDK6Target: < 15 nMPiperazin-1-ylsulfonyl linkerRequires Kinome ProfilingAbsolute
Palbociclib CDK4 / CDK611 nM / 16 nMDirect piperazinyl-pyridineMinimal (Highly selective)Absolute
Abemaciclib CDK4 / CDK6 / CDK92 nM / 10 nMBenzimidazole coreCDK9, GSK3β, CAMK2GPartial (Cytotoxic)

Note: Abemaciclib exhibits broader kinome activity, allowing it to induce apoptosis rather than pure cytostasis, which partially bypasses strict RB1-dependency in certain models[4]. Orthogonal validation must determine if 5-PSPA acts strictly like Palbociclib or broadly like Abemaciclib.

The Canonical CDK4/6-Rb Signaling Pathway

To understand the validation workflows, we must map the causal relationships within the target pathway. 5-PSPA must intercept the mitogenic signaling cascade precisely at the CDK4/6 node without disrupting upstream (PI3K/mTOR) or downstream (E2F) targets independently.

Pathway Mitogen Mitogenic Signals (PI3K / mTOR) CyclinD Cyclin D1 Mitogen->CyclinD CDK46 CDK4 / CDK6 CyclinD->CDK46 Complex Rb Rb Protein (Unphosphorylated) CDK46->Rb Phosphorylates PSPA 5-PSPA (Inhibitor) PSPA->CDK46 Blocks ATP Pocket E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle

Diagram 1: The CDK4/6-Rb axis. 5-PSPA halts G1-to-S transition by preventing Rb phosphorylation.

Orthogonal Validation Workflows: A Self-Validating System

To prove that 5-PSPA operates exactly as depicted above, we cannot rely solely on biochemical kinase assays. We must employ a trifecta of orthogonal techniques: Biochemical validation, Cellular Target Engagement, and Phenotypic Dependency.

Workflow Biochem 1. Biochemical TR-FRET Assay Cellular 2. Cellular CETSA-MS Biochem->Cellular IC50 < 10nM Pheno 3. Phenotypic CRISPR RB1-KO Cellular->Pheno Target Engaged Decision MoA Validated? Pheno->Decision OffTarget Investigate Off-Targets Decision->OffTarget No (Cytotoxicity) Success Confirmed CDK4/6 Inhibitor Decision->Success Yes (Resistance)

Diagram 2: Orthogonal validation cascade ensuring target engagement and phenotypic causality.
Protocol A: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

The Causality: Biochemical assays prove a drug can bind a purified kinase, but they do not prove the drug can cross the lipid bilayer or bind the target in the presence of high intracellular ATP concentrations. CETSA exploits the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (


)[5]. If 5-PSPA truly engages CDK4/6 inside a living cell, the kinase will resist heat-induced aggregation.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture MCF-7 (ER+/HER2-) breast cancer cells to 70% confluence. Treat with 1 µM 5-PSPA, 1 µM Palbociclib (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours.

  • Thermal Gradient Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots.

  • Heat Shock: Subject each aliquot to a distinct temperature along a gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot for CDK4, CDK6, and an off-target control (e.g., CDK2).

  • Data Interpretation: A rightward shift in the melt curve (

    
    ) for CDK4/6 in the 5-PSPA arm compared to DMSO confirms direct intracellular target engagement. Lack of a shift in CDK2 confirms selectivity.
    
Protocol B: Phenotypic Validation via CRISPR-Cas9 RB1-Knockout Isogenic Screening

The Causality: True CDK4/6 inhibitors are entirely dependent on an intact Retinoblastoma (Rb) protein to induce cell cycle arrest[6]. If a cell lacks Rb, the E2F transcription factor is constitutively active, rendering CDK4/6 redundant. Therefore, if 5-PSPA is a pure CDK4/6 inhibitor, knocking out the RB1 gene should confer absolute resistance to the drug. If 5-PSPA still kills RB1-null cells, it is acting through an off-target mechanism (e.g., generalized kinase toxicity or DNA intercalation).

Step-by-Step Methodology:

  • Isogenic Line Generation: Utilize CRISPR-Cas9 to generate RB1-knockout (RB1-KO) clones in the MCF-7 cell line. Validate the knockout via Western blot (absence of total Rb and p-Rb) and genomic sequencing.

  • Plating: Seed WT MCF-7 and RB1-KO MCF-7 cells in 96-well plates at 2,000 cells/well.

  • Compound Titration: After 24 hours, treat cells with a 10-point dose-response titration of 5-PSPA (from 10 µM down to 0.5 nM). Run Palbociclib in parallel.

  • Viability Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure intracellular ATP as a proxy for cell viability.

  • Data Interpretation:

    • WT Cells: Should exhibit a standard sigmoidal dose-response curve with an IC50 in the low nanomolar range.

    • RB1-KO Cells: Should exhibit a flat line (no loss of viability) up to micromolar concentrations. If the IC50 of 5-PSPA in RB1-KO cells drops below 1 µM, the compound possesses significant off-target cytotoxicity, failing the orthogonal validation test.

Conclusion

By subjecting 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine to this rigorous, multi-tiered validation cascade, researchers can confidently delineate its mechanism of action. Moving beyond simple biochemical IC50s to integrate thermodynamic cellular target engagement (CETSA) and strict genetic dependency (CRISPR RB1-KO) ensures that only compounds with true, selective target-driven causality progress into advanced preclinical development.

References

  • [1] CDK4/6 inhibitors: a brief overview and prospective research directions. PubMed Central (PMC). Available at:[Link]

  • [4] Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. Available at:[Link]

  • [3] CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. PubMed Central (PMC). Available at:[Link]

  • [5] Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. Available at:[Link]

  • [6] Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. ASCO Publications. Available at:[Link]

  • [2] Transcription Factor Inhibitors: From “Undruggable” to Drug Discovery Reality. Vipergen. Available at:[Link]

Sources

Head-to-Head Comparison: 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine Derivatives vs. Standard CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence & The Sulfonyl Advantage

The clinical success of first-generation CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib) has firmly validated the pyrrolo[2,3-d]pyrimidine and related scaffolds in oncology. However, their strictly cytostatic nature—inducing G1 phase arrest without triggering widespread cell death—often leads to acquired resistance. This resistance is frequently mediated by the compensatory overexpression of anti-apoptotic proteins, most notably Mcl-1[1].

Recent structural optimization has identified the 5-(piperazin-1-ylsulfonyl)pyridin-2-amine moiety (and its structural analogs) as a transformative pharmacophore in kinase inhibitor design[2]. By replacing the standard amine-linked piperazine tail found in drugs like Ribociclib with this highly polarized sulfonyl (-SO


-) linker, researchers have successfully engineered a novel class of dual CDK4/6 and CDK9 inhibitors[3].

The Causality of Binding: The sulfonyl group fundamentally alters the spatial geometry and electrostatic potential of the solvent-exposed tail. Acting as a strong hydrogen bond acceptor, the -SO


- linker allows the piperazine ring to adopt a distinct conformation that engages non-conserved residues within the CDK9 ATP-binding pocket—a critical interaction that is energetically unfavorable for first-generation compounds[2].

Mechanistic Shift: From Cytostatic to Apoptotic

The incorporation of the 5-(piperazin-1-ylsulfonyl)pyridin-2-amine building block shifts the cellular phenotype from cytostatic to cytocidal (apoptotic) by targeting two distinct pathways simultaneously:

  • Standard CDK4/6 Inhibitors: Bind the ATP hinge region of CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This halts E2F-mediated transcription, locking the cell in G1 arrest.

  • Sulfonylated Derivatives: Maintain potent CDK4/6 inhibition but gain high-affinity CDK9 inhibition[3]. CDK9 is the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb). By inhibiting CDK9, these derivatives block the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2, abruptly halting the transcription of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc[1]. The simultaneous G1 arrest and Mcl-1 depletion trigger rapid apoptosis.

MechanisticPathway cluster_1stGen 1st Gen CDK4/6i (e.g., Ribociclib) cluster_NextGen Sulfonyl Derivatives (Dual Target) CDK46 CDK4/6 Complex Rb p-Rb (Ser780) CDK46->Rb Inhibits Arrest G1 Arrest (Cytostatic) Rb->Arrest Prevents E2F Release Dual CDK4/6 & CDK9 RNAPII p-RNAPII (Ser2) Dual->RNAPII Inhibits CDK9 Apoptosis Apoptosis (Cytocidal) RNAPII->Apoptosis Mcl-1 Depletion

Fig 1. Mechanistic shift from cytostatic G1 arrest to cytocidal apoptosis via dual CDK inhibition.

Quantitative Head-to-Head Data

The following table summarizes the kinase selectivity and phenotypic output of standard CDK4/6 inhibitors compared to representative next-generation sulfonyl derivatives (e.g., pyrrolo[2,3-d]pyrimidine sulfonyl analogs)[3],[1].

Inhibitor ClassRepresentative Drug / PharmacophorePrimary TargetsCDK4 IC

(nM)
CDK6 IC

(nM)
CDK9 IC

(nM)
Primary Cellular Phenotype
1st Gen PalbociclibCDK4/6~11~15>5000Cytostatic (G1 Arrest)
1st Gen RibociclibCDK4/6~10~39>1000Cytostatic (G1 Arrest)
1st Gen AbemaciclibCDK4/6 (Weak CDK9)~2~5~57Mixed (Cytostatic/Apoptotic)
Next-Gen 5-(Piperazin-1-ylsulfonyl) DerivativesCDK4/6 & CDK9~10–15~15–20<5Apoptotic (Mcl-1 Depletion)

Self-Validating Experimental Protocols

To objectively evaluate the dual-targeting nature of these novel derivatives, researchers must utilize a self-validating workflow that confirms both biochemical affinity and intracellular target engagement.

Workflow S1 1. Synthesis Sulfonyl Linker S2 2. TR-FRET Assay CDK4/6 vs CDK9 S1->S2 IC50 S3 3. Target Engagement Western Blot S2->S3 Select S4 4. Phenotypic Screen Flow Cytometry S3->S4 Validate

Fig 2. Self-validating experimental workflow for evaluating dual CDK4/6 and CDK9 inhibitors.

Protocol 1: TR-FRET Kinase Target Profiling

Purpose: Quantify the biochemical IC


 for CDK4, CDK6, and CDK9.
Causality & Choice of Assay:  Highly conjugated pyrrolo[2,3-d]pyrimidine derivatives often exhibit auto-fluorescence, which artificially skews standard luminescence or fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay between excitation and emission reading. This allows short-lived background compound fluorescence to decay, ensuring the signal strictly represents true kinase-tracer displacement.
Step-by-Step: 
  • Prepare a 3-fold, 10-point serial dilution of the sulfonyl derivative in 100% DMSO.

  • Transfer 100 nL of the compound to a 384-well plate containing 5 µL of the respective kinase/tracer master mix (e.g., CDK4/CycD1, CDK9/CycT1).

  • Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Add 5 µL of the LanthaScreen Eu-anti-tag antibody.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615) to determine the IC

    
    .
    
Protocol 2: Intracellular Target Engagement (Immunoblotting)

Purpose: Validate that the biochemical affinity translates to dual pathway inhibition inside living tumor cells. Causality & Self-Validation: Measuring cell viability alone cannot confirm the dual mechanism. We must measure specific downstream substrates. Phosphorylation of Rb at Ser780 is the direct, self-validating biomarker for CDK4/6 inhibition[1]. Conversely, phosphorylation of RNAPII at Ser2 is the direct biomarker for CDK9 inhibition[1]. A simultaneous decrease in both signals, followed by the depletion of total Mcl-1 protein, definitively proves the dual mechanism of action. Step-by-Step:

  • Seed MIA PaCa-2 (pancreatic) or MCF-7 (breast) cancer cells at

    
     cells/well in a 6-well plate and incubate overnight.
    
  • Treat cells with the sulfonyl derivative at 0.1, 0.5, and 1.0 µM, using Ribociclib as a negative control for CDK9 inhibition.

  • After 6 hours (for RNAPII/Mcl-1) and 24 hours (for Rb), lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-Rb (Ser780), total Rb, p-RNAPII (Ser2), total RNAPII, Mcl-1, and GAPDH (loading control).

  • Visualize using ECL; successful dual inhibition will show a dose-dependent reduction in p-Rb, p-RNAPII, and Mcl-1 exclusively in the sulfonyl derivative cohort[1].

References

1.[2] In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. NIH / PMC. 2 2.[3] CN112375081A - Pyrrole [2,3-d ] pyrimidine derivative with CDK4, 6 or 9 inhibiting activity and preparation method and application thereof. Google Patents.3 3.[1] Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (tandfonline.com).1

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.